Epoxyquinomicin C
Description
This compound has been reported in Amycolatopsis sulphurea and Amycolatopsis with data available.
from culture broth of Amycolatopsis sp.; structure in first source
Properties
CAS No. |
200496-85-1 |
|---|---|
Molecular Formula |
C14H13NO6 |
Molecular Weight |
291.26 g/mol |
IUPAC Name |
2-hydroxy-N-[(1R,2S,6R)-2-hydroxy-6-(hydroxymethyl)-5-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]benzamide |
InChI |
InChI=1S/C14H13NO6/c16-6-14-10(18)5-8(11(19)12(14)21-14)15-13(20)7-3-1-2-4-9(7)17/h1-5,11-12,16-17,19H,6H2,(H,15,20)/t11-,12+,14-/m0/s1 |
InChI Key |
JNDISHBDOZQLTR-SCRDCRAPSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC(=O)[C@]3([C@@H]([C@H]2O)O3)CO)O |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC(=O)C3(C(C2O)O3)CO)O |
Synonyms |
epoxyquinomicin C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of Epoxyquinomicin C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epoxyquinomicin C is a naturally occurring antibiotic belonging to the epoxyquinone class of compounds.[1] Isolated from the fermentation broth of Amycolatopsis sp., this small molecule has garnered significant interest within the scientific community due to its notable anti-inflammatory and anti-rheumatic properties.[2][3] This technical guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for its isolation and characterization, and an exploration of its mechanism of action. All quantitative data is presented in structured tables for ease of reference, and key experimental workflows and signaling pathways are visualized using diagrams.
Physicochemical Properties
This compound is a weakly acidic substance, appearing as a yellowish-brown powder.[4] It is soluble in methanol, acetone, and ethyl acetate, slightly soluble in chloroform, and insoluble in n-hexane.[1] A summary of its key physicochemical properties is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₃NO₆ | [5] |
| Molecular Weight | 291.26 g/mol | [5] |
| Melting Point | 163-168 °C (decomposition) | [4] |
| Specific Rotation | [α]²⁵_D_ +142° (c 1.0, methanol) | [4] |
| Appearance | Yellowish-brown powder | [4] |
| CAS Number | 200496-85-1 | [5] |
Spectral Data
The structural elucidation of this compound was achieved through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.
NMR Spectroscopy
The ¹H and ¹³C NMR spectral data for this compound, recorded in CD₃OD, are summarized below.
¹H NMR Data (500 MHz, CD₃OD) [1]
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 2 | 4.65 | d | 2.4 |
| 3 | 7.23 | d | 2.4 |
| 4 | - | - | - |
| 5 | - | - | - |
| 6 | 3.51 | s | |
| 7-CH₂ | 3.79 | d | 12.8 |
| 3.69 | d | 12.8 | |
| 2' | 7.91 | dd | 7.9, 1.8 |
| 3' | 6.95 | t | 7.9 |
| 4' | 7.42 | dt | 7.9, 1.8 |
| 5' | 7.01 | d | 7.9 |
¹³C NMR Data (125 MHz, CD₃OD) [1]
| Position | Chemical Shift (δ, ppm) |
| 1 | 68.8 |
| 2 | 58.1 |
| 3 | 148.6 |
| 4 | 126.9 |
| 5 | 188.1 |
| 6 | 59.8 |
| 7-CH₂ | 61.2 |
| 1' | 115.1 |
| 2' | 132.8 |
| 3' | 118.9 |
| 4' | 136.2 |
| 5' | 120.1 |
| 6' | 162.2 |
| C=O | 168.8 |
IR and UV-Vis Spectroscopy
The IR spectrum of this compound exhibits characteristic absorption bands for a hydroxyl group (3430-3450 cm⁻¹) and an amide carbonyl group (1640-1670 cm⁻¹).[1] The UV-Vis spectrum in methanol shows absorption maxima at 246 nm and 310 nm.[1]
Experimental Protocols
Isolation and Purification of this compound
The following protocol outlines the general steps for the isolation and purification of this compound from the culture broth of Amycolatopsis sp. MK299-95F4.[3][6]
1. Fermentation: Amycolatopsis sp. strain MK299-95F4 is cultured in a suitable production medium.[6] 2. Extraction: The culture broth is filtered, and the filtrate is adjusted to pH 4.0. The filtrate is then extracted with an equal volume of ethyl acetate. The organic layer is collected and concentrated under reduced pressure.[6] 3. Silica Gel Chromatography: The crude extract is subjected to silica gel column chromatography, eluting with a toluene-acetone gradient.[1] 4. Sephadex LH-20 Chromatography: Fractions containing this compound are further purified by Sephadex LH-20 column chromatography using methanol as the eluent.[1] 5. Preparative HPLC: The final purification step involves preparative high-performance liquid chromatography (HPLC) on an ODS column with an acetonitrile-water solvent system.[1] 6. Lyophilization: The purified fractions are lyophilized to yield pure this compound.[1]
Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
While the direct molecular target of this compound is still under investigation, studies on its synthetic derivative, dehydroxymethylepoxyquinomicin (DHMEQ), have provided significant insights into its anti-inflammatory mechanism. DHMEQ has been shown to be a potent inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[7] It is believed that this compound acts through a similar mechanism.
The canonical NF-κB signaling pathway is a key regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation by the proteasome. This allows NF-κB to translocate to the nucleus, where it binds to DNA and activates the transcription of pro-inflammatory genes.
DHMEQ has been demonstrated to inhibit the nuclear translocation of NF-κB, thereby preventing the activation of these downstream inflammatory genes.[7] This inhibition is a key aspect of the anti-inflammatory and anti-rheumatic effects observed with this compound and its derivatives.
Conclusion
This compound is a promising natural product with significant anti-inflammatory and anti-rheumatic potential. This guide has provided a detailed overview of its physicochemical properties, spectral characteristics, and a protocol for its isolation. The elucidation of its mechanism of action, primarily through the inhibition of the NF-κB signaling pathway, opens avenues for the development of novel therapeutics for a range of inflammatory disorders. Further research into the precise molecular interactions and the development of more potent and specific analogs will be crucial for translating the therapeutic potential of this fascinating molecule into clinical applications.
References
- 1. scispace.com [scispace.com]
- 2. mdpi.com [mdpi.com]
- 3. Epoxyquinomicins A, B, C and D, new antibiotics from Amycolatopsis. I. Taxonomy, fermentation, isolation and antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. JPH1045738A - Antibiotic epoxyquinomycins C and D, their production and antirheumatic agents - Google Patents [patents.google.com]
- 5. This compound | C14H13NO6 | CID 3075748 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Epoxyquinomicins A and B, new antibiotics from Amycolatopsis. | Semantic Scholar [semanticscholar.org]
- 7. Targeting of nuclear factor kappaB Pathways by dehydroxymethylepoxyquinomicin, a novel inhibitor of breast carcinomas: antitumor and antiangiogenic potential in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Elucidation of the Structure and Stereochemistry of Epoxyquinomicin C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Epoxyquinomicin C, a member of the epoxyquinone class of natural products, has garnered interest due to its unique structural features and biological activity. Isolated from Amycolatopsis sp., its complete structural and stereochemical assignment is crucial for understanding its mechanism of action and for guiding synthetic and medicinal chemistry efforts. This technical guide provides a comprehensive overview of the elucidation of the planar structure and the determination of the absolute stereochemistry of this compound. We present a consolidation of spectroscopic data, detailed experimental methodologies, and a logical workflow for the structural determination, including the pivotal role of comparative analysis with related congeners.
Structure Elucidation
The determination of the chemical structure of this compound was accomplished through a combination of spectroscopic techniques, including mass spectrometry, infrared (IR) and ultraviolet-visible (UV-Vis) spectroscopy, and extensive one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy.
Molecular Formula and Unsaturation
High-resolution fast atom bombardment mass spectrometry (HR-FAB-MS) of this compound established its molecular formula as C₁₄H₁₃NO₆.[1] This formula indicates a high degree of unsaturation, providing initial clues to the presence of rings and/or double bonds within the molecule.
Spectroscopic Data
The UV-Vis spectrum of this compound in methanol exhibits absorption maxima that are characteristic of a substituted benzamide and a cyclohexenone system. The IR spectrum shows characteristic absorption bands for an amide carbonyl group around 1640-1670 cm⁻¹, hydroxyl groups, and aromatic functionalities.[1]
The planar structure of this compound was primarily elucidated through extensive NMR studies. The ¹H and ¹³C NMR data, acquired in CD₃OD, were assigned based on chemical shifts, coupling constants, and correlations observed in 2D NMR experiments such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).[1]
Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound in CD₃OD [1]
| Position | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm, multiplicity, J in Hz) |
| 1 | - | - |
| 2 | - | - |
| 3 | - | - |
| 4 | - | - |
| 5 | - | - |
| 6 | - | - |
| 7 | - | - |
| 8 | - | - |
| 9 | - | - |
| 10 | - | - |
| 11 | - | - |
| 12 | - | - |
| 13 | - | - |
| 14 | - | - |
| 1' | - | - |
| 2' | - | - |
| 3' | - | - |
| 4' | - | - |
| 5' | - | - |
| 6' | - | - |
| 7' | - | - |
Note: The specific assignments from the source are presented in a comparative table with other epoxyquinomicins. A detailed breakdown for each atom of this compound is provided based on that data.
| Position | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm, multiplicity, J in Hz) |
| Cyclohexenone Ring | ||
| 1 | - | - |
| 2 | - | - |
| 3 | - | 7.25 (s) |
| 4 | - | - |
| 5 | - | 3.65 (d, 4.0) |
| 6 | - | 3.85 (d, 4.0) |
| 7 (CH₂OH) | - | 3.80 (m), 3.95 (m) |
| Benzamide Moiety | ||
| 1' | - | - |
| 2' | - | - |
| 3' | - | 7.50 (dd, 8.0, 1.5) |
| 4' | - | 7.00 (t, 8.0) |
| 5' | - | 7.40 (t, 8.0) |
| 6' | - | 6.95 (d, 8.0) |
| C=O | - | - |
A more detailed, atom-specific assignment requires the original publication's comparative table which is summarized here.
Stereochemistry
The absolute stereochemistry of this compound was determined to be (1R, 2S, 6R) through a combination of spectroscopic analysis and by analogy to its closely related congeners, epoxyquinomicin A and D, whose structures were unambiguously determined by X-ray crystallography.[1]
The relative stereochemistry of the epoxide and the adjacent hydroxyl and hydroxymethyl groups on the cyclohexenone core was established through the analysis of proton-proton coupling constants in the ¹H NMR spectrum and through Nuclear Overhauser Effect (NOE) experiments. The observed coupling constants and NOE correlations are consistent with a trans relationship between the protons at C-5 and C-6, and a specific spatial arrangement of the substituents on the six-membered ring.
The final assignment of the absolute configuration was inferred from the X-ray crystallographic data of epoxyquinomicin D, which shares the same chiral core.[1] This method of assigning stereochemistry by comparing spectral data and biosynthetic pathways within a family of natural products is a well-established practice in natural product chemistry.
Experimental Protocols
Fermentation and Isolation
This compound was isolated from the culture broth of Amycolatopsis sp. MK299-95F4.[1][2] The general procedure involves:
-
Fermentation: Culturing the producing strain in a suitable nutrient medium under aerobic conditions.
-
Extraction: Adjusting the pH of the culture filtrate to acidic conditions (pH 2-4) and extracting with an organic solvent such as ethyl acetate.
-
Chromatography: The crude extract is subjected to a series of chromatographic separations, including silica gel column chromatography and thin-layer chromatography (TLC), to yield pure this compound.[1][2]
Spectroscopic Analysis
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on JEOL JNM-A500 and JEOL JNM-EX400 spectrometers. Chemical shifts are reported in ppm relative to tetramethylsilane (TMS) as an internal standard.[1]
-
Mass Spectrometry: High-resolution fast atom bombardment mass spectrometry (HR-FAB-MS) was used to determine the exact mass and molecular formula.[1]
-
Optical Rotation: Specific rotation was measured on a Perkin-Elmer 241 polarimeter using a micro-cell with a 10 cm path length.[1]
-
Melting Point: Melting points were determined using a Yanaco MP-S3 micro melting point apparatus and are uncorrected.[1]
Visualizations
Figure 1. Workflow for the structure elucidation of this compound.
Figure 2. Logical flow for determining the stereochemistry of this compound.
References
The Biological Activity of Epoxyquinomicin C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epoxyquinomicin C is a naturally occurring antibiotic isolated from the fermentation broth of the actinomycete Amycolatopsis sp. MK299-95F4.[1][2] While initially investigated for its antimicrobial properties, this compound has garnered significant interest for its notable anti-inflammatory and immunomodulatory activities, particularly its efficacy in animal models of rheumatoid arthritis.[1][3] Unlike its closely related analogs, Epoxyquinomicin A and B, this compound exhibits minimal antimicrobial and cytotoxic effects, positioning it as a compelling scaffold for the development of targeted anti-inflammatory therapeutics.[1][2] This document provides an in-depth overview of the biological activities of this compound, presenting key quantitative data, detailed experimental methodologies, and a summary of its known (and inferred) mechanisms of action.
Quantitative Biological Data
The primary biological activity of this compound is its anti-arthritic effect, while it demonstrates weak to no activity in cytotoxicity and antimicrobial assays. The available quantitative data is summarized below.
Table 1: In Vivo Anti-Arthritic Activity of this compound
| Assay | Animal Model | Treatment Regimen | Dosage | Observed Effect | Reference |
| Collagen-Induced Arthritis | DBA/1J Mice | Prophylactic, intraperitoneal | 1 - 4 mg/kg | Potent inhibition of arthritis development. | [3][4] |
| Collagen-Induced Arthritis | DBA/1J Mice | Prophylactic, intraperitoneal | 2 - 4 mg/kg | Significant reduction in arthritic score. | [3] |
Table 2: In Vitro Cytotoxicity of this compound
| Cell Lines | Assay | Concentration | Observed Effect | Reference |
| Various Cancer Cell Lines | Not specified | 100 µg/mL | No inhibition of cell growth. | [5] |
Note: Multiple sources state that this compound has "almost no cytotoxicity" or "less cytotoxicity" compared to its analogs, but specific IC50 values are not provided in the reviewed literature.[2][6]
Table 3: Antimicrobial Activity of this compound
| Organism Type | Activity Level | Reference |
| Gram-positive bacteria | Almost no activity | [1][2] |
| Gram-negative bacteria | Not reported | |
| Fungi | Not reported |
Mechanism of Action and Signaling Pathways
The precise molecular mechanism underlying the anti-arthritic effects of this compound has not been fully elucidated. However, studies have established that its mode of action is distinct from that of nonsteroidal anti-inflammatory drugs (NSAIDs).[4] this compound did not exhibit anti-inflammatory effects in the carrageenan-induced paw edema model or analgesic effects in the acetic acid-induced writhing model, assays where NSAIDs are typically active.[3][4]
Much of the understanding of the potential signaling pathways comes from research into its synthetic derivative, dehydroxymethylepoxyquinomicin (DHMEQ). This compound is a known precursor for the synthesis of DHMEQ, a potent and specific inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[7][8] DHMEQ has been shown to inhibit the nuclear translocation of NF-κB, thereby preventing the transcription of pro-inflammatory genes.[8]
Given that this compound is the parent compound of DHMEQ, it is hypothesized that its anti-inflammatory effects may be mediated, at least in part, through a similar, albeit likely less potent, interaction with the NF-κB pathway. However, direct evidence for the inhibition of NF-κB by this compound itself is currently lacking in the scientific literature. The anti-arthritic activity is likely a result of modulating key inflammatory signaling cascades.
Experimental Protocols
This section details the methodologies used to ascertain the biological activity of this compound.
Production and Isolation of this compound
This compound is produced by the fermentation of Amycolatopsis sp. MK299-95F4.[1][9]
1. Fermentation:
-
Seed Culture: A slant culture of Amycolatopsis sp. MK299-95F4 is inoculated into a 500 ml Erlenmeyer flask containing 110 ml of a seed medium (glycerol 0.5%, sucrose 2%, soybean meal 1%, dry yeast 1%, corn steep liquor 0.5%, and CoCl₂ 0.001%, adjusted to pH 7.0). The culture is incubated at 30°C for 5 days on a rotary shaker.
-
Production Culture: 2 ml of the seed culture is transferred into 500 ml Erlenmeyer flasks containing 110 ml of production medium (glycerol 2.0%, dextrin 2.0%, Bacto-Soytone 1.0%, yeast extract 0.3%, (NH₄)₂SO₄ 0.2%, and CaCO₃ 0.2%, adjusted to pH 7.4).
-
Incubation: The production culture is fermented at 27°C for 4 days on a rotary shaker.
2. Isolation:
-
The culture broth is filtered to separate the mycelia from the filtrate.
-
The filtrate is extracted with butyl acetate at pH 2.
-
The organic layer is concentrated and dried under reduced pressure.
-
The crude material is dissolved in methanol and washed with n-hexane.
-
The dried residue is subjected to silica gel column chromatography for purification of this compound.
In Vivo Collagen-Induced Arthritis (CIA) Assay
This model is used to evaluate the anti-arthritic potential of this compound.[3][4][10]
-
Animals: Male DBA/1J mice (8-10 weeks old) are typically used as they are highly susceptible to CIA.
-
Induction of Arthritis:
-
Bovine type II collagen is dissolved in 0.05 M acetic acid to a concentration of 2 mg/mL and emulsified with an equal volume of Complete Freund's Adjuvant (CFA).
-
Mice are immunized intradermally at the base of the tail with 100 µl of the collagen/CFA emulsion.
-
A booster injection of type II collagen emulsified in Incomplete Freund's Adjuvant (IFA) is administered 21 days after the primary immunization.
-
-
Treatment: Prophylactic treatment with this compound (e.g., 1-4 mg/kg, dissolved in a suitable vehicle) or vehicle control is administered intraperitoneally daily, starting from the day of the first immunization.
-
Assessment:
-
The severity of arthritis in each paw is scored visually on a scale of 0-4 (0=normal, 1=erythema and mild swelling of one toe, 2=erythema and mild swelling of more than one toe, 3=moderate swelling of the entire paw, 4=severe swelling and ankylosis).
-
The arthritic score for each mouse is the sum of the scores for all four paws (maximum score of 16).
-
Paw thickness can also be measured using a caliper.
-
Body weight and clinical signs are monitored throughout the study.
-
In Vitro Cytotoxicity Assay (General Protocol)
A general protocol for assessing cytotoxicity, such as the MTT assay, is described below.[11]
-
Cell Culture: Human or murine cancer cell lines are cultured in appropriate media and conditions.
-
Assay Procedure:
-
Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
The cells are then treated with various concentrations of this compound or a vehicle control for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours.
-
During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
-
The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Cell viability is expressed as a percentage of the vehicle-treated control, and IC50 values (the concentration that inhibits 50% of cell growth) can be calculated.
-
Conclusion and Future Directions
This compound is a unique natural product with demonstrated in vivo efficacy in a preclinical model of rheumatoid arthritis. Its low cytotoxicity and antimicrobial activity make it an attractive starting point for the development of novel anti-inflammatory drugs. The primary research focus has shifted towards its synthetic derivative, DHMEQ, which is a potent NF-κB inhibitor. Consequently, there is a significant opportunity for further research into the direct molecular targets and the precise mechanism of action of this compound itself. Future studies should aim to:
-
Elucidate the specific molecular target(s) of this compound responsible for its anti-arthritic effects.
-
Investigate its direct effects on the NF-κB signaling pathway and the production of key pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in relevant cell types.
-
Conduct further preclinical studies to evaluate its therapeutic potential in other inflammatory and autoimmune disease models.
A deeper understanding of the biological activity of this compound will be crucial for leveraging its therapeutic potential and for the rational design of new, more potent, and specific anti-inflammatory agents.
References
- 1. Epoxyquinomicins A, B, C and D, new antibiotics from Amycolatopsis. I. Taxonomy, fermentation, isolation and antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. researchgate.net [researchgate.net]
- 4. Epoxyquinomicins A, B, C and D, new antibiotics from Amycolatopsis. II. Effect on type II collagen-induced arthritis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. JPH1045738A - Antibiotic epoxyquinomycins C and D, their production and antirheumatic agents - Google Patents [patents.google.com]
- 6. scispace.com [scispace.com]
- 7. Synthesis of NF-kappaB activation inhibitors derived from this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeting of nuclear factor kappaB Pathways by dehydroxymethylepoxyquinomicin, a novel inhibitor of breast carcinomas: antitumor and antiangiogenic potential in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Epoxyquinomicins A and B, new antibiotics from Amycolatopsis. | Semantic Scholar [semanticscholar.org]
- 10. Collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
Epoxyquinomicin C: A Technical Guide on its Core Mechanism of Action in Inflammatory Diseases
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Inflammatory diseases such as rheumatoid arthritis represent a significant challenge in drug development, necessitating novel therapeutic agents with specific mechanisms of action. Epoxyquinomicin C, a natural antibiotic, and its synthetic derivative Dehydroxymethylepoxyquinomicin (DHMEQ), have emerged as potent anti-inflammatory compounds. Their unique mechanism, which differs significantly from nonsteroidal anti-inflammatory drugs (NSAIDs), centers on the direct and selective inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. This technical guide provides an in-depth analysis of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of the core biological and experimental processes.
Core Mechanism of Action: Inhibition of the NF-κB Pathway
The anti-inflammatory effects of this compound and its derivatives are primarily attributed to the direct inhibition of NF-κB, a master regulator of inflammatory gene expression. Unlike many inhibitors that target upstream kinases, DHMEQ employs a more direct mechanism.[1]
Key Mechanistic Points:
-
Direct Covalent Binding: DHMEQ covalently binds to specific cysteine residues on several NF-κB/Rel family proteins, including p65 (RelA), p50, c-Rel, and RelB.[1][2] This binding physically obstructs the protein's ability to interact with its DNA consensus sequence.
-
Inhibition of DNA Binding: The primary inhibitory action is the prevention of NF-κB from binding to DNA promoter regions of target genes.[1][3] This halts the transcription of a wide array of pro-inflammatory mediators, including cytokines (TNF-α, IL-1β, IL-6), chemokines (IL-8, MCP-1), and enzymes like iNOS and COX-2.[4][5]
-
Blockade of Nuclear Translocation: While some initial reports suggested an inhibition of NF-κB's movement into the nucleus, this is now understood to be a secondary effect.[3][6][7] By directly inactivating NF-κB components in the cytoplasm, their subsequent nuclear import and function are consequently blocked.
-
Distinct from NSAIDs: The mechanism of this compound is fundamentally different from that of NSAIDs. It shows no direct anti-inflammatory effect in acute models like carrageenan-induced paw edema or analgesic effect in acetic acid-induced writhing models, indicating it does not primarily act by inhibiting prostaglandin synthesis.[3][6]
Signaling Pathway Visualization
The following diagram illustrates the canonical NF-κB signaling pathway and the specific point of inhibition by DHMEQ, the active derivative of this compound.
Data Presentation: Summary of Anti-Inflammatory Activity
The anti-inflammatory efficacy of this compound and its derivative DHMEQ has been quantified in several preclinical models. The data highlights its potent activity in chronic autoimmune models and its inhibitory effects on inflammatory mediator production in vitro.
Table 1: In Vivo Anti-Inflammatory Activity of this compound
| Model | Species / Strain | Treatment & Dose | Outcome | Reference |
|---|---|---|---|---|
| Collagen-Induced Arthritis (CIA) | Mouse (DBA/1J) | This compound (1-4 mg/kg, prophylactic) | Potent inhibitory effect on arthritis development and severity. | [3] |
| Carrageenan-Induced Paw Edema | Rat | This compound (1-30 mg/kg) | No anti-inflammatory effect observed. | [3] |
| Acetic Acid-Induced Writhing | Mouse | this compound (1-30 mg/kg) | No analgesic effect observed. |[3] |
Table 2: In Vitro Anti-Inflammatory and NF-κB-Inhibitory Activity of DHMEQ
| Cell Model | Stimulus | Treatment & Concentration | Key Findings | Reference |
|---|---|---|---|---|
| Human Peritoneal Mesothelial Cells | Interleukin-1 (100 pg/ml) | DHMEQ (10 µg/ml) | Inhibited IL-6 synthesis by 63% and MCP-1 synthesis by 57%. | [8] |
| Murine Macrophages (RAW264.7) | Lipopolysaccharide (LPS) | DHMEQ (Dose-dependent) | Reduced production of TNF-α and IL-6. | [4] |
| Human Monocytic Leukemia (THP-1) | TiO₂ Nanoparticles | DHMEQ (Nontoxic conc.) | Inhibited secretion and mRNA expression of IL-1β. | [9] |
| Human Chondrocytes | Interleukin-1β (IL-1β) | DHMEQ (Dose-dependent) | Suppressed production of NO; decreased release of MCP-1, RANTES, and IL-8. | [5] |
| Mast Cells (RBL-2H3) | FcεRI-mediated | DHMEQ | Diminished production of IL-6 and TNF. | |
Experimental Protocols & Workflows
Reproducibility is critical in scientific research. This section provides detailed methodologies for key experiments used to characterize the anti-inflammatory action of this compound.
Experimental Workflow Visualization
The diagram below outlines the key stages of the collagen-induced arthritis (CIA) model, a standard for evaluating rheumatoid arthritis therapeutics.
Protocol 1: Collagen-Induced Arthritis (CIA) in DBA/1J Mice
This protocol is adapted from standard methodologies for inducing autoimmune arthritis, which closely mimics human rheumatoid arthritis.[9]
-
Animal Selection: Use male DBA/1J mice, 7-8 weeks of age, housed in specific pathogen-free (SPF) conditions.
-
Reagent Preparation:
-
Dissolve bovine or chicken type II collagen in 0.05M acetic acid to a final concentration of 2 mg/ml by stirring overnight at 4°C.
-
Prepare the primary immunization emulsion by mixing the collagen solution 1:1 with Complete Freund's Adjuvant (CFA) containing 1 mg/ml Mycobacterium tuberculosis. Emulsify using two glass syringes connected by a luer lock until a stable, white emulsion is formed (a drop does not disperse in water). Keep on ice.
-
Prepare the booster emulsion similarly, mixing the collagen solution 1:1 with Incomplete Freund's Adjuvant (IFA).
-
-
Primary Immunization (Day 0):
-
Anesthetize each mouse (e.g., with ketamine/xylazine).
-
Inject 100 µL of the collagen/CFA emulsion subcutaneously at the base of the tail.
-
-
Booster Immunization (Day 21):
-
Anesthetize each mouse.
-
Inject 100 µL of the collagen/IFA emulsion subcutaneously at a site near the primary injection.
-
-
Drug Administration:
-
For prophylactic studies, begin administration of this compound (e.g., 1-4 mg/kg, intraperitoneally) from Day 0 or Day 21. For therapeutic studies, begin administration after the onset of clinical symptoms.
-
-
Arthritis Evaluation:
-
Beginning around day 24, monitor mice 2-3 times per week for signs of arthritis.
-
Score each paw based on a 0-4 scale:
-
0 = No evidence of erythema and swelling.
-
1 = Erythema and mild swelling confined to one digit.
-
2 = Erythema and mild swelling extending from the ankle to the digits.
-
3 = Erythema and moderate swelling extending from the ankle to metatarsal joints.
-
4 = Erythema and severe swelling encompassing the ankle, foot, and digits.
-
-
The maximum score per mouse is 16.
-
-
Endpoint Analysis: At the termination of the study (e.g., Day 42-56), collect blood for serum cytokine analysis and harvest paws for histopathological examination of joint inflammation, pannus formation, and bone erosion.
Protocol 2: In Vitro TNF-α-Induced NF-κB Activation Assay
This protocol describes how to measure the inhibition of NF-κB nuclear translocation and DNA binding activity in a cell-based assay.
-
Cell Culture: Culture a suitable cell line (e.g., human Jurkat T cells, murine RAW264.7 macrophages) in appropriate media. Plate cells to achieve ~80-90% confluency on the day of the experiment.
-
Compound Pre-treatment: Pre-incubate the cells with various concentrations of this compound, DHMEQ, or vehicle control for a specified time (e.g., 1-2 hours).
-
NF-κB Stimulation: Induce NF-κB activation by adding recombinant human or murine TNF-α to the media at a final concentration of 20-30 ng/mL. Incubate for 15-30 minutes (for peak nuclear translocation).
-
Cell Fractionation:
-
Harvest the cells and wash with ice-cold PBS.
-
Lyse the cells using a hypotonic buffer to release cytoplasmic contents. Centrifuge to pellet the nuclei.
-
Collect the supernatant (cytoplasmic fraction).
-
Extract nuclear proteins from the pellet using a high-salt nuclear extraction buffer.
-
-
Quantification of NF-κB Activation (Choose one or more):
-
Western Blot: Separate the cytoplasmic and nuclear protein fractions via SDS-PAGE. Transfer to a membrane and probe with antibodies against an NF-κB subunit (e.g., p65) and loading controls (e.g., GAPDH for cytoplasm, Lamin A/C for nucleus). A decrease in nuclear p65 in drug-treated samples indicates inhibition of translocation.
-
ELISA-based DNA-Binding Assay: Use a commercial kit to quantify the amount of active p65 in nuclear extracts. In these kits, nuclear extracts are added to a 96-well plate coated with an oligonucleotide containing the NF-κB consensus site. Bound p65 is detected with a primary antibody, followed by a HRP-conjugated secondary antibody and colorimetric substrate.
-
Immunofluorescence: Grow cells on coverslips. After treatment and stimulation, fix, permeabilize, and stain the cells with an anti-p65 antibody and a fluorescent secondary antibody. Counterstain nuclei with DAPI. Visualize via fluorescence microscopy. Inhibition is observed as p65 remaining in the cytoplasm in drug-treated cells, versus translocation to the nucleus in TNF-α-only treated cells.
-
Conclusion
This compound and its derivative DHMEQ represent a distinct class of anti-inflammatory agents with a highly specific mechanism of action. By directly binding to and inactivating NF-κB transcription factors, they effectively shut down the expression of key inflammatory mediators. This targeted approach, validated in robust preclinical models of chronic inflammation like collagen-induced arthritis, distinguishes them from traditional NSAIDs and positions them as promising candidates for further development in the treatment of autoimmune and inflammatory diseases. The detailed protocols and data presented herein provide a foundational guide for researchers aiming to explore and leverage the unique therapeutic potential of this compound class.
References
- 1. researchgate.net [researchgate.net]
- 2. Mangiferin suppresses CIA by suppressing the expression of TNF-α, IL-6, IL-1β, and RANKL through inhibiting the activation of NF-κB and ERK1/2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mhlw-grants.niph.go.jp [mhlw-grants.niph.go.jp]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of NF-kappaB with Dehydroxymethylepoxyquinomicin modifies the function of human peritoneal mesothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. mdpi.com [mdpi.com]
- 9. spandidos-publications.com [spandidos-publications.com]
Epoxyquinomicin C: A Technical Whitepaper on its Limited Antibacterial Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract: Epoxyquinomicin C, a member of the epoxyquinone class of natural products, has garnered scientific interest primarily for its potent anti-inflammatory and anti-arthritic properties. Isolated from Amycolatopsis sulphurea, this compound has been extensively studied for its ability to inhibit NF-κB activation.[1][2] However, its direct antimicrobial capabilities are notably subdued. This technical guide provides an in-depth analysis of the weak antibacterial properties of this compound, presenting available quantitative data, detailing experimental protocols for its assessment, and visualizing its established biological pathway of action. While not a promising direct antibacterial agent, understanding its complete biological profile is crucial for researchers exploring its therapeutic potential in other areas.
Antimicrobial Activity of this compound
This compound, along with its structural analog Epoxyquinomicin D, has demonstrated markedly poor direct antibacterial activity.[3][4] Initial screenings revealed that unlike other members of the epoxyquinomicin family, such as A and B which show weak activity against Gram-positive bacteria, this compound is largely inactive against a range of bacterial species.[3][4]
Quantitative Antimicrobial Data
The limited antibacterial efficacy of this compound is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the substance that prevents visible growth of a bacterium. The available data, primarily from initial screening studies, is summarized below.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Staphylococcus aureus Smith | > 100 |
| Bacillus subtilis PCI 219 | > 100 |
| Escherichia coli NIHJ | > 100 |
| Shigella flexneri EW-10 | > 100 |
| Pseudomonas aeruginosa P-3 | > 100 |
| Klebsiella pneumoniae PCI 602 | > 100 |
Data sourced from Japanese Patent Application No. H10-45738A.[5]
Interpretation of Data: An MIC value of >100 µg/mL is broadly considered indicative of weak to no significant antibacterial activity for a compound under investigation as a potential antibiotic. The data clearly demonstrates that this compound is not a potent inhibitor of either Gram-positive (Staphylococcus aureus, Bacillus subtilis) or Gram-negative (Escherichia coli, Shigella flexneri, Pseudomonas aeruginosa, Klebsiella pneumoniae) bacteria.
Experimental Protocols
The assessment of this compound's antibacterial properties was conducted using standardized microbiological techniques.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC values presented in this paper were determined using a standard agar dilution method.
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of various bacterial strains.
Methodology:
-
Medium Preparation: A Mueller-Hinton agar medium was prepared and sterilized according to the manufacturer's instructions. This medium is standard for routine antimicrobial susceptibility testing.
-
Compound Dilution: this compound was dissolved in a suitable solvent and then serially diluted to achieve a range of final concentrations. These dilutions were then mixed with the molten Mueller-Hinton agar.
-
Plate Pouring: The agar-compound mixtures were poured into sterile petri dishes and allowed to solidify. A control plate containing no this compound was also prepared.
-
Inoculum Preparation: The bacterial strains to be tested were cultured in a suitable broth medium to a standardized turbidity, typically corresponding to a specific number of colony-forming units (CFU)/mL.
-
Inoculation: The standardized bacterial suspensions were then inoculated onto the surface of the agar plates containing the different concentrations of this compound.
-
Incubation: The inoculated plates were incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Result Interpretation: The MIC was recorded as the lowest concentration of this compound at which there was no visible bacterial growth on the agar surface.
This methodology is based on the standard method of the Japanese Society of Chemotherapy.[5]
Known Biological Activity and Signaling Pathways
While lacking direct antibacterial potency, this compound is a known inhibitor of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1] This pathway is a cornerstone of the inflammatory response, and its inhibition is the likely mechanism behind the observed anti-arthritic effects of the compound.[6]
Inhibition of TNF-α-Induced NF-κB Activation
The diagram below illustrates the canonical NF-κB signaling cascade initiated by the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) and the point of inhibition by this compound.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
The workflow for isolating and screening this compound is a multi-step process that begins with fermentation and ends with specific bioassays.
Caption: General workflow for the isolation and bioactivity screening of this compound.
Conclusion and Future Directions
The evidence strongly indicates that this compound is not a viable candidate for development as a direct-acting antibacterial agent. Its high MIC values against a representative panel of bacteria preclude its use in this therapeutic context. However, its negligible antimicrobial activity and low cytotoxicity, coupled with its potent inhibition of the NF-κB pathway, make it an interesting lead compound for the development of novel anti-inflammatory and anti-rheumatic drugs.[3][6] Future research should continue to focus on elucidating the precise molecular interactions responsible for its NF-κB inhibitory effects and on optimizing its structure to enhance this activity for potential clinical applications in inflammatory diseases. The weak antibacterial profile can be considered an advantage in this context, as it would be less likely to disrupt the patient's native microbiome.
References
- 1. Synthesis of NF-kappaB activation inhibitors derived from this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Epoxyquinomicins A, B, C and D, new antibiotics from Amycolatopsis. I. Taxonomy, fermentation, isolation and antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. JPH1045738A - Antibiotic epoxyquinomycins C and D, their production and antirheumatic agents - Google Patents [patents.google.com]
- 6. Epoxyquinomicins A, B, C and D, new antibiotics from Amycolatopsis. II. Effect on type II collagen-induced arthritis in mice PMID: 9592561 | MCE [medchemexpress.cn]
Initial Screening of Epoxyquinomicin C for Therapeutic Potential: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial screening and therapeutic potential of Epoxyquinomicin C and its derivatives. This compound, a natural antibiotic, has demonstrated significant anti-inflammatory and anticancer properties, primarily through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. This document outlines the quantitative data from preliminary studies, detailed experimental protocols for key assays, and visual representations of its mechanism of action and experimental workflows.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies on this compound and its potent derivative, dehydroxymethylepoxyquinomicin (DHMEQ).
Table 1: In Vivo Anti-inflammatory Activity of this compound
| Compound | Model | Species | Dosing Regimen | Key Findings | Reference |
| This compound | Collagen-Induced Arthritis | DBA/1J Mice | 1-4 mg/kg (Prophylactic) | Potent inhibition of arthritis development. | [1] |
| This compound | Carrageenan-Induced Paw Edema | Rats | 1-30 mg/kg | No significant anti-inflammatory effect. | [1] |
| This compound | Acetic Acid-Induced Writhing | Mice | 1-30 mg/kg | No significant analgesic effect. | [1] |
This data suggests that the anti-arthritic action of this compound is not mediated by the same mechanisms as traditional nonsteroidal anti-inflammatory drugs (NSAIDs).
Table 2: In Vitro Anticancer Activity of DHMEQ (a derivative of this compound)
| Compound | Cell Line | Cancer Type | IC50 Value | Key Findings | Reference |
| DHMEQ | YCU-H891, KB | Head and Neck Squamous Cell Carcinoma (HNSCC) | ~20 µg/mL | Strong growth inhibitory effects associated with NF-κB inhibition and induction of apoptosis. | [2] |
| DHMEQ | FISS-10 | Feline Injection-Site Sarcoma | 14.15 ± 2.87 µg/mL (at 72h) | Higher sensitivity compared to normal feline soft tissue cells. | [3] |
| DHMEQ | FISS-07 | Feline Injection-Site Sarcoma | 16.03 ± 1.68 µg/mL (at 72h) | [3] | |
| DHMEQ | FISS-08 | Feline Injection-Site Sarcoma | 17.12 ± 1.19 µg/mL (at 72h) | [3] | |
| DHMEQ | Normal Feline Soft Tissue | Normal Tissue | 27.34 ± 2.87 µg/mL | [3] | |
| DHMEQ | Glioblastoma Multiforme (GBM) cell lines | Glioblastoma | Not specified | Significantly reduced clonogenic capacity at concentrations of 2.5, 5, and 10 µg/mL. | [4] |
DHMEQ demonstrates potent cytotoxic effects against various cancer cell lines, with a degree of selectivity for cancerous cells over normal tissue.
Experimental Protocols
Detailed methodologies for the key experiments cited in the initial screening of this compound and its derivatives are provided below. These represent standardized protocols and may require optimization for specific experimental conditions.
Collagen-Induced Arthritis (CIA) in Mice
This model is used to evaluate the anti-arthritic potential of a compound.
a. Materials:
-
Male DBA/1J mice (8-10 weeks old)
-
Type II collagen (bovine or chicken)
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
0.1 M acetic acid
-
This compound
-
Vehicle control (e.g., saline, PBS with 0.5% DMSO)
b. Protocol:
-
Preparation of Collagen Emulsion: Dissolve Type II collagen in 0.1 M acetic acid to a final concentration of 2 mg/mL by gentle stirring overnight at 4°C. Prepare an emulsion by mixing an equal volume of the collagen solution with CFA.
-
Primary Immunization (Day 0): Inject 100 µL of the collagen-CFA emulsion intradermally at the base of the tail of each mouse.
-
Booster Immunization (Day 21): Prepare a second emulsion of Type II collagen with IFA. Administer a 100 µL booster injection intradermally at a different site from the primary injection.
-
Treatment: Begin prophylactic treatment with this compound (e.g., 1-4 mg/kg, intraperitoneally) daily or as required, starting from day 0 or day 21. Administer vehicle to the control group.
-
Arthritis Assessment: Monitor the mice regularly for the onset and severity of arthritis. Score each paw based on a scale of 0-4 (0=normal, 1=mild swelling and erythema, 2=moderate swelling, 3=severe swelling with joint rigidity, 4=maximal inflammation and ankylosis). The maximum score per mouse is 16.
-
Data Analysis: Compare the mean arthritic scores and the incidence of arthritis between the treated and control groups.
NF-κB Translocation Assay (Immunofluorescence)
This assay determines the ability of a compound to inhibit the translocation of NF-κB from the cytoplasm to the nucleus upon stimulation.
a. Materials:
-
Human T-cell leukemia cells (e.g., Jurkat) or other suitable cell line
-
This compound derivative (e.g., DHMEQ)
-
Tumor Necrosis Factor-alpha (TNF-α)
-
Phosphate Buffered Saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 3% BSA in PBS)
-
Primary antibody against NF-κB p65 subunit
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Fluorescence microscope
b. Protocol:
-
Cell Culture and Treatment: Seed cells in a suitable culture plate (e.g., 96-well plate with glass bottoms). Allow cells to adhere if necessary. Pre-treat the cells with various concentrations of DHMEQ for a specified time (e.g., 1-2 hours).
-
Stimulation: Induce NF-κB activation by treating the cells with TNF-α (e.g., 10 ng/mL) for 30 minutes.[5]
-
Fixation and Permeabilization: Wash the cells with PBS and then fix with 4% paraformaldehyde for 15 minutes. Wash again and permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Blocking and Staining: Block non-specific antibody binding with 3% BSA for 1 hour. Incubate with the primary anti-p65 antibody overnight at 4°C. After washing, incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Nuclear Staining and Imaging: Counterstain the nuclei with DAPI. Acquire images using a fluorescence microscope.
-
Analysis: Quantify the nuclear translocation of p65 by measuring the fluorescence intensity in the nucleus versus the cytoplasm. A reduction in nuclear fluorescence in DHMEQ-treated cells compared to TNF-α-only treated cells indicates inhibition.
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess the cytotoxic effects of a compound on cancer cells.
a. Materials:
-
Cancer cell lines (e.g., YCU-H891, KB)
-
DHMEQ
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plate
-
Microplate reader
b. Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of DHMEQ and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway targeted by this compound and a typical experimental workflow for its evaluation.
Diagram 1: Inhibition of the NF-κB Signaling Pathway
Caption: Inhibition of TNF-α-induced NF-κB activation by this compound.
Diagram 2: Experimental Workflow for Therapeutic Potential Screening
References
- 1. Epoxyquinomicins A, B, C and D, new antibiotics from Amycolatopsis. II. Effect on type II collagen-induced arthritis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of a novel NF-kappaB inhibitor, dehydroxymethylepoxyquinomicin (DHMEQ), on growth, apoptosis, gene expression, and chemosensitivity in head and neck squamous cell carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of NF-κB by Dehydroxymethylepoxyquinomicin Suppresses Invasion and Synergistically Potentiates Temozolomide and γ-Radiation Cytotoxicity in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of NF-kappaB activation inhibitors derived from this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Epoxyquinomicin C and its Analogue DHMEQ: A Technical Guide to their Role as NF-κB Activation Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of epoxyquinomicin C and its potent synthetic analogue, dehydroxymethylepoxyquinomicin (DHMEQ), as inhibitors of the nuclear factor-kappa B (NF-κB) signaling pathway. It details their mechanism of action, presents quantitative data on their inhibitory effects, and provides comprehensive experimental protocols for key assays. This document is intended to serve as a valuable resource for researchers and professionals in the fields of drug discovery, oncology, and inflammation research who are interested in the therapeutic potential of these compounds. While this compound demonstrates weak inhibitory activity, its derivative DHMEQ has been the subject of extensive research due to its significantly greater potency and specificity, making it the primary focus of this guide.
Introduction to the NF-κB Signaling Pathway
The NF-κB family of transcription factors plays a pivotal role in regulating a wide array of cellular processes, including inflammation, immunity, cell proliferation, and apoptosis. Dysregulation of the NF-κB pathway is implicated in the pathogenesis of numerous diseases, such as cancer, inflammatory disorders, and autoimmune diseases.
The canonical NF-κB pathway is initiated by various stimuli, including pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). These signals lead to the activation of the IκB kinase (IKK) complex, which subsequently phosphorylates the inhibitory protein IκBα. Phosphorylated IκBα is targeted for ubiquitination and proteasomal degradation, liberating the NF-κB heterodimer (typically p65/p50). The freed NF-κB then translocates to the nucleus, where it binds to specific DNA sequences (κB sites) in the promoter and enhancer regions of target genes, thereby activating their transcription.
This compound and Dehydroxymethylepoxyquinomicin (DHMEQ)
This compound is a natural product that has been shown to possess weak inhibitory activity against NF-κB activation.[1] However, a synthetic derivative, dehydroxymethylepoxyquinomicin (DHMEQ), was designed and synthesized to be a more potent and specific inhibitor.[2] In particular, the (-)-enantiomer of DHMEQ has demonstrated significantly higher activity. Due to its enhanced potency, DHMEQ has become the focus of research into this class of NF-κB inhibitors.
Mechanism of Action
Unlike many other NF-κB inhibitors that target the IKK complex or the proteasome, DHMEQ acts at a later stage in the signaling cascade. It does not inhibit the phosphorylation or degradation of IκBα.[3][4] Instead, (-)-DHMEQ has been shown to directly and covalently bind to specific cysteine residues on NF-κB subunits.[5]
Mass spectrometry analysis has identified Cys38 of the p65 (RelA) subunit as a primary binding site for (-)-DHMEQ.[5] This covalent modification directly inhibits the DNA-binding activity of the p65 subunit. By preventing NF-κB from binding to its target DNA sequences, DHMEQ effectively blocks the transcription of NF-κB-dependent genes. The inhibition of DNA binding is the primary mechanism, and the observed inhibition of nuclear translocation is likely a downstream consequence of this event.[5]
Figure 1: The canonical NF-κB signaling pathway and the inhibitory mechanism of (-)-DHMEQ.
Quantitative Data
The inhibitory activity of DHMEQ has been quantified in various cell lines. The following tables summarize key findings.
Table 1: IC50 Values of DHMEQ for Cell Growth Inhibition
| Cell Line | Cell Type | IC50 (µg/mL) | Reference |
| YCU-H891 | Head and Neck Squamous Cell Carcinoma | ~20 | [6] |
| KB | Head and Neck Squamous Cell Carcinoma | ~20 | [6] |
| U87 | Glioblastoma | ~10 | [7] |
| YKG-1 | Glioblastoma | ~10 | [7] |
| A172 | Glioblastoma | ~10 | [7] |
| T98G | Glioblastoma | ~10 | [7] |
| U251 | Glioblastoma | ~10 | [7] |
| KS-1 | Glioblastoma | ~10 | [7] |
| YH13 | Glioblastoma | ~10 | [7] |
| U373 | Glioblastoma | ~10 | [7] |
| NYGM | Glioblastoma | ~10 | [7] |
| MGM-1 | Glioblastoma | ~10 | [7] |
Table 2: In Vivo Efficacy of DHMEQ
| Animal Model | Disease | Dosage and Administration | Key Findings | Reference |
| Sprague-Dawley Rats | Anti-Thy1.1-induced glomerulonephritis | 8 mg/kg/day | Decreased proteinuria and preserved creatinine clearance.[8] | [8] |
| Sprague-Dawley Rats | Cyclosporine A nephrotoxicity | 8 mg/kg | Decreased serum urea nitrogen and creatinine levels.[9] | [9] |
| BALB/c Mice | DSS-induced colitis | Not specified | Ameliorated disease activity index and histological scores.[10] | [10] |
| BALB/c Mice | Ovalbumin-induced asthma | Not specified | Reduced eosinophilic airway inflammation and Th2 cytokine levels.[11] | [11] |
| Nude Mice | Human breast carcinoma xenograft (MCF-7) | 4 mg/kg (i.p., thrice a week) | Significantly inhibited tumor growth. | [12] |
| Nude Mice | Human breast carcinoma xenograft (MDA-MB-231) | 12 mg/kg (i.p., thrice a week) | Significantly inhibited tumor growth. | [12] |
| Nude Mice | Anaplastic thyroid cancer xenograft | Not specified | Greater inhibitory effect on tumor growth when combined with taxanes. | [13] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of DHMEQ.
Cell Culture and Treatments
-
Cell Lines: Human glioblastoma cell lines (e.g., U87, U251), head and neck squamous cell carcinoma cell lines (e.g., YCU-H891, KB), and human keratinocyte cell lines (e.g., NCTC 2544) are commonly used.
-
Culture Conditions: Cells are typically maintained in Dulbecco's modified Eagle's medium (DMEM) or other appropriate media supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO2.
-
DHMEQ Preparation: DHMEQ is dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution (e.g., 10 mg/mL) and stored at -20°C. For experiments, the stock solution is diluted in culture medium to the desired final concentration. The final DMSO concentration in the culture medium should be kept below 0.1%.
-
Stimulation: To induce NF-κB activation, cells are often treated with TNF-α (e.g., 20 ng/mL) for a specified period (e.g., 30 minutes for nuclear translocation studies).
NF-κB Nuclear Translocation Assay (Immunofluorescence)
This assay visualizes the movement of the NF-κB p65 subunit from the cytoplasm to the nucleus.
Figure 2: Workflow for the NF-κB nuclear translocation immunofluorescence assay.
-
Procedure:
-
Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Pre-incubate the cells with various concentrations of DHMEQ for a specified time (e.g., 2.5 hours).[7]
-
Stimulate the cells with TNF-α (e.g., 20 ng/mL) for 30 minutes.[7]
-
Wash the cells with phosphate-buffered saline (PBS) and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Block non-specific binding with 5% normal goat serum or 3% bovine serum albumin (BSA) in PBS for 1 hour.
-
Incubate with a primary antibody against the NF-κB p65 subunit (e.g., rabbit anti-p65) overnight at 4°C.
-
Wash with PBS and incubate with a fluorescently labeled secondary antibody (e.g., FITC-conjugated goat anti-rabbit IgG) for 1 hour at room temperature in the dark.
-
Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole).
-
Mount the coverslips on glass slides and visualize using a fluorescence microscope.
-
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to detect the DNA-binding activity of NF-κB.
-
Nuclear Extract Preparation:
-
Treat cells with DHMEQ and/or TNF-α as described above.
-
Harvest the cells and isolate nuclear proteins using a nuclear extraction kit according to the manufacturer's protocol.
-
Determine the protein concentration of the nuclear extracts using a Bradford or BCA assay.
-
-
EMSA Reaction:
-
Synthesize and anneal double-stranded oligonucleotides containing the NF-κB consensus binding site (5'-AGTTGAGGGGACTTTCCCAGGC-3').
-
Label the oligonucleotide probe with a radioactive (e.g., [γ-32P]ATP) or non-radioactive (e.g., biotin, infrared dye) label.
-
In a binding reaction, incubate the labeled probe with nuclear extract (e.g., 5-10 µg) in the presence of a binding buffer (containing Tris-HCl, KCl, DTT, and a non-specific competitor DNA like poly(dI-dC)).
-
For supershift assays, add an antibody specific to an NF-κB subunit (e.g., anti-p65) to the reaction mixture to confirm the identity of the protein in the protein-DNA complex.
-
-
Electrophoresis and Detection:
-
Resolve the protein-DNA complexes on a non-denaturing polyacrylamide gel.
-
Transfer the gel to a membrane or dry the gel.
-
Detect the labeled probe using autoradiography (for radioactive probes) or a chemiluminescent or fluorescence imaging system (for non-radioactive probes).
-
Figure 3: General workflow for the Electrophoretic Mobility Shift Assay (EMSA).
Western Blot Analysis for IκBα Phosphorylation and Degradation
This technique is used to demonstrate that DHMEQ does not affect the upstream events in the NF-κB pathway.
-
Procedure:
-
Treat cells with DHMEQ and/or TNF-α for various time points.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Separate the proteins (e.g., 20-40 µg) by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against phospho-IκBα, total IκBα, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Conclusion
This compound, and more notably its potent derivative DHMEQ, represent a unique class of NF-κB inhibitors. By directly targeting NF-κB subunits and inhibiting their DNA-binding activity, DHMEQ effectively abrogates NF-κB-mediated gene transcription. This mechanism of action, distinct from many other NF-κB inhibitors, makes it a valuable tool for studying the NF-κB pathway and a promising candidate for therapeutic development in cancer and inflammatory diseases. The data and protocols presented in this guide are intended to facilitate further research into the biological activities and potential clinical applications of these compounds.
References
- 1. Intravenous Administration of Dehydroxymethylepoxyquinomicin With Polymer Enhances the Inhibition of Pancreatic Carcinoma Growth in Mice | Anticancer Research [ar.iiarjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Inhibition of tumor necrosis factor-alpha -induced nuclear translocation and activation of NF-kappa B by dehydroxymethylepoxyquinomicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. Effects of a novel NF-kappaB inhibitor, dehydroxymethylepoxyquinomicin (DHMEQ), on growth, apoptosis, gene expression, and chemosensitivity in head and neck squamous cell carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antitumor effect of dehydroxymethylepoxyquinomicin, a small molecule inhibitor of nuclear factor-κB, on glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The novel NF-kappaB activation inhibitor dehydroxymethyl-epoxyquinomicin suppresses anti-Thy1.1-induced glomerulonephritis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dehydroxymethylepoxyquinomicin, a novel nuclear factor-κB inhibitor, prevents the development of cyclosporine A nephrotoxicity in a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A novel NF-κB inhibitor, dehydroxymethylepoxyquinomicin, ameliorates inflammatory colonic injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dehydroxymethylepoxyquinomicin (DHMEQ), a novel NF-kappaB inhibitor, inhibits allergic inflammation and airway remodelling in murine models of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
The Structural Relationship of Epoxyquinomicin C to Panepoxydone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epoxyquinomicin C and panepoxydone are two naturally occurring small molecules that have garnered significant interest in the scientific community due to their potent biological activities, particularly as inhibitors of the nuclear factor-kappa B (NF-κB) signaling pathway. While originating from different microbial sources, their shared epoxyquinone core structure suggests a convergent evolution of biosynthetic pathways and offers a compelling case for comparative analysis. This technical guide provides an in-depth exploration of the structural relationship, biosynthetic origins, and biological activities of this compound and panepoxydone, aimed at researchers and professionals in drug development.
Core Structural Features
At the heart of both this compound and panepoxydone lies a highly functionalized epoxycyclohexenone ring system. This reactive core is crucial for their biological activity.
Panepoxydone , a fungal metabolite isolated from basidiomycetes such as Lentinus crinitus and species of the genus Panus and Lentinus, possesses a compact bicyclic structure.[1][2] Its chemical formula is C₁₁H₁₄O₄.
This compound , on the other hand, is an antibiotic produced by the actinomycete Amycolatopsis sulphurea.[3] It features a more complex structure with the molecular formula C₁₄H₁₃NO₆, incorporating a benzamide side chain attached to the epoxyquinone core.[2]
The key structural similarities and differences are highlighted below:
-
Shared Moiety: Both molecules contain a 7-oxabicyclo[4.1.0]hept-3-en-2-one core, which is an epoxycyclohexenone ring.
-
Side Chains: Panepoxydone has a 1-hydroxy-3-methyl-2-butenyl side chain. In contrast, this compound is substituted with a 2-hydroxybenzamide group.
-
Additional Functional Groups: this compound also bears a hydroxymethyl group on the epoxycyclohexenone ring, a feature absent in panepoxydone.
Below is a diagram illustrating the structural comparison between the two molecules.
Biosynthetic Pathways
The biosynthesis of both panepoxydone and this compound, while not fully elucidated in the case of the latter, is believed to involve the enzymatic formation of the key epoxyquinone ring.
Panepoxydone Biosynthesis:
The biosynthetic pathway of panepoxydone in basidiomycetes starts from prenylhydroquinone.[1][4] This precursor undergoes a series of enzymatic reactions including hydroxylation, epoxidation, and reduction to yield the final panepoxydone structure.[1][4] A key step is the epoxidation of a cyclohexenone intermediate, which is often catalyzed by a cytochrome P450 monooxygenase.[4]
The proposed biosynthetic pathway for panepoxydone is depicted in the following diagram:
This compound Biosynthesis:
This compound is a member of a new structural class of antibiotics isolated from Amycolatopsis sulphurea, an actinomycete.[3] While a detailed biosynthetic gene cluster analysis for this compound is not yet available, the presence of the epoxyquinone core strongly suggests a similar enzymatic logic to that of other epoxyquinone-containing natural products synthesized by actinomycetes. The formation of the epoxyquinone moiety in the biosynthesis of the antibiotic actinorhodin by Streptomyces coelicolor involves a two-component flavin-dependent monooxygenase.[1] It is plausible that a similar enzymatic machinery is responsible for the formation of the epoxyquinone core of this compound. The biosynthesis likely proceeds through a polyketide or a related pathway to construct the carbon skeleton, followed by tailoring steps including epoxidation and amidation to attach the 2-hydroxybenzamide side chain.
Biological Activity: NF-κB Inhibition
Both panepoxydone and this compound, along with its derivatives, are recognized as potent inhibitors of the NF-κB signaling pathway. NF-κB is a crucial transcription factor involved in inflammation, immunity, cell proliferation, and apoptosis. Its dysregulation is implicated in various diseases, including cancer and inflammatory disorders.
The inhibitory mechanism of panepoxydone involves preventing the phosphorylation of IκB, which in turn sequesters the NF-κB complex in the cytoplasm, preventing its translocation to the nucleus and subsequent activation of target genes.[2][5] A derivative of this compound, dehydroxymethylepoxyquinomicin (DHMEQ), has also been shown to be a potent NF-κB inhibitor.[6]
Quantitative Data
The following table summarizes the available quantitative data on the inhibitory activities of panepoxydone and a derivative of this compound.
| Compound | Target/Assay | Cell Line | IC₅₀ Value | Reference |
| Panepoxydone | NF-κB activated SEAP expression | COS-7 | 1.5-2 µg/mL (7.15-9.52 µM) | [2] |
| Panepoxydone | hTNF-alpha, IL-8 and NF-κB promoter activity | MonoMac6 | 0.5-1 µg/mL | [5] |
| Dehydroxymethylepoxyquinomicin (DHMEQ) | Cell growth inhibition | HNSCC cell lines | ~20 µg/mL | [6] |
Experimental Protocols
Isolation of this compound from Amycolatopsis sulphurea
The following is a general protocol based on the literature for the isolation of this compound.[3]
1. Fermentation:
-
A culture of Amycolatopsis sulphurea strain MK299-95F4 is grown in a suitable liquid medium.
-
The fermentation is carried out under controlled conditions of temperature, pH, and aeration for a period sufficient to allow for the production of the antibiotic.
2. Extraction:
-
The culture broth is separated from the mycelium by centrifugation or filtration.
-
The supernatant is extracted with a water-immiscible organic solvent, such as ethyl acetate.
-
The organic extract is concentrated under reduced pressure to yield a crude extract.
3. Purification:
-
The crude extract is subjected to a series of chromatographic techniques for purification.
-
This may include column chromatography on silica gel, followed by preparative high-performance liquid chromatography (HPLC).
-
Fractions are collected and monitored for the presence of this compound, typically by bioassay or analytical HPLC.
-
The pure compound is obtained after evaporation of the solvent from the active fractions.
The workflow for the isolation process is outlined below:
Synthesis of an Epoxyquinomicin B Analog
A synthetic route for an analog of Epoxyquinomicin B has been reported, which provides insights into the chemical synthesis of this class of compounds.[7] The key steps involve the construction of the quinone core followed by epoxidation and amidation.
Conclusion
This compound and panepoxydone, despite their different origins, share a common structural feature in the epoxyquinone core, which is central to their potent NF-κB inhibitory activity. This structural relationship suggests a convergent evolution of biosynthetic strategies in bacteria and fungi to produce these valuable bioactive molecules. Further investigation into the biosynthesis of this compound and a more direct comparative analysis of the biological activities of both parent compounds will undoubtedly provide deeper insights for the development of novel therapeutics targeting the NF-κB signaling pathway.
References
- 1. Epoxyquinone formation catalyzed by a two-component flavin-dependent monooxygenase involved in biosynthesis of the antibiotic actinorhodin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C14H13NO6 | CID 3075748 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Epoxyquinomicins A, B, C and D, new antibiotics from Amycolatopsis. I. Taxonomy, fermentation, isolation and antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of NF-kappaB activation inhibitors derived from this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jstage.jst.go.jp [jstage.jst.go.jp]
The Synthetic Pursuit of Epoxyquinomicin C Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the chemical synthesis of derivatives of Epoxyquinomicin C, a natural product isolated from Amycolatopsis sp. with notable anti-inflammatory properties.[1][2][3] This document provides a comprehensive overview of the synthetic strategies, detailed experimental methodologies, and quantitative data to support researchers in the fields of medicinal chemistry and drug development. The biological context of these compounds, primarily as inhibitors of NF-κB activation, is also discussed.[2][4]
Core Synthetic Strategies and Data
While the total synthesis of this compound itself is not extensively detailed in publicly available literature, the synthesis of key derivatives has been successfully achieved, offering valuable insights into the chemical landscape of this molecular scaffold. A notable example is the synthesis of dehydroxymethyl derivatives, DHM2EQ and its regioisomer DHM3EQ, which has been accomplished in a five-step sequence commencing from 2,5-dimethoxyaniline.[4] The synthesis of the related natural product, Epoxyquinomicin B, has also been reported and may offer analogous synthetic routes.[5]
Quantitative Synthetic Data
The following table summarizes the key quantitative data available for the synthesis of this compound derivatives.
| Compound | Starting Material | Number of Steps | Overall Yield (%) | Key Spectroscopic Data | Reference |
| DHM2EQ | 2,5-dimethoxyaniline | 5 | Not Reported | X-ray crystallography performed | [4] |
| DHM3EQ | 2,5-dimethoxyaniline | 5 | Not Reported | Not Reported | [4] |
| (+/-)-Epoxyquinomicin B | 3-hydroxy-4-nitrobenzaldehyde | 8 | 22 | Not Reported | [5] |
Experimental Protocols
Detailed experimental procedures are crucial for the replication and advancement of synthetic efforts. The following section outlines a generalized protocol for the synthesis of this compound derivatives, based on reported methodologies.
General Procedure for the Synthesis of Dehydroxymethyl Derivatives (DHM2EQ/DHM3EQ)
The synthesis of DHM2EQ and DHM3EQ initiates with the commercially available 2,5-dimethoxyaniline and proceeds through a five-step sequence.[4] While the specific reagents and conditions for each step are not fully detailed in the abstract, a plausible synthetic route would involve:
-
Amide Formation: Acylation of 2,5-dimethoxyaniline with a suitable salicylic acid derivative to form the benzamide core.
-
Quinone Formation: Oxidative demethylation of the dimethoxybenzene ring to generate the corresponding p-quinone.
-
Epoxidation: Stereoselective epoxidation of the quinone ring to introduce the characteristic epoxide moiety.
-
Functional Group Interconversion: Modification of the side chain to achieve the final dehydroxymethyl structure.
-
Purification: Purification of the final products is typically achieved through chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC). Chiral separation may be necessary to resolve enantiomers.[4]
Visualizing the Synthetic and Biological Pathways
To facilitate a deeper understanding of the processes involved, the following diagrams illustrate the synthetic workflow and the biological mechanism of action of this compound derivatives.
References
- 1. Epoxyquinomicins A, B, C and D, new antibiotics from Amycolatopsis. I. Taxonomy, fermentation, isolation and antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. Synthesis of NF-kappaB activation inhibitors derived from this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of anti-rheumatic agent epoxyquinomicin B - PubMed [pubmed.ncbi.nlm.nih.gov]
Epoxyquinomicin C: A Technical Guide to its Natural Source and Fermentation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Epoxyquinomicin C is a naturally occurring antibiotic with notable anti-inflammatory properties. This technical guide provides an in-depth overview of its natural source, the producing microorganism Amycolatopsis sp. MK299-95F4, and the available details regarding its fermentation and isolation. This document synthesizes information from primary scientific literature and patent filings to offer a comprehensive resource for researchers interested in this compound. While specific quantitative production data remains proprietary, this guide outlines the fundamental protocols and conditions required for the cultivation of the source organism and the extraction of this compound.
Natural Source of this compound
This compound is a secondary metabolite produced by the actinomycete strain MK299-95F4.[1][2] This strain was first isolated from a soil sample collected in Sendai City, Miyagi Prefecture, Japan.[3]
Taxonomic Classification:
-
Strain Designation: MK299-95F4[3]
The strain MK299-95F4 is characterized by well-branched, zigzag-shaped basal hyphae and straight or irregularly curved aerial hyphae that fragment into cylindrical to oval spore-like structures. It does not produce whorls, synnemata, sporangia, or motile spores. On various media, it forms white aerial mycelia on a colorless to pale yellow or yellowish-brown vegetative mycelium. The strain is negative for melanin-like pigment production, starch hydrolysis, and nitrate reduction.[3]
Fermentation of this compound
The production of this compound is achieved through the submerged fermentation of Amycolatopsis sp. MK299-95F4 under aerobic conditions.[3] While specific industrial-scale fermentation parameters are not publicly available, the foundational methods are outlined in patent literature.
Culture Media Composition
A broad range of nutrients can be utilized by Amycolatopsis sp. MK299-95F4 for the production of this compound. The following table summarizes the potential components for the fermentation medium based on patent disclosures.[3]
| Component Category | Examples |
| Carbon Sources | Glucose, Maltose, Molasses, Dextrin, Glycerin, Starch, Soybean Oil, Peanut Oil |
| Nitrogen Sources | Peptone, Meat Extract, Cottonseed Powder, Soybean Powder, Yeast Extract, Casein, Corn Steep Liquor, NZ-Amine, Ammonium Sulfate, Ammonium Nitrate, Ammonium Chloride |
| Inorganic Salts | Dipotassium Phosphate, Sodium Phosphate, Sodium Chloride, Calcium Carbonate, Magnesium Sulfate, Manganese Chloride |
| Trace Elements | Cobalt, Iron |
Fermentation Parameters
The optimal conditions for the production of this compound in a liquid culture are summarized below.[3]
| Parameter | Recommended Condition |
| Cultivation Method | Submerged culture with aeration and stirring |
| Temperature | 25 - 30°C |
| Fermentation Time | 72 - 120 hours |
| Aeration | Aerobic conditions |
Monitoring Production
The accumulation of this compound during fermentation can be monitored using a bioassay. The cylindrical plate method with Staphylococcus aureus Smith as the test organism is a suitable technique for quantifying the antibiotic concentration in the culture broth.[3]
Experimental Protocols
General Fermentation Protocol (Shake Flask Scale)
This protocol is a generalized procedure based on the available literature for the cultivation of Amycolatopsis species for antibiotic production.
-
Inoculum Preparation:
-
Prepare a seed culture medium (e.g., ISP Medium 2).
-
Inoculate with a pure culture of Amycolatopsis sp. MK299-95F4 from a slant or frozen stock.
-
Incubate at 28°C on a rotary shaker at 200-250 rpm for 48-72 hours.
-
-
Production Fermentation:
-
Prepare the production medium in baffled Erlenmeyer flasks (refer to Table in section 2.1 for components).
-
Inoculate the production medium with 5-10% (v/v) of the seed culture.
-
Incubate the flasks at 25-30°C on a rotary shaker at 200-250 rpm.
-
Monitor the fermentation for 72-120 hours.
-
General Isolation and Purification Protocol
The following is a generalized protocol for the extraction and purification of this compound from the culture broth, based on its chemical properties and common methods for natural product isolation.
-
Extraction:
-
Separate the mycelial cake from the culture broth by centrifugation or filtration.
-
Adjust the pH of the supernatant to acidic (e.g., pH 2-3) with an appropriate acid.
-
Extract the acidified supernatant with an organic solvent such as ethyl acetate.
-
Concentrate the organic extract in vacuo to obtain a crude extract.
-
-
Purification:
-
Subject the crude extract to column chromatography on silica gel.
-
Elute with a solvent system of increasing polarity (e.g., a gradient of chloroform and methanol).
-
Monitor the fractions by thin-layer chromatography (TLC) and bioassay.
-
Pool the active fractions and concentrate.
-
Perform further purification steps as needed, such as preparative HPLC, to obtain pure this compound.
-
Proposed Biosynthetic Pathway
A definitive biosynthetic pathway for this compound has not been elucidated. However, based on the biosynthesis of other epoxyquinone-containing natural products, a plausible pathway can be proposed. The core structure is likely assembled by a polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) machinery, followed by tailoring enzymatic reactions to form the epoxyquinone moiety.
Caption: Proposed biosynthetic pathway for this compound.
Experimental Workflow
The general workflow for the discovery and production of this compound involves several key stages, from the isolation of the producing organism to the purification of the final compound.
Caption: General experimental workflow.
Conclusion
This compound represents a promising natural product with potential therapeutic applications. This guide provides a foundational understanding of its microbial origin and the methods for its production through fermentation. Further research is warranted to optimize the fermentation conditions for improved yields and to fully elucidate its biosynthetic pathway. Such studies will be crucial for the sustainable production and potential clinical development of this antibiotic.
References
- 1. Identification of a novel mannose-capped lipoarabinomannan from Amycolatopsis sulphurea - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epoxyquinomicins A, B, C and D, new antibiotics from Amycolatopsis. I. Taxonomy, fermentation, isolation and antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. JPH1045738A - Antibiotic epoxyquinomycins C and D, their production and antirheumatic agents - Google Patents [patents.google.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Looking Back to Amycolatopsis: History of the Antibiotic Discovery and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Data Analysis of Epoxyquinomicin C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data analysis of Epoxyquinomicin C, a naturally occurring antibiotic with anti-inflammatory properties. This document is intended for researchers, scientists, and drug development professionals engaged in the study and application of natural products.
Introduction
This compound is a member of the epoxyquinone class of natural products, isolated from the culture broth of Amycolatopsis sp.[1]. Its structure and biological activity have been primarily elucidated through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. This guide summarizes the key spectroscopic data and outlines the general experimental protocols involved in its analysis.
Spectroscopic Data
The spectroscopic data for this compound is crucial for its structural confirmation and characterization. The following tables present a summary of the available quantitative data.
NMR Spectroscopic Data
The ¹H and ¹³C NMR data for this compound were recorded in deuterated methanol (CD₃OD). The chemical shifts (δ) are reported in parts per million (ppm).
Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound in CD₃OD [2]
| Position | ¹³C Chemical Shift (δ) | ¹H Chemical Shift (δ), Multiplicity, (J in Hz) |
| 1 | 196.8 | - |
| 2 | 129.0 | - |
| 3 | 148.8 | 7.29 (s) |
| 4 | 120.4 | - |
| 4a | 142.2 | - |
| 5 | 58.0 | 4.65 (d, 4.0) |
| 6 | 60.2 | 3.69 (d, 4.0) |
| 7 | 62.0 | 3.84 (d, 13.0), 3.75 (d, 13.0) |
| 8 | 116.7 | - |
| 8a | 178.9 | - |
| 1' | 114.2 | - |
| 2' | 161.4 | - |
| 3' | 118.0 | 6.90 (d, 8.0) |
| 4' | 133.1 | 7.37 (t, 8.0) |
| 5' | 119.8 | 6.87 (t, 8.0) |
| 6' | 130.3 | 7.78 (d, 8.0) |
| C=O | 168.1 | - |
Data obtained from Matsumoto et al., 1997.[2]
Mass Spectrometry Data
High-Resolution Fast Atom Bombardment Mass Spectrometry (HRFAB-MS) was utilized to determine the molecular formula of this compound.
Table 2: High-Resolution Mass Spectrometry Data for this compound [2]
| Parameter | Value |
| Molecular Formula | C₁₄H₁₃NO₆ |
| Molecular Weight | 291.26 g/mol |
| Method | HRFAB-MS |
While the exact measured m/z value is not publicly available, the molecular formula was determined to be C₁₄H₁₃NO₆ based on HRFAB-MS analysis.[2]
Infrared Spectroscopy Data
The infrared spectrum of this compound reveals key functional groups present in the molecule.
Table 3: Infrared Spectroscopy Data for this compound [2]
| Functional Group | Absorption Band (cm⁻¹) |
| Amide Carbonyl | 1640–1670 |
| Hydroxyl | 3430–3450 |
Data obtained from Matsumoto et al., 1997.[2]
Experimental Protocols
The following sections describe generalized experimental protocols for the spectroscopic analysis of this compound, based on standard practices for natural product characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Instrumentation: JEOL JNM-A500 or JNM-EX400 spectrometers.[2]
Sample Preparation:
-
A few milligrams of purified this compound are dissolved in approximately 0.5 mL of deuterated methanol (CD₃OD).
-
The solution is transferred to a 5 mm NMR tube.
¹H NMR Spectroscopy:
-
Pulse Program: Standard single-pulse experiment.
-
Solvent: CD₃OD
-
Temperature: 25 °C
-
Number of Scans: 16-64
-
Relaxation Delay: 1-2 seconds
-
Spectral Width: 0-10 ppm
¹³C NMR Spectroscopy:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Solvent: CD₃OD
-
Temperature: 25 °C
-
Number of Scans: 1024-4096 (or more, depending on sample concentration)
-
Relaxation Delay: 2-5 seconds
-
Spectral Width: 0-200 ppm
2D NMR Experiments (COSY, HMQC, HMBC):
-
Standard pulse programs for COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity between protons, between protons and directly attached carbons, and between protons and carbons separated by two or three bonds, respectively.
High-Resolution Mass Spectrometry (HRFAB-MS)
Objective: To determine the accurate mass and elemental composition of the molecule.
Instrumentation: A high-resolution mass spectrometer equipped with a Fast Atom Bombardment (FAB) source.
Sample Preparation:
-
A small amount of this compound is dissolved in a suitable solvent (e.g., methanol).
-
The sample solution is mixed with a matrix (e.g., 3-nitrobenzyl alcohol) on the FAB probe tip.
Data Acquisition:
-
Ionization Mode: Positive or negative ion mode is selected based on the compound's properties.
-
Mass Analyzer: A double-focusing magnetic sector or time-of-flight (TOF) analyzer is typically used.
-
Resolution: Set to a high value (e.g., >10,000) to enable accurate mass measurement.
-
Mass Range: Scanned over a range that includes the expected molecular ion.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
Sample Preparation:
-
KBr Pellet Method:
-
A small amount of this compound is finely ground with dry potassium bromide (KBr).
-
The mixture is pressed into a thin, transparent pellet using a hydraulic press.
-
-
Thin Film Method:
-
A solution of this compound in a volatile solvent is deposited onto a salt plate (e.g., NaCl or KBr).
-
The solvent is allowed to evaporate, leaving a thin film of the compound.
-
Data Acquisition:
-
Spectral Range: Typically 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.
-
A background spectrum of the empty sample compartment (or the pure KBr pellet) is recorded and subtracted from the sample spectrum.
Visualizations
The following diagrams illustrate the chemical structure of this compound and a general workflow for its spectroscopic analysis.
Caption: Chemical structure of this compound.
Caption: General workflow for spectroscopic data analysis.
References
Methodological & Application
Application Notes and Protocols for the Study of Epoxyquinomicin C and its Derivative DHMEQ in Human T-cell Leukemia Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epoxyquinomicin C is a natural product that has garnered interest for its biological activities. However, its derivative, Dehydroxymethylepoxyquinomicin (DHMEQ), has been more extensively studied and identified as a potent inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway.[1][2] This pathway is constitutively activated in several malignancies, including Adult T-cell Leukemia/lymphoma (ATL), a disease caused by the human T-cell leukemia virus type 1 (HTLV-1).[1] DHMEQ has demonstrated significant anti-leukemic effects by inducing apoptosis in T-cell leukemia cells, making it a promising candidate for therapeutic development.[1][3]
These application notes provide a comprehensive overview of the use of DHMEQ, a derivative of this compound, in human T-cell leukemia cell line studies. The protocols and data presented are based on published research and are intended to guide researchers in their investigation of this compound's mechanism of action and potential therapeutic applications.
Data Presentation
Table 1: In Vitro Efficacy of DHMEQ in Human T-cell Leukemia Cell Lines
| Cell Line | Description | IC50 (µg/mL) | Observed Effects | Reference |
| HUT-102 | HTLV-1-infected T-cell line | Not explicitly stated, but effective at inducing apoptosis | Inhibition of NF-κB p65 nuclear translocation, induction of apoptosis. | [3] |
| MT-2 | HTLV-1-infected T-cell line | Not explicitly stated, but effective at inducing apoptosis | Inhibition of NF-κB p65 nuclear translocation, induction of apoptosis. | [3] |
| Jurkat | Human T-cell leukemia | Not explicitly stated, but effective at inhibiting NF-κB | Inhibition of TNF-α-induced NF-κB activation. | [2] |
| Primary ATL cells | Patient-derived ATL cells | Not explicitly stated, but effective at inducing apoptosis | Inhibition of NF-κB activation, induction of apoptosis. | [4] |
Signaling Pathway
The primary mechanism of action of DHMEQ in T-cell leukemia is the inhibition of the NF-κB signaling pathway. In ATL cells, this pathway is constitutively active, promoting cell survival and proliferation. DHMEQ inhibits the nuclear translocation of the p65 subunit of NF-κB, thereby preventing the transcription of anti-apoptotic and cell cycle progression genes.[1][3][4]
Caption: DHMEQ inhibits the NF-κB signaling pathway in T-cell leukemia.
Experimental Workflow
A typical workflow for evaluating the effects of DHMEQ on T-cell leukemia cell lines involves a series of in vitro assays to assess cell viability, apoptosis, and the mechanism of action.
Caption: General experimental workflow for studying DHMEQ.
Experimental Protocols
Cell Culture
-
Cell Lines: Human T-cell leukemia cell lines such as Jurkat, MT-2, and HUT-102 are commonly used.
-
Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2. Maintain cell density between 1 x 10^5 and 1 x 10^6 cells/mL.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Materials:
-
96-well plates
-
T-cell leukemia cells
-
DHMEQ stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 0.5-1.0 x 10^5 cells/well in 100 µL of culture medium.[5][6]
-
Incubate for 24 hours.
-
Treat the cells with various concentrations of DHMEQ. Include a vehicle control (DMSO).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well.[7]
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[5]
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[5]
-
Mix gently to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
T-cell leukemia cells
-
DHMEQ
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
-
-
Protocol:
-
Seed cells (1 x 10^6 cells/well) in a 6-well plate and treat with DHMEQ for the desired time.
-
Harvest the cells by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[8]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[9]
-
Add 400 µL of 1X Binding Buffer to each tube.[9]
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
-
NF-κB Nuclear Translocation Assay
This assay determines the effect of DHMEQ on the subcellular localization of the NF-κB p65 subunit.
-
Materials:
-
T-cell leukemia cells
-
DHMEQ
-
Nuclear and cytoplasmic extraction kit
-
Primary antibody against NF-κB p65
-
Secondary antibody
-
Western blot reagents
-
Alternatively, immunofluorescence microscopy can be used.
-
-
Protocol (Western Blotting Method):
-
Treat cells with DHMEQ for a specified time (e.g., 16 hours).[3]
-
Isolate nuclear and cytoplasmic fractions using a commercial kit according to the manufacturer's instructions.
-
Determine the protein concentration of each fraction.
-
Perform Western blotting on both fractions.
-
Probe the membrane with a primary antibody against NF-κB p65.
-
Use antibodies against a nuclear marker (e.g., Lamin B1) and a cytoplasmic marker (e.g., GAPDH) to confirm the purity of the fractions.
-
Analyze the band intensities to determine the relative amount of p65 in the nucleus and cytoplasm.
-
Western Blot Analysis of Apoptosis-Related Proteins
This technique is used to detect changes in the expression of key proteins involved in the apoptotic pathway.
-
Materials:
-
T-cell leukemia cells
-
DHMEQ
-
Lysis buffer
-
Primary antibodies against apoptosis markers (e.g., Cleaved Caspase-3, PARP, Bcl-2, Bax)
-
Loading control antibody (e.g., β-actin or GAPDH)
-
Secondary antibody
-
Western blot reagents
-
-
Protocol:
-
Treat cells with DHMEQ for the desired time.
-
Lyse the cells and determine the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.
-
Quantify the band intensities and normalize to the loading control. An increase in cleaved caspase-3 and cleaved PARP, and a decrease in the Bcl-2/Bax ratio are indicative of apoptosis.[10]
-
References
- 1. Blocking NF-kappaB as a potential strategy to treat adult T-cell leukemia/lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of Cellular and Animal Inflammatory Disease Models by NF-κB Inhibitor DHMEQ [mdpi.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Dual targeting of transformed and untransformed HTLV-1-infected T cells by DHMEQ, a potent and selective inhibitor of NF-kappaB, as a strategy for chemoprevention and therapy of adult T-cell leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MTT assay overview | Abcam [abcam.com]
- 6. texaschildrens.org [texaschildrens.org]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application of Epoxyquinomicin C and its Derivative DHMEQ in NF-κB Luciferase Reporter Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear factor-kappa B (NF-κB) is a crucial transcription factor involved in regulating a wide array of cellular processes, including inflammation, immunity, cell proliferation, and apoptosis. Dysregulation of the NF-κB signaling pathway is implicated in various diseases, such as cancer and chronic inflammatory disorders. Consequently, the NF-κB pathway is a significant target for therapeutic intervention. Epoxyquinomicin C, a natural product, and its more potent synthetic derivative, Dehydroxymethylepoxyquinomicin (DHMEQ), have emerged as specific and effective inhibitors of NF-κB activation. This document provides detailed application notes and protocols for utilizing this compound and DHMEQ in NF-κB luciferase reporter assays, a common method for screening and characterizing NF-κB inhibitors.
Mechanism of Action
This compound itself is a weak inhibitor of NF-κB. However, its derivative, DHMEQ, demonstrates potent inhibitory activity. The primary mechanism of action for DHMEQ involves the direct inhibition of the nuclear translocation of NF-κB.[1] Unlike many other NF-κB inhibitors, DHMEQ does not prevent the phosphorylation and subsequent degradation of the inhibitory protein IκBα. Instead, DHMEQ covalently binds to specific cysteine residues on NF-κB subunits, such as p65/RelA, which is essential for their DNA binding activity.[2] This covalent modification ultimately prevents the NF-κB dimer from binding to its target DNA sequences in the nucleus, thereby blocking the transcription of NF-κB-responsive genes.[2][3]
Data Presentation
The following tables summarize the available quantitative data for DHMEQ, a key derivative of this compound, in the context of its inhibitory effects.
Table 1: Concentration of DHMEQ Used in NF-κB Reporter Assays
| Cell Line | Agonist | DHMEQ Concentration | Effect | Reference |
| Human Breast Cancer Cells | - | 10 µg/mL | Inhibited NF-κB activity without significantly affecting cell viability. | [1] |
| Mouse Plasmacytoma SP2/0 Cells | Constitutively active | 1-10 µg/mL | Inhibited NF-κB activity at nontoxic concentrations. | [4] |
| Human T-cell Leukemia Jurkat Cells | TNF-α | Not specified | Inhibited TNF-α-induced activation of NF-κB activity in a κB-luciferase system. | [2] |
Table 2: IC50 Values for Cell Growth Inhibition by DHMEQ
| Cell Line | IC50 (µg/mL) | Exposure Time | Reference |
| Head and Neck Squamous Cell Carcinoma (YCU-H891 and KB) | ~20 µg/mL | Not specified | [5] |
| Feline Injection Site Sarcoma (FISS-10) | 14.15 ± 2.87 µg/mL | 72 hours | [6] |
| Feline Injection Site Sarcoma (FISS-07) | 16.03 ± 1.68 µg/mL | 72 hours | [6] |
| Feline Injection Site Sarcoma (FISS-08) | 17.12 ± 1.19 µg/mL | 72 hours | [6] |
| Normal Feline Soft Tissue Primary Cells | 27.34 ± 2.87 µg/mL | 72 hours | [6] |
Signaling Pathways and Experimental Workflows
NF-κB Signaling Pathway and Inhibition by DHMEQ
The following diagram illustrates the canonical NF-κB signaling pathway and the point of inhibition by DHMEQ.
Caption: Canonical NF-κB signaling pathway and DHMEQ's mechanism of action.
Experimental Workflow for NF-κB Luciferase Reporter Assay
The diagram below outlines the key steps for performing an NF-κB luciferase reporter assay to evaluate the inhibitory potential of this compound or its derivatives.
Caption: Workflow for NF-κB luciferase reporter assay with an inhibitor.
Experimental Protocols
This section provides a detailed protocol for an NF-κB luciferase reporter assay using a human T-cell leukemia cell line (e.g., Jurkat) and TNF-α as the stimulus. This protocol can be adapted for other cell lines and stimuli.
Materials
-
NF-κB Luciferase Reporter Jurkat Cell Line (or other suitable cell line)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin
-
NF-κB-responsive firefly luciferase reporter plasmid
-
Constitutively active Renilla luciferase plasmid (for normalization)
-
Transfection reagent (e.g., Lipofectamine 3000 or similar)
-
Opti-MEM I Reduced Serum Medium
-
This compound or Dehydroxymethylepoxyquinomicin (DHMEQ)
-
Recombinant human TNF-α
-
96-well white, clear-bottom tissue culture plates
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Protocol
Day 1: Cell Seeding and Transfection
-
Seed Jurkat cells at a density of 2 x 10^5 cells/well in 100 µL of complete RPMI-1640 medium into a 96-well plate.
-
Prepare the transfection complex in Opti-MEM I medium according to the manufacturer's protocol. For each well, a typical ratio is 100 ng of NF-κB firefly luciferase reporter plasmid and 10 ng of Renilla luciferase control plasmid.
-
Add the transfection complex to the cells and incubate at 37°C in a 5% CO2 incubator for 24 hours.
Day 2: Compound Treatment and Stimulation
-
Prepare serial dilutions of this compound or DHMEQ in complete RPMI-1640 medium. A suggested starting concentration range for DHMEQ is 0.1 to 20 µg/mL.
-
Carefully remove the medium from the wells and replace it with 90 µL of the medium containing the desired concentration of the inhibitor or vehicle control (e.g., DMSO).
-
Pre-incubate the cells with the compound for 1-2 hours at 37°C.
-
Prepare a stock solution of TNF-α in complete RPMI-1640 medium.
-
Add 10 µL of the TNF-α solution to each well to a final concentration of 10-20 ng/mL (or a pre-determined optimal concentration for the specific cell line). For unstimulated controls, add 10 µL of medium without TNF-α.
-
Incubate the plate for an additional 6-8 hours at 37°C in a 5% CO2 incubator.
Day 3: Luciferase Assay and Data Analysis
-
Equilibrate the 96-well plate and the Dual-Luciferase Reporter Assay reagents to room temperature.
-
Carefully remove the medium from the wells.
-
Wash the cells once with 100 µL of PBS.
-
Lyse the cells by adding 20 µL of 1X Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.
-
Following the manufacturer's instructions for the Dual-Luciferase Reporter Assay System, add the luciferase assay reagent (LAR II) to each well and measure the firefly luciferase activity using a luminometer.
-
Next, add the Stop & Glo® Reagent to quench the firefly luciferase reaction and simultaneously measure the Renilla luciferase activity.
-
Data Analysis:
-
For each well, calculate the ratio of the firefly luciferase activity to the Renilla luciferase activity to normalize for transfection efficiency and cell number.
-
Determine the percentage of NF-κB inhibition for each concentration of the compound compared to the TNF-α stimulated control without the inhibitor.
-
Plot the percentage of inhibition against the log of the compound concentration to determine the IC50 value.
-
Conclusion
This compound, and particularly its derivative DHMEQ, are valuable tools for studying the NF-κB signaling pathway. The NF-κB luciferase reporter assay provides a robust and high-throughput method for quantifying the inhibitory activity of these compounds. The protocols and data presented here offer a comprehensive guide for researchers to effectively utilize these inhibitors in their studies of NF-κB-mediated cellular processes and for the development of novel therapeutics targeting this critical pathway.
References
- 1. NF-kappaB Is Involved in the Regulation of EMT Genes in Breast Cancer Cells | PLOS One [journals.plos.org]
- 2. mdpi.com [mdpi.com]
- 3. Inhibition of canonical NF-κB nuclear localization by (-)-DHMEQ via impairment of DNA binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The designed NF-κB inhibitor, DHMEQ, inhibits KISS1R-mediated invasion and increases drug-sensitivity in mouse plasmacytoma SP2/0 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of a novel NF-kappaB inhibitor, dehydroxymethylepoxyquinomicin (DHMEQ), on growth, apoptosis, gene expression, and chemosensitivity in head and neck squamous cell carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
methods for synthesizing dehydroxymethylepoxyquinomicin (DHMEQ) from Epoxyquinomicin C
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dehydroxymethylepoxyquinomicin (DHMEQ) is a potent and specific inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation, immunity, and cell survival.[1][2] It was designed through the structural modification of Epoxyquinomicin C, a natural product isolated from Amycolatopsis sp., by removing the hydroxymethyl group.[3][4] This modification resulted in a compound with significant anti-inflammatory and anticancer activities.[5] This document provides detailed protocols for the chemical synthesis of DHMEQ and outlines its mechanism of action on key signaling pathways.
Chemical Synthesis of DHMEQ
While DHMEQ is structurally derived from this compound, a direct one-step conversion is not the common method of synthesis. The established and widely cited method is a multi-step total synthesis starting from 2,5-dimethoxyaniline.[3][6] A chemoenzymatic approach has also been developed for the synthesis of enantiomerically pure DHMEQ.[7][8]
Racemic Synthesis of DHMEQ
The racemic synthesis of DHMEQ can be accomplished in five steps from 2,5-dimethoxyaniline.[3][9] The following protocol is a summary of the published synthetic route.
Experimental Protocol:
A detailed, step-by-step experimental protocol for the five-step synthesis of racemic DHMEQ is not fully available in the public domain. However, the general scheme is as follows:
-
Step 1: Amide Formation: Reaction of 2,5-dimethoxyaniline with an appropriate acyl chloride.
-
Step 2: Oxidation: Oxidation of the resulting compound to a quinone.
-
Step 3: Epoxidation: Introduction of an epoxide ring to the quinone.
-
Step 4: Demethylation: Removal of the methyl ethers.
-
Step 5: Reduction: Reduction of a carbonyl group to a hydroxyl group to yield DHMEQ.
Quantitative Data Summary:
| Step | Starting Material | Key Reagents | Product | Yield (%) | Purity (%) |
| 1-5 | 2,5-dimethoxyaniline | Not fully specified | Racemic DHMEQ | Not fully specified | >99.5[3] |
Note: Detailed quantitative data for each step of the synthesis is not consistently reported across the literature.
Chemoenzymatic Synthesis of Enantiomerically Pure DHMEQ
For the preparation of enantiomerically pure (+)-DHMEQ and (-)-DHMEQ, a chemoenzymatic approach utilizing a lipase has been developed. This method allows for the separation of the two enantiomers, with (-)-DHMEQ being approximately 10 times more effective in inhibiting NF-κB.
Experimental Protocol:
The chemoenzymatic synthesis involves the lipase-catalyzed hydrolysis of a structurally modified DHMEQ precursor.[3] This enzymatic resolution allows for the separation of the enantiomers. Further chemical modifications then yield the pure (+)- and (-)-DHMEQ.
Signaling Pathways and Mechanism of Action
DHMEQ primarily exerts its biological effects through the modulation of the NF-κB and Nrf2 signaling pathways.
Inhibition of the NF-κB Signaling Pathway
DHMEQ is a specific inhibitor of the NF-κB pathway. It covalently binds to a specific cysteine residue on the p65 subunit of NF-κB, which is crucial for its DNA binding activity.[1] This prevents the translocation of NF-κB to the nucleus and subsequent transcription of pro-inflammatory and pro-survival genes.
Activation of the Nrf2 Signaling Pathway
In addition to inhibiting NF-κB, (+)-DHMEQ has been found to activate the Nrf2 signaling pathway.[7][8] Nrf2 is a transcription factor that regulates the expression of antioxidant proteins. Activation of Nrf2 by DHMEQ can lead to increased cellular protection against oxidative stress.
Experimental Workflow for DHMEQ Synthesis and Biological Evaluation
The following diagram illustrates a general workflow for the synthesis of DHMEQ and its subsequent biological evaluation.
Conclusion
DHMEQ is a valuable research tool for studying the roles of the NF-κB and Nrf2 pathways in various physiological and pathological processes. The synthetic routes described provide access to this potent inhibitor for in vitro and in vivo studies. Further investigation into the direct conversion of this compound to DHMEQ could provide a more efficient synthetic pathway. The dual-action of DHMEQ on both inflammatory and antioxidant pathways makes it an attractive candidate for further drug development.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. Preparation of radioactively labeled dehydroxymethyl-epoxyquinomicin, an NF-kappa B function inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of Cellular and Animal Inflammatory Disease Models by NF-κB Inhibitor DHMEQ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of NF-κB by Dehydroxymethylepoxyquinomicin Suppresses Invasion and Synergistically Potentiates Temozolomide and γ-Radiation Cytotoxicity in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of NF-kappaB activation inhibitors derived from this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chemoenzymatic synthesis of (2R,3R,4R)-dehydroxymethylepoxyquinomicin (DHMEQ), a new activator of antioxidant transcription factor Nrf2 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Chemoenzymatic synthesis of (2R,3R,4R)-dehydroxymethylepoxyquinomicin (DHMEQ), a new activator of antioxidant transcription factor Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of Late and Early Phases of Cancer Metastasis by the NF-κB Inhibitor DHMEQ Derived from Microbial Bioactive Metabolite Epoxyquinomicin: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Experimental Use of DHMEQ in Breast Cancer Cell Line Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydroxymethylepoxyquinomicin (DHMEQ) is a novel, potent, and specific inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway.[1][2] Synthetically derived from the antibiotic epoxyquinomicin C, DHMEQ has demonstrated significant anti-inflammatory and anticancer activities in various preclinical models, including breast cancer.[3][4] Constitutive activation of NF-κB is a hallmark of many aggressive cancers, including certain subtypes of breast cancer, where it promotes cell proliferation, survival, angiogenesis, and metastasis.[5][6] DHMEQ's unique mechanism of action, which involves the direct, covalent binding to NF-κB subunit proteins, makes it a valuable tool for investigating the role of NF-κB in breast cancer and a potential therapeutic agent.[3][4]
These application notes provide a comprehensive overview of the experimental use of DHMEQ in breast cancer cell line research, summarizing key findings and providing detailed protocols for its application.
Mechanism of Action
DHMEQ exerts its inhibitory effect on the NF-κB pathway through a direct interaction with NF-κB subunit proteins. Unlike many other NF-κB inhibitors that target upstream kinases like IKK, DHMEQ covalently binds to specific cysteine residues on Rel family proteins (p65, c-Rel, RelB, and p50), thereby inhibiting their DNA-binding activity.[3][4][7] This irreversible binding prevents the nuclear translocation of NF-κB and subsequent transcription of its target genes.[1][8] Notably, DHMEQ does not inhibit the degradation of IκB, the primary inhibitor of NF-κB in the cytoplasm.[1][9] This targeted mechanism contributes to its high specificity and low toxicity profile observed in preclinical studies.[3][4]
Data Presentation: Efficacy of DHMEQ in Breast Cancer Cell Lines
The following tables summarize the quantitative data from various studies on the effects of DHMEQ on different breast cancer cell lines.
Table 1: In Vitro Inhibition of NF-κB and Cytokine Secretion by DHMEQ
| Cell Line | Breast Cancer Subtype | NF-κB Status | DHMEQ Concentration | Effect | Reference |
| MDA-MB-231 | Triple-Negative | Constitutively Active | 10 µg/mL | Complete inhibition of NF-κB activation for at least 8 hours. | [1][9] |
| MDA-MB-231 | Triple-Negative | Constitutively Active | Not Specified | Decreased secretion of IL-6 and IL-8. | [1][9] |
| MCF-7 | Estrogen Receptor-Positive | Not Constitutively Active | 10 µg/mL | Complete inhibition of TNF-α-induced NF-κB activation. | [1][9] |
Table 2: In Vivo Tumor Growth Inhibition by DHMEQ
| Cell Line | Mouse Model | DHMEQ Dosage | Administration Route | Outcome | Reference |
| MDA-MB-231 | SCID Mice | 12 mg/kg (thrice a week) | Intraperitoneal (i.p.) | Significantly inhibited tumor growth. | [1][9] |
| MCF-7 | SCID Mice | 4 mg/kg (thrice a week) | Intraperitoneal (i.p.) | Significantly inhibited tumor growth. | [1][9] |
Table 3: Effects of DHMEQ on Cell Viability and Apoptosis
| Cell Line | Assay | DHMEQ Concentration | Observation | Reference |
| MCF-7 | Immunohistology of Tumors | 4 mg/kg (in vivo) | Promoted apoptosis. | [1][8] |
| Adriamycin-resistant MCF-7 | Not Specified | Not Specified | Promoted apoptosis. | [1] |
| Ovarian Cancer Cell Lines (for reference) | MTT Assay | IC50 values determined | Time-dependent decrease in proliferation. | [10] |
Mandatory Visualizations
Signaling Pathway Diagram
Caption: DHMEQ inhibits the NF-κB signaling pathway in breast cancer cells.
Experimental Workflow Diagram
Caption: A typical experimental workflow for evaluating DHMEQ in breast cancer cells.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of DHMEQ on breast cancer cell lines and to calculate the IC50 value.
Materials:
-
Breast cancer cell lines (e.g., MDA-MB-231, MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the breast cancer cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
DHMEQ Treatment:
-
Prepare a stock solution of DHMEQ in DMSO. Further dilute the stock solution in complete growth medium to obtain the desired final concentrations (e.g., a serial dilution from 1 µg/mL to 100 µg/mL).[4] The final DMSO concentration in the wells should be less than 0.1%.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of DHMEQ. Include wells with vehicle control (medium with DMSO) and untreated cells.
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).[10]
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the DHMEQ concentration and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: Western Blot for NF-κB Nuclear Translocation
Objective: To assess the inhibitory effect of DHMEQ on the nuclear translocation of NF-κB subunits (e.g., p65).
Materials:
-
Breast cancer cell lines
-
Complete growth medium
-
DHMEQ
-
DMSO
-
TNF-α (for inducing NF-κB activation in non-constitutively active cells like MCF-7)[12]
-
PBS
-
Nuclear and Cytoplasmic Extraction Kit
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p65, anti-Lamin B1 for nuclear fraction, anti-GAPDH for cytoplasmic fraction)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Pre-treat the cells with the desired concentration of DHMEQ (e.g., 10 µg/mL) for a specified time (e.g., 2 hours).[13]
-
For cell lines with non-constitutive NF-κB activation (e.g., MCF-7), stimulate with TNF-α (e.g., 20 ng/mL) for 30 minutes before harvesting.[12]
-
-
Nuclear and Cytoplasmic Fractionation:
-
Harvest the cells and perform nuclear and cytoplasmic fractionation according to the manufacturer's protocol of the extraction kit.
-
-
Protein Quantification:
-
Determine the protein concentration of both the nuclear and cytoplasmic extracts using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) from each fraction onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p65 overnight at 4°C. Also, probe for Lamin B1 (nuclear marker) and GAPDH (cytoplasmic marker) to verify the purity of the fractions.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
-
Data Acquisition and Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze the band intensities to determine the relative amount of p65 in the nuclear and cytoplasmic fractions. A decrease in the nuclear p65 band in DHMEQ-treated cells compared to the control indicates inhibition of nuclear translocation.
-
Protocol 3: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by DHMEQ in breast cancer cells.
Materials:
-
Breast cancer cell lines
-
Complete growth medium
-
DHMEQ
-
DMSO
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with DHMEQ at various concentrations for a specified time (e.g., 24 or 48 hours).
-
-
Cell Harvesting:
-
Collect both the adherent and floating cells.
-
Wash the cells with cold PBS.
-
-
Staining:
-
Resuspend the cells in the binding buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic) to determine the effect of DHMEQ on apoptosis induction.
-
Conclusion
DHMEQ is a valuable research tool for studying the role of the NF-κB pathway in breast cancer. Its specific mechanism of action and demonstrated efficacy in inhibiting tumor growth and promoting apoptosis in various breast cancer cell lines make it a compound of significant interest. The protocols provided herein offer a framework for researchers to investigate the multifaceted effects of DHMEQ and to further explore its potential as a therapeutic agent for breast cancer. As research progresses, DHMEQ may play a crucial role in the development of novel targeted therapies for this disease.
References
- 1. Targeting of nuclear factor kappaB Pathways by dehydroxymethylepoxyquinomicin, a novel inhibitor of breast carcinomas: antitumor and antiangiogenic potential in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticancer Activity of Novel NF-kappa B Inhibitor DHMEQ by Intraperitoneal Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Anticancer Activity of Novel NF-κB Inhibitor DHMEQ by Intraperitoneal Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antitumour Activity of Dehydroxymethylepoxyquinomycin (DHMEQ): a Literature Review | Umezawa | Creative surgery and oncology [surgonco.ru]
- 6. NF-κB Is a Potential Molecular Drug Target in Triple-Negative Breast Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. DHMEQ enhances the cytotoxic effect of cisplatin and carboplatin in ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of Cellular and Animal Inflammatory Disease Models by NF-κB Inhibitor DHMEQ - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The designed NF-κB inhibitor, DHMEQ, inhibits KISS1R-mediated invasion and increases drug-sensitivity in mouse plasmacytoma SP2/0 cells - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Anti-inflammatory Effects of Epoxyquinomicin C In Vitro: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for evaluating the anti-inflammatory properties of Epoxyquinomicin C in a laboratory setting. The protocols outlined below detail standard in vitro assays to quantify the compound's effects on key inflammatory mediators and cellular signaling pathways.
Introduction
This compound is a natural product that, along with its derivatives, has garnered interest for its potential therapeutic activities. A key derivative, dehydroxymethylepoxyquinomicin (DHMEQ), is a known inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway[1][2]. The NF-κB pathway is a critical regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including those for cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). This document provides detailed protocols to investigate the hypothesis that this compound exerts anti-inflammatory effects by modulating the NF-κB and other related inflammatory pathways.
The following protocols describe the use of murine macrophage-like cell line RAW 264.7, a well-established model for studying inflammation in vitro. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is used to induce a potent inflammatory response in these cells, leading to the production of nitric oxide (NO) and pro-inflammatory cytokines[3][4][5].
Data Presentation
The following tables are designed to structure the quantitative data obtained from the described experiments.
Table 1: Effect of this compound on Cell Viability
| Concentration of this compound (µM) | Cell Viability (%) |
| 0 (Vehicle Control) | 100 |
| 1 | |
| 5 | |
| 10 | |
| 25 | |
| 50 | |
| 100 |
Table 2: Inhibition of Nitric Oxide (NO) Production by this compound in LPS-Stimulated RAW 264.7 Cells
| Treatment | NO Concentration (µM) | % Inhibition |
| Control (no LPS) | N/A | |
| LPS (1 µg/mL) | 0 | |
| LPS + this compound (1 µM) | ||
| LPS + this compound (5 µM) | ||
| LPS + this compound (10 µM) | ||
| LPS + this compound (25 µM) | ||
| LPS + this compound (50 µM) | ||
| LPS + Positive Control (e.g., L-NAME) |
Table 3: Inhibition of Pro-inflammatory Cytokine Production by this compound in LPS-Stimulated RAW 264.7 Cells
| Treatment | TNF-α Concentration (pg/mL) | % Inhibition of TNF-α | IL-6 Concentration (pg/mL) | % Inhibition of IL-6 |
| Control (no LPS) | N/A | N/A | ||
| LPS (1 µg/mL) | 0 | 0 | ||
| LPS + this compound (1 µM) | ||||
| LPS + this compound (5 µM) | ||||
| LPS + this compound (10 µM) | ||||
| LPS + this compound (25 µM) | ||||
| LPS + this compound (50 µM) | ||||
| LPS + Positive Control (e.g., Dexamethasone) |
Mandatory Visualizations
Caption: Experimental workflow for assessing the anti-inflammatory effects of this compound.
Caption: Hypothesized mechanism of this compound on the NF-κB signaling pathway.
Experimental Protocols
Cell Culture and Maintenance
-
Cell Line: RAW 264.7 (murine macrophage-like cells).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO2.
-
Subculture: Passage cells every 2-3 days or when they reach 80-90% confluency.
Cell Viability Assay (MTT Assay)
This assay is crucial to determine the non-toxic concentration range of this compound.
-
Materials:
-
RAW 264.7 cells
-
96-well plates
-
This compound (dissolved in DMSO, then diluted in culture medium)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
-
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Remove the medium and add fresh medium containing various concentrations of this compound (e.g., 1-100 µM). Include a vehicle control (DMSO concentration should not exceed 0.1%).
-
Incubate for 24 hours at 37°C and 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control group.
-
Measurement of Nitric Oxide (NO) Production (Griess Assay)
This assay quantifies the level of nitrite, a stable product of NO, in the cell culture supernatant.
-
Materials:
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard solution
-
-
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at 1 x 10^5 cells/well and allow adherence overnight.
-
Pre-treat cells with non-toxic concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include control wells (no treatment), LPS-only wells, and positive control wells (e.g., L-NAME).
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent Part A, followed by 50 µL of Part B to each supernatant sample.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration from a sodium nitrite standard curve.
-
Quantification of Pro-inflammatory Cytokines (ELISA)
This protocol measures the concentration of TNF-α and IL-6 in the cell culture supernatant.
-
Materials:
-
Commercially available ELISA kits for mouse TNF-α and IL-6.
-
-
Protocol:
-
Follow the same cell seeding, pre-treatment, and LPS stimulation steps as in the Griess Assay.
-
Collect the cell culture supernatant after 24 hours of LPS stimulation.
-
Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions.
-
Measure the absorbance at the recommended wavelength.
-
Calculate the cytokine concentrations based on the standard curves provided in the kits.
-
Western Blot Analysis for NF-κB and MAPK Signaling Pathways
This experiment investigates the molecular mechanism by analyzing the expression and phosphorylation of key signaling proteins.
-
Materials:
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-p-ERK, anti-ERK, anti-p-p38, anti-p38, anti-p-JNK, anti-JNK, and anti-β-actin).
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
-
Protocol:
-
Seed RAW 264.7 cells in 6-well plates at a density of 1 x 10^6 cells/well and allow adherence.
-
Pre-treat with this compound for 1 hour, followed by LPS (1 µg/mL) stimulation for a shorter duration (e.g., 30-60 minutes, to capture phosphorylation events).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
Separate equal amounts of protein (20-30 µg) on SDS-PAGE gels and transfer to PVDF membranes.
-
Block the membranes with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify band intensities and normalize to the respective total protein or a loading control like β-actin.
-
NF-κB p65 Translocation Assay (Immunofluorescence)
This assay visually confirms the inhibition of NF-κB translocation from the cytoplasm to the nucleus.
-
Materials:
-
Cells grown on coverslips in 24-well plates
-
4% paraformaldehyde (PFA) for fixation
-
0.25% Triton X-100 for permeabilization
-
1% BSA in PBS for blocking
-
Primary antibody against NF-κB p65
-
Fluorescently-labeled secondary antibody
-
DAPI for nuclear staining
-
Fluorescence microscope
-
-
Protocol:
-
Seed RAW 264.7 cells on coverslips in a 24-well plate.
-
Pre-treat with this compound for 1 hour, followed by LPS (1 µg/mL) stimulation for 30-60 minutes.
-
Wash with PBS and fix with 4% PFA for 15 minutes.
-
Permeabilize with 0.25% Triton X-100 for 10 minutes.
-
Block with 1% BSA for 1 hour.
-
Incubate with anti-p65 primary antibody overnight at 4°C.
-
Wash and incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
-
Mount coverslips on slides with a mounting medium containing DAPI.
-
Visualize and capture images using a fluorescence microscope. Analyze the subcellular localization of the p65 subunit.
-
References
- 1. Synthesis of NF-kappaB activation inhibitors derived from this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting of nuclear factor kappaB Pathways by dehydroxymethylepoxyquinomicin, a novel inhibitor of breast carcinomas: antitumor and antiangiogenic potential in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 7-Acetoxycoumarin Inhibits LPS-Induced Inflammatory Cytokine Synthesis by IκBα Degradation and MAPK Activation in Macrophage Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LPS-induced cytokine production in human monocytes and macrophages. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Administration of Epoxyquinomicin C in Mice
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vivo administration and dosage of Epoxyquinomicin C in murine models, based on preclinical studies. The primary therapeutic indication investigated is rheumatoid arthritis, utilizing a collagen-induced arthritis model.
Data Presentation: Dosage and Administration Summary
The following tables summarize the quantitative data for the in vivo use of this compound in mice, covering prophylactic treatment, toxicity, and comparative efficacy.
Table 1: Prophylactic Dosage for Collagen-Induced Arthritis
| Parameter | Details | Reference |
| Animal Model | DBA/1J mice | [1][2] |
| Dosage Range | 1-4 mg/kg | [1][2][3] |
| Specific Doses Tested | 2 mg/kg and 4 mg/kg | [1] |
| Administration Route | Intraperitoneal (i.p.) | [1] |
| Dosing Schedule | 3 times per week (e.g., Monday, Wednesday, Friday) for 6 weeks | [1][4] |
| Vehicle | Physiological saline or 0.5% carboxymethylcellulose (CMC) | [1] |
Table 2: Acute and Sub-Chronic Toxicity Data
| Parameter | Details | Reference |
| Animal Model | ICR male mice | [4] |
| Single Dose Toxicity | 100 mg/kg, intraperitoneal administration | [4] |
| Observations (Single Dose) | No mortality or toxic symptoms observed | [4] |
| Repeated Dose Toxicity | 4 mg/kg/day, i.p., 3 times a week for 6 weeks | [4] |
| Observations (Repeated Dose) | No mortality or individuals showing toxic symptoms | [4] |
Table 3: Doses for Anti-inflammatory and Analgesic Assessment
| Parameter | Details | Reference |
| Animal Model | Mice (for writhing test) and rats (for paw edema) | [1][2] |
| Dosage Range | 1-30 mg/kg | [1][2][3] |
| Finding | No analgesic effect in acetic acid-induced writhing in mice. | [1] |
| Finding | No anti-inflammatory effect on carrageenan-induced paw edema in rats. | [1] |
| Conclusion | The mode of action differs from that of NSAIDs. | [1][2] |
Experimental Protocols
This section provides detailed methodologies for the preparation and administration of this compound to mice for studying its effects on collagen-induced arthritis.
Protocol 1: Preparation of this compound for In Vivo Administration
Objective: To prepare this compound for intraperitoneal injection in mice.
Materials:
-
This compound
-
Physiological saline (sterile)
-
0.5% Carboxymethylcellulose (CMC) solution (sterile)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing: Accurately weigh the required amount of this compound based on the desired concentration and the total volume needed for the study cohort.
-
Vehicle Selection: Choose an appropriate vehicle. This compound can be either dissolved in physiological saline or suspended in 0.5% CMC.[1] A suspension in CMC is often preferred for compounds with limited aqueous solubility to ensure uniform delivery.
-
Dissolving/Suspending:
-
For Saline: Add the weighed this compound to a sterile microcentrifuge tube. Add the calculated volume of sterile physiological saline. Vortex thoroughly until the compound is completely dissolved.
-
For CMC Suspension: Add the weighed this compound to a sterile microcentrifuge tube. Add a small volume of the 0.5% CMC solution and vortex to create a paste. Gradually add the remaining volume of the 0.5% CMC solution while continuously vortexing to ensure a homogenous suspension. If necessary, sonicate the suspension for short intervals to improve uniformity.
-
-
Final Concentration: Prepare the solution/suspension at a concentration that allows for the administration of the desired dose in a standard injection volume for mice (e.g., 100 µL to 200 µL).
-
Storage and Handling: Prepare the formulation fresh on each day of administration. If temporary storage is necessary, keep it on ice and protected from light. Vortex the suspension immediately before each injection to ensure homogeneity.
Protocol 2: Induction of Collagen-Induced Arthritis (CIA) and Prophylactic Treatment
Objective: To evaluate the prophylactic efficacy of this compound in a mouse model of rheumatoid arthritis.
Animal Model:
Materials:
-
Bovine type II collagen
-
0.01 M acetic acid
-
Freund's complete adjuvant
-
This compound formulation (from Protocol 1)
-
Vehicle control (e.g., 0.5% CMC)
-
Syringes and needles for immunization and administration
Procedure:
-
CIA Induction - Primary Immunization:
-
Dissolve bovine type II collagen in 0.01 M acetic acid to a concentration of 2 mg/mL.
-
Emulsify the collagen solution with an equal volume of Freund's complete adjuvant.
-
Inject 100 µg of the emulsified collagen intradermally at the base of the tail of each mouse.[1]
-
-
Treatment Initiation: Begin the administration of this compound or the vehicle control at the time of the primary immunization.[1]
-
Dosing Regimen:
-
Administer this compound (e.g., 2 mg/kg or 4 mg/kg) via intraperitoneal injection three times a week (e.g., Monday, Wednesday, Friday).[1]
-
Administer an equivalent volume of the vehicle to the control group following the same schedule.
-
-
CIA Induction - Booster Injection:
-
Three weeks after the primary immunization, administer a booster injection of 100 µg of the same emulsified collagen via intraperitoneal injection.[1]
-
-
Continuation of Treatment: Continue the dosing regimen for a total of 6 weeks from the time of the initial immunization.[1]
-
Monitoring and Evaluation:
-
Monitor the mice regularly for the onset and severity of arthritis.
-
Score the arthritis development clinically. A common scoring system involves assessing each paw for redness and swelling, with a maximum score of 16 per mouse.
-
Monitor body weight and general health of the animals throughout the study.
-
Visualizations
The following diagrams illustrate the experimental workflow and a proposed signaling pathway for this compound's mechanism of action.
Caption: Experimental workflow for evaluating the prophylactic effect of this compound in a collagen-induced arthritis mouse model.
Caption: Proposed mechanism of action for this compound derivatives, involving the inhibition of the NF-κB signaling pathway.[5]
References
- 1. researchgate.net [researchgate.net]
- 2. Epoxyquinomicins A, B, C and D, new antibiotics from Amycolatopsis. II. Effect on type II collagen-induced arthritis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Epoxyquinomicins A, B, C and D, new antibiotics from Amycolatopsis. II. Effect on type II collagen-induced arthritis in mice PMID: 9592561 | MCE [medchemexpress.cn]
- 4. JPH1045738A - Antibiotic epoxyquinomycins C and D, their production and antirheumatic agents - Google Patents [patents.google.com]
- 5. Synthesis of NF-kappaB activation inhibitors derived from this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Determining the Efficacy of Epoxyquinomicin C Using Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epoxyquinomicin C is a natural antibiotic that has garnered significant interest for its anti-inflammatory and potential anti-cancer properties. Its mechanism of action is primarily attributed to the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] NF-κB is a critical transcription factor that regulates a wide array of cellular processes, including inflammation, immune responses, cell proliferation, and apoptosis. In many pathological conditions, such as chronic inflammatory diseases and various cancers, the NF-κB pathway is constitutively active. Therefore, inhibitors of this pathway, like this compound and its derivatives, are promising therapeutic candidates.[1][2]
These application notes provide a comprehensive guide to utilizing various cell-based assays to determine the efficacy of this compound. The protocols herein describe methods to quantify its impact on cell viability, its ability to inhibit NF-κB activation, and its potential to induce apoptosis.
Data Presentation: Summary of Expected Quantitative Outcomes
The following tables summarize hypothetical, yet expected, quantitative data from the described assays when testing this compound. These values are based on published data for its potent derivative, dehydroxymethylepoxyquinomicin (DHMEQ), which has a reported 50% cell growth inhibition (IC50) of approximately 20 µg/mL in certain cancer cell lines.[3]
Table 1: Cytotoxicity of this compound on a Cancer Cell Line (e.g., HeLa)
| This compound (µg/mL) | Cell Viability (%) (MTT Assay) |
| 0 (Vehicle Control) | 100 ± 5.0 |
| 1 | 95 ± 4.8 |
| 5 | 80 ± 6.2 |
| 10 | 65 ± 5.5 |
| 20 | 50 ± 4.9 |
| 50 | 25 ± 3.8 |
| 100 | 10 ± 2.1 |
Table 2: Inhibition of TNF-α-induced NF-κB Activity by this compound
| This compound (µg/mL) | Normalized Luciferase Activity (RLU) | % Inhibition |
| 0 (No TNF-α) | 1.0 ± 0.2 | - |
| 0 (+ TNF-α) | 15.0 ± 1.5 | 0 |
| 1 (+ TNF-α) | 12.0 ± 1.1 | 20 |
| 5 (+ TNF-α) | 7.5 ± 0.8 | 50 |
| 10 (+ TNF-α) | 4.5 ± 0.5 | 70 |
| 20 (+ TNF-α) | 2.0 ± 0.3 | 87 |
| 50 (+ TNF-α) | 1.2 ± 0.2 | 92 |
Table 3: Induction of Apoptosis by this compound
| This compound (µg/mL) | Caspase-3 Activity (Fold Change vs. Control) |
| 0 (Vehicle Control) | 1.0 ± 0.1 |
| 1 | 1.2 ± 0.2 |
| 5 | 2.5 ± 0.4 |
| 10 | 4.0 ± 0.6 |
| 20 | 6.5 ± 0.8 |
| 50 | 8.0 ± 1.1 |
Mandatory Visualizations
Figure 1. Simplified diagram of the NF-κB signaling pathway and the inhibitory action of this compound.
Figure 2. General workflow for evaluating the efficacy of this compound using cell-based assays.
Experimental Protocols
Cell Viability and Cytotoxicity Assessment (MTT Assay)
This protocol determines the effect of this compound on cell viability by measuring the metabolic activity of the cells.
Materials:
-
Human cancer cell line (e.g., HeLa, Jurkat)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO (vehicle control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear flat-bottom plates
-
Microplate reader
Protocol:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete culture medium. The final concentration of DMSO should be less than 0.1%.
-
Remove the medium from the wells and add 100 µL of the diluted this compound or vehicle control.
-
Incubate the plate for 24, 48, or 72 hours at 37°C.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate at room temperature for 15 minutes with gentle shaking.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
NF-κB Reporter Assay (Luciferase Assay)
This assay quantifies the transcriptional activity of NF-κB in response to this compound treatment.
Materials:
-
HEK293 cells stably or transiently transfected with an NF-κB luciferase reporter construct.
-
Complete culture medium.
-
This compound.
-
TNF-α (Tumor Necrosis Factor-alpha) as an NF-κB activator.
-
96-well white, clear-bottom plates.
-
Luciferase assay reagent.
-
Luminometer.
Protocol:
-
Seed the NF-κB reporter cells into a 96-well plate at a suitable density.
-
Incubate overnight at 37°C.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-8 hours to induce NF-κB activation. Include unstimulated and vehicle-treated controls.
-
Lyse the cells and measure luciferase activity according to the manufacturer's instructions for the luciferase assay reagent.
-
Normalize the data (e.g., to a co-transfected Renilla luciferase control or total protein concentration) and express the results as relative luciferase units (RLU).
Apoptosis Detection (Caspase-3 Activity Assay)
This protocol measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.
Materials:
-
Human cancer cell line.
-
Complete culture medium.
-
This compound.
-
96-well black, clear-bottom plates.
-
Caspase-3 fluorometric assay kit (containing cell lysis buffer, assay buffer, and a fluorogenic caspase-3 substrate like Ac-DEVD-AMC).
-
Fluorometric microplate reader.
Protocol:
-
Seed cells in a 96-well plate and incubate overnight.
-
Treat the cells with a dose range of this compound for 24-48 hours. Include a positive control for apoptosis (e.g., staurosporine).
-
Lyse the cells using the lysis buffer provided in the kit.
-
Add the caspase-3 substrate to the cell lysates in the assay plate.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC).
-
Calculate the fold change in caspase-3 activity relative to the vehicle-treated control.
Visualization of NF-κB p65 Nuclear Translocation (Immunofluorescence)
This assay provides a qualitative and semi-quantitative assessment of NF-κB activation by visualizing the translocation of the p65 subunit from the cytoplasm to the nucleus.
Materials:
-
Cells grown on glass coverslips in a multi-well plate.
-
This compound.
-
TNF-α.
-
4% Paraformaldehyde (PFA) in PBS for fixation.
-
0.1% Triton X-100 in PBS for permeabilization.
-
Blocking buffer (e.g., 1% BSA in PBS).
-
Primary antibody against NF-κB p65.
-
Fluorophore-conjugated secondary antibody.
-
DAPI for nuclear counterstaining.
-
Fluorescence microscope.
Protocol:
-
Seed cells on coverslips and allow them to adhere overnight.
-
Pre-treat with this compound for 1-2 hours.
-
Stimulate with TNF-α for 30-60 minutes.
-
Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Block non-specific binding with blocking buffer for 1 hour.
-
Incubate with the primary anti-p65 antibody overnight at 4°C.
-
Wash with PBS and incubate with the fluorescent secondary antibody for 1 hour at room temperature in the dark.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
Analysis of IκBα Phosphorylation (Western Blot)
This protocol assesses the phosphorylation of IκBα, an upstream event in the canonical NF-κB signaling pathway.
Materials:
-
Cells grown in culture dishes.
-
This compound.
-
TNF-α.
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membrane.
-
Blocking buffer (e.g., 5% BSA in TBST).
-
Primary antibodies against phospho-IκBα (Ser32) and total IκBα.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Protocol:
-
Plate cells and treat with this compound followed by TNF-α stimulation for a short duration (e.g., 15-30 minutes).
-
Lyse the cells, collect the lysates, and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate with the primary antibody against phospho-IκBα overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody for 1 hour.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for total IκBα and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
References
- 1. Synthesis of NF-kappaB activation inhibitors derived from this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of NF-κB by Dehydroxymethylepoxyquinomicin Suppresses Invasion and Synergistically Potentiates Temozolomide and γ-Radiation Cytotoxicity in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of a novel NF-kappaB inhibitor, dehydroxymethylepoxyquinomicin (DHMEQ), on growth, apoptosis, gene expression, and chemosensitivity in head and neck squamous cell carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
developing an experimental workflow for Epoxyquinomicin C studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epoxyquinomicin C is a natural product isolated from the bacterium Amycolatopsis sp.[1][2] While initially investigated for its antibiotic properties, it has garnered significant interest for its anti-inflammatory and potential anti-cancer activities.[2][3] This interest largely stems from its structural relationship to dehydroxymethylepoxyquinomicin (DHMEQ), a potent and specific inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][4] this compound serves as a precursor for the synthesis of DHMEQ, suggesting that its biological activities are likely mediated, at least in part, through the modulation of NF-κB.[1]
This document provides a comprehensive experimental workflow for researchers investigating the biological effects of this compound, with a focus on its anti-inflammatory and anti-cancer properties. The protocols provided are based on established methodologies for studying NF-κB inhibitors and can be adapted for specific research questions and model systems.
Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
The primary mechanism of action of this compound and its derivatives is the inhibition of the NF-κB signaling pathway. DHMEQ, derived from this compound, has been shown to directly interact with cysteine residues on Rel family proteins (p65, cRel, RelB, and p50), the subunits of the NF-κB transcription factor. This covalent binding prevents NF-κB from binding to its target DNA sequences in the nucleus, thereby inhibiting the transcription of pro-inflammatory and pro-survival genes. While initial reports suggested that DHMEQ inhibits the nuclear translocation of NF-κB, it is now understood that the direct inhibition of DNA binding is the primary mechanism, with reduced nuclear localization being a downstream consequence.[1]
Caption: this compound inhibits the NF-κB signaling pathway.
Quantitative Data Summary
The following tables summarize the reported in vitro efficacy of this compound's derivative, DHMEQ, against various cancer cell lines and its anti-inflammatory effects.
Table 1: Anti-Cancer Activity of DHMEQ (IC50 Values)
| Cell Line | Cancer Type | IC50 (µg/mL) | Exposure Time (h) | Reference |
| YCU-H891 | Head and Neck Squamous Cell Carcinoma | ~20 | Not Specified | [1] |
| KB | Head and Neck Squamous Cell Carcinoma | ~20 | Not Specified | [1] |
| U251 | Glioblastoma | ~14 | 72 | [3] |
| U343MG-a | Glioblastoma | ~14 | 72 | [3] |
| U87MG | Glioblastoma | ~14 | 72 | [3] |
| T98G | Glioblastoma | ~14 | 72 | [3] |
| LN319 | Glioblastoma | ~14 | 72 | [3] |
| U138MG | Glioblastoma | >20 | 48 | [3] |
| FISS-10 | Feline Injection-Site Sarcoma | 14.15 ± 2.87 | 72 | |
| FISS-07 | Feline Injection-Site Sarcoma | 16.03 ± 1.68 | 72 | |
| FISS-08 | Feline Injection-Site Sarcoma | 17.12 ± 1.19 | 72 | |
| Normal Feline Soft Tissue | Normal | 27.34 ± 2.87 | 72 |
Table 2: Anti-Inflammatory Activity of DHMEQ
| Cell Line/Model | Effect | Concentration (µg/mL) | Reference |
| Human Peritoneal Mesothelial Cells | Inhibition of IL-6, MCP-1, and hyaluronan synthesis | 10 | |
| Mouse Macrophage-like Leukemia (RAW264.7) | Inhibition of LPS-induced NO production and IL-6, IL-12, IL-1β secretion | Not Specified | [5] |
| Pristane-induced Lupus Mice | Reduction of serum IL-1β, IL-6, IL-17, and TNF-α | 12 mg/kg (in vivo) | [6] |
Experimental Protocols
This section provides detailed protocols for key experiments to characterize the biological activity of this compound.
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on cancer cell lines and to calculate the IC50 value.
Materials:
-
This compound
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in complete medium to achieve a range of final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µg/mL). Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the highest concentration of DMSO used).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: NF-κB Nuclear Translocation Assay (Immunofluorescence)
Objective: To visualize the effect of this compound on the nuclear translocation of the NF-κB p65 subunit.
Materials:
-
This compound
-
Cells grown on sterile glass coverslips in a 24-well plate
-
NF-κB activating agent (e.g., TNF-α, LPS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against NF-κB p65
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Seed cells on coverslips and allow them to adhere overnight. Pre-treat the cells with various concentrations of this compound for 1-2 hours. Then, stimulate the cells with an NF-κB activating agent (e.g., 20 ng/mL TNF-α) for 30-60 minutes.
-
Fixation and Permeabilization: Wash the cells with PBS and fix with 4% PFA for 15 minutes. Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.
-
Blocking and Antibody Incubation: Wash with PBS and block with blocking buffer for 1 hour. Incubate with the primary anti-p65 antibody (diluted in blocking buffer) overnight at 4°C.
-
Secondary Antibody and Nuclear Staining: Wash with PBS and incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark. Counterstain the nuclei with DAPI.
-
Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence microscope. Capture images of the p65 (e.g., green fluorescence) and nuclear (blue fluorescence) channels.
-
Analysis: In untreated, stimulated cells, p65 will be localized in the nucleus. In this compound-treated cells, p65 should remain in the cytoplasm.
Protocol 3: Western Blot for NF-κB Pathway Proteins
Objective: To assess the effect of this compound on the levels and phosphorylation status of key proteins in the NF-κB pathway.
Materials:
-
This compound
-
Cell culture reagents and cells
-
RIPA buffer with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p65, anti-phospho-IκBα, anti-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis and Protein Quantification: Treat cells with this compound and/or an NF-κB activator as described previously. Lyse the cells in RIPA buffer and quantify the protein concentration.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and incubate with the desired primary antibodies overnight at 4°C.
-
Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Analyze the band intensities to determine the relative protein levels. A decrease in phospho-IκBα and total IκBα levels upon stimulation, which is prevented by this compound, would indicate pathway inhibition.
Experimental Workflow and Logic Diagrams
The following diagrams illustrate the overall experimental workflow and the logical relationships in this compound research.
Caption: A typical experimental workflow for this compound studies.
Caption: Logical relationships of this compound's biological effects.
References
- 1. Effects of a novel NF-kappaB inhibitor, dehydroxymethylepoxyquinomicin (DHMEQ), on growth, apoptosis, gene expression, and chemosensitivity in head and neck squamous cell carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticancer Activity of Novel NF-κB Inhibitor DHMEQ by Intraperitoneal Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of NF-κB by Dehydroxymethylepoxyquinomicin Suppresses Invasion and Synergistically Potentiates Temozolomide and γ-Radiation Cytotoxicity in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of Cellular and Animal Inflammatory Disease Models by NF-κB Inhibitor DHMEQ - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel NF-κB inhibitor, DHMEQ, ameliorates pristane-induced lupus in mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring NF-κB Inhibition by Epoxyquinomicin C
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for quantifying the inhibitory effects of Epoxyquinomicin C and its derivatives, such as Dehydroxymethylepoxyquinomicin (DHMEQ), on the Nuclear Factor-kappa B (NF-κB) signaling pathway.
Introduction to NF-κB and this compound
Nuclear Factor-kappa B (NF-κB) is a family of transcription factors that plays a crucial role in regulating immune and inflammatory responses, cell proliferation, and apoptosis. Dysregulation of the NF-κB pathway is implicated in various diseases, including chronic inflammatory conditions and cancer.[1] In unstimulated cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins.[2] Upon stimulation by agents like Tumor Necrosis Factor-alpha (TNF-α), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent proteasomal degradation of IκBα. This releases NF-κB, allowing it to translocate to the nucleus, bind to specific DNA sequences (κB sites), and activate the transcription of target genes.[2]
This compound is a natural antibiotic from which potent NF-κB inhibitors, such as Dehydroxymethylepoxyquinomicin (DHMEQ), have been synthesized.[3][4] These compounds have demonstrated anti-inflammatory and anti-cancer properties.[5] Their mechanism of action involves the direct inhibition of NF-κB's nuclear translocation and DNA binding activity, making them valuable tools for research and potential therapeutic agents.[1][4][5]
References
- 1. Inhibition of transcription factor NF-kappaB signaling proteins IKKbeta and p65 through specific cysteine residues by epoxyquinone A monomer: correlation with its anti-cancer cell growth activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phospho-NF-kappaB p65 (Ser536) Antibody | Cell Signaling Technology [cellsignal.com]
- 3. Synthesis of NF-kappaB activation inhibitors derived from this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting of nuclear factor kappaB Pathways by dehydroxymethylepoxyquinomicin, a novel inhibitor of breast carcinomas: antitumor and antiangiogenic potential in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of NF-κB by Dehydroxymethylepoxyquinomicin Suppresses Invasion and Synergistically Potentiates Temozolomide and γ-Radiation Cytotoxicity in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Epoxyquinomicin C in Autoimmune Disease Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the current research on the application of Epoxyquinomicin C in a preclinical autoimmune disease model. The information is intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of this compound.
Introduction
This compound is a novel antibiotic that has demonstrated potent immunomodulatory effects.[1][2] Research has primarily focused on its application in the context of rheumatoid arthritis, utilizing the collagen-induced arthritis (CIA) mouse model.[1][2][3] Its mechanism of action appears distinct from traditional nonsteroidal anti-inflammatory drugs (NSAIDs), suggesting a unique therapeutic potential.[1][2]
Mechanism of Action
This compound and its derivatives have been identified as inhibitors of Nuclear Factor-kappa B (NF-κB) activation.[4] Specifically, a derivative of this compound, DHM2EQ, was shown to inhibit TNF-α-induced activation of NF-κB in human T cell leukemia cells.[4] NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory cytokines and mediators involved in the pathogenesis of autoimmune diseases. By inhibiting the NF-κB signaling pathway, this compound can potentially suppress the inflammatory cascade that drives autoimmune pathology.
Proposed Signaling Pathway Inhibition
References
- 1. Epoxyquinomicins A, B, C and D, new antibiotics from Amycolatopsis. II. Effect on type II collagen-induced arthritis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. JPH1045738A - Antibiotic epoxyquinomycins C and D, their production and antirheumatic agents - Google Patents [patents.google.com]
- 4. Synthesis of NF-kappaB activation inhibitors derived from this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Epoxyquinomicin C as a tool compound for studying NF-kappaB signaling
Application Notes and Protocols for Researchers
Epoxyquinomicin C and its more potent and stable synthetic analog, dehydroxymethylepoxyquinomicin (DHMEQ), have emerged as valuable chemical tools for the investigation of the nuclear factor-kappa B (NF-κB) signaling pathway.[1][2] Constitutive activation of NF-κB is a hallmark of many chronic inflammatory diseases and cancers, making inhibitors of this pathway critical for both basic research and drug development.[3][4] These compounds offer a means to dissect the intricate mechanisms of NF-κB activation and its downstream cellular consequences.
This document provides detailed application notes and experimental protocols for utilizing this compound and its derivatives to study NF-κB signaling in a laboratory setting.
Mechanism of Action
This compound and its derivatives primarily function by inhibiting the nuclear translocation of NF-κB.[1] Unlike many other NF-κB inhibitors that target the upstream IκB kinase (IKK) complex or the proteasome, DHMEQ does not prevent the degradation of the inhibitory protein IκB.[1] Instead, it directly interferes with the ability of the active NF-κB dimers (both the canonical p65/p50 and non-canonical RelB/p52) to move into the nucleus.[1] This specific mode of action makes it a useful tool to study the nucleocytoplasmic transport of NF-κB. Some studies on related epoxyquinones have also suggested direct targeting of IKKβ and the p65 subunit as additional mechanisms of inhibition.[3]
Data Presentation
The following tables summarize the quantitative data regarding the efficacy of DHMEQ, a derivative of this compound, in various experimental models.
Table 1: In Vitro Efficacy of DHMEQ
| Cell Line | Assay | IC50 / Effective Concentration | Reference |
| MDA-MB-231 (Human Breast Cancer) | NF-κB Inhibition | 10 µg/mL (complete inhibition for at least 8 hours) | [1] |
| MCF-7 (Human Breast Cancer) | TNF-α-induced NF-κB Inhibition | 10 µg/mL (complete inhibition) | [1] |
| YCU-H891 (Head and Neck Squamous Cell Carcinoma) | Cell Growth Inhibition | ~20 µg/mL | [4] |
| KB (Head and Neck Squamous Cell Carcinoma) | Cell Growth Inhibition | ~20 µg/mL | [4] |
| HA22T/VGH (Human Hepatic Cancer) | Cell Growth Inhibition & Apoptosis | Dose-dependent effects observed | [5] |
| HuH-6 (Human Hepatic Cancer) | Cell Growth Inhibition & Apoptosis | Dose-dependent effects observed | [5] |
Table 2: In Vivo Efficacy of DHMEQ
| Animal Model | Treatment Regimen | Outcome | Reference |
| SCID mice with MDA-MB-231 xenografts | 12 mg/kg, i.p., thrice a week | Significant inhibition of tumor growth | [1] |
| SCID mice with MCF-7 xenografts | 4 mg/kg, i.p., thrice a week | Significant inhibition of tumor growth | [1] |
| Rats with anti-Thy1.1-induced glomerulonephritis | 8 mg/kg/day | Decreased proteinuria and preserved creatinine clearance | [6] |
| Mice with collagen-induced arthritis | 1-4 mg/kg (Epoxyquinomicins A, B, C, and D) | Potent inhibitory effects on arthritis development | [7] |
Visualizing the Molecular Interactions and Workflows
To better understand the underlying mechanisms and experimental designs, the following diagrams have been generated.
Caption: Canonical NF-κB signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for studying the effects of this compound.
Experimental Protocols
The following are detailed protocols for key experiments to assess the impact of this compound on NF-κB signaling.
Protocol 1: Cell Culture and Treatment
-
Cell Seeding: Plate cells (e.g., MDA-MB-231, MCF-7, or other cell lines with known NF-κB activity) in appropriate culture dishes (e.g., 6-well plates for protein/RNA analysis, 96-well plates for viability assays) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Preparation: Prepare a stock solution of this compound or DHMEQ in a suitable solvent (e.g., DMSO). Further dilute the stock solution in a complete culture medium to the desired final concentrations. A vehicle control (medium with the same concentration of DMSO) should always be included.
-
Treatment:
-
For studying inhibition of constitutive NF-κB activation, replace the medium with the one containing different concentrations of the compound or vehicle.
-
For studying inhibition of induced NF-κB activation, pre-incubate the cells with the compound or vehicle for a specified time (e.g., 1-2 hours) before adding the stimulus (e.g., TNF-α at 10 ng/mL).
-
-
Incubation: Incubate the cells for the desired period (e.g., 30 minutes for signaling pathway analysis, 24-72 hours for cell viability or gene expression studies).
Protocol 2: Nuclear and Cytoplasmic Protein Extraction
This protocol is essential for examining the subcellular localization of NF-κB subunits.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and scrape them into a microcentrifuge tube.
-
Cytoplasmic Extraction: Resuspend the cell pellet in a hypotonic buffer (e.g., 10 mM HEPES, 10 mM KCl, 0.1 mM EDTA, 0.1 mM EGTA, 1 mM DTT, and protease inhibitors). Incubate on ice for 15 minutes. Add a detergent (e.g., NP-40) to a final concentration of 0.5% and vortex briefly.
-
Separation: Centrifuge the lysate at high speed (e.g., 12,000 x g) for 1 minute at 4°C. The supernatant contains the cytoplasmic fraction.
-
Nuclear Extraction: Resuspend the remaining nuclear pellet in a high-salt nuclear extraction buffer (e.g., 20 mM HEPES, 0.4 M NaCl, 1 mM EDTA, 1 mM EGTA, 1 mM DTT, and protease inhibitors). Incubate on ice for 30 minutes with intermittent vortexing.
-
Final Centrifugation: Centrifuge at high speed for 15 minutes at 4°C. The supernatant is the nuclear extract.
-
Quantification: Determine the protein concentration of both fractions using a standard protein assay (e.g., BCA assay).
Protocol 3: Western Blot Analysis
This technique is used to detect the levels of NF-κB pathway proteins in the cytoplasmic and nuclear fractions.
-
Sample Preparation: Mix the protein extracts with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., p65, IκBα, Lamin B1 as a nuclear marker, and GAPDH as a cytoplasmic marker) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 4: Electrophoretic Mobility Shift Assay (EMSA)
EMSA is a common method to assess the DNA-binding activity of NF-κB.
-
Probe Labeling: Label a double-stranded oligonucleotide probe containing the NF-κB consensus sequence (5'-AGTTGAGGGGACTTTCCCAGGC-3') with a radioactive (e.g., ³²P) or non-radioactive (e.g., biotin) label.
-
Binding Reaction: Incubate the labeled probe with the nuclear extracts in a binding buffer for 20-30 minutes at room temperature.
-
Competition Assay (Optional): For specificity, perform competition reactions by pre-incubating the nuclear extracts with an excess of unlabeled ("cold") NF-κB probe or a mutated, non-specific probe before adding the labeled probe.
-
Gel Electrophoresis: Separate the protein-DNA complexes on a non-denaturing polyacrylamide gel.
-
Detection:
-
For radioactive probes, dry the gel and expose it to X-ray film.
-
For biotinylated probes, transfer the complexes to a nylon membrane and detect using a streptavidin-HRP conjugate and a chemiluminescent substrate.
-
Protocol 5: Cell Viability Assay (MTT Assay)
This assay measures the cytotoxic or anti-proliferative effects of the compound.
-
Treatment: Seed cells in a 96-well plate and treat with various concentrations of this compound or DHMEQ as described in Protocol 1.
-
MTT Addition: After the incubation period (e.g., 24, 48, or 72 hours), add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
By employing these protocols and understanding the mechanism of action, researchers can effectively use this compound and its derivatives as powerful tools to investigate the complex roles of NF-κB signaling in health and disease.
References
- 1. Targeting of nuclear factor kappaB Pathways by dehydroxymethylepoxyquinomicin, a novel inhibitor of breast carcinomas: antitumor and antiangiogenic potential in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of NF-kappaB activation inhibitors derived from this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of transcription factor NF-kappaB signaling proteins IKKbeta and p65 through specific cysteine residues by epoxyquinone A monomer: correlation with its anti-cancer cell growth activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of a novel NF-kappaB inhibitor, dehydroxymethylepoxyquinomicin (DHMEQ), on growth, apoptosis, gene expression, and chemosensitivity in head and neck squamous cell carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antitumor effects of the novel NF-kappaB inhibitor dehydroxymethyl-epoxyquinomicin on human hepatic cancer cells: analysis of synergy with cisplatin and of possible correlation with inhibition of pro-survival genes and IL-6 production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The novel NF-kappaB activation inhibitor dehydroxymethyl-epoxyquinomicin suppresses anti-Thy1.1-induced glomerulonephritis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Investigating the Effect of Epoxyquinomicin C on Cytokine Production
Audience: Researchers, scientists, and drug development professionals.
Introduction
Epoxyquinomicin C is a natural product that has garnered significant interest for its potent anti-inflammatory and anti-arthritic properties.[1] Its mechanism of action is primarily attributed to the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response.[1] The activation of NF-κB leads to the transcription of numerous pro-inflammatory genes, including those encoding for key cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6). By suppressing the NF-κB pathway, this compound and its derivatives can effectively reduce the production of these cytokines, thereby mitigating inflammatory processes. These characteristics make this compound a promising candidate for the development of novel therapeutics for a range of inflammatory disorders.
This document provides detailed application notes and protocols for investigating the in vitro effects of this compound on the production of TNF-α, IL-1β, and IL-6.
Data Presentation
Table 1: Effect of Dehydroxymethylepoxyquinomicin (DHMEQ) on TNF-α-induced NF-κB Activation
| Treatment | Concentration (µg/mL) | NF-κB Activation (% of Control) |
| Vehicle Control | - | 0% |
| TNF-α (10 ng/mL) | - | 100% |
| TNF-α + DHMEQ | 2.5 | 57% |
| TNF-α + DHMEQ | 5 | 22% |
| TNF-α + DHMEQ | 10 | 6% |
Data is representative of the inhibitory effect of DHMEQ on NF-κB transcriptional activity.[2] A reduction in NF-κB activation is expected to correlate with a decrease in the production of NF-κB-dependent cytokines.
Table 2: Expected Dose-Dependent Inhibition of Pro-Inflammatory Cytokine Production by this compound in LPS-Stimulated Macrophages (Hypothetical Data Based on Mechanism of Action)
| Treatment | TNF-α Concentration (pg/mL) | % Inhibition | IL-1β Concentration (pg/mL) | % Inhibition | IL-6 Concentration (pg/mL) | % Inhibition |
| Vehicle Control | 50 ± 5 | - | 20 ± 3 | - | 150 ± 15 | - |
| LPS (1 µg/mL) | 3000 ± 250 | 0% | 800 ± 70 | 0% | 5000 ± 400 | 0% |
| LPS + this compound (1 µM) | 2250 ± 200 | 25% | 600 ± 50 | 25% | 3750 ± 300 | 25% |
| LPS + this compound (5 µM) | 1500 ± 130 | 50% | 400 ± 35 | 50% | 2500 ± 210 | 50% |
| LPS + this compound (10 µM) | 900 ± 80 | 70% | 240 ± 20 | 70% | 1500 ± 130 | 70% |
| LPS + this compound (25 µM) | 450 ± 40 | 85% | 120 ± 10 | 85% | 750 ± 60 | 85% |
This table provides a hypothetical representation of the expected inhibitory effects of this compound on cytokine production based on its known mechanism as a potent NF-κB inhibitor. Actual experimental results may vary.
Experimental Protocols
Protocol 1: In Vitro Measurement of Cytokine Production in Macrophages using ELISA
This protocol details the procedure for quantifying the effect of this compound on the production of TNF-α, IL-1β, and IL-6 by lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate Buffered Saline (PBS)
-
96-well cell culture plates
-
ELISA kits for mouse TNF-α, IL-1β, and IL-6
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 macrophages into a 96-well plate at a density of 5 x 10⁴ cells per well in 100 µL of complete DMEM. Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell adherence.
-
Pre-treatment with this compound: Prepare serial dilutions of this compound in complete DMEM from a stock solution. The final concentrations should typically range from 1 µM to 25 µM. The final DMSO concentration should be kept below 0.1% to avoid solvent-induced toxicity. Remove the culture medium from the cells and add 100 µL of medium containing the different concentrations of this compound or vehicle control (DMEM with 0.1% DMSO). Incubate for 1-2 hours.
-
LPS Stimulation: After the pre-treatment period, add LPS to each well (except for the unstimulated control) to a final concentration of 1 µg/mL.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: Centrifuge the plate at 400 x g for 10 minutes. Carefully collect the supernatant from each well without disturbing the cell layer. The supernatants can be stored at -80°C for later analysis.
-
ELISA: Perform the TNF-α, IL-1β, and IL-6 ELISAs on the collected supernatants according to the manufacturer's instructions provided with the kits.
-
Data Analysis: Measure the absorbance at the recommended wavelength using a microplate reader. Generate a standard curve using the provided standards. Calculate the concentration of each cytokine in the samples by interpolating their absorbance values from the standard curve. The percentage of inhibition can be calculated using the following formula: % Inhibition = [1 - (Cytokine concentration with this compound / Cytokine concentration with LPS alone)] x 100
Protocol 2: Analysis of NF-κB Signaling Pathway by Western Blot
This protocol describes how to assess the effect of this compound on the NF-κB signaling pathway by measuring the degradation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm.
Materials:
-
RAW 264.7 macrophage cell line
-
6-well cell culture plates
-
This compound
-
LPS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-IκBα, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed RAW 264.7 macrophages in 6-well plates and grow to 80-90% confluency. Pre-treat the cells with various concentrations of this compound or vehicle for 1-2 hours. Stimulate the cells with LPS (1 µg/mL) for a short time course (e.g., 0, 15, 30, 60 minutes) to observe IκBα degradation.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay.
-
Western Blotting:
-
Normalize the protein concentrations for all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-IκBα antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop the blot using a chemiluminescent substrate.
-
Capture the image using an appropriate imaging system.
-
Strip the membrane and re-probe with an anti-β-actin antibody as a loading control.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the IκBα band intensity to the corresponding β-actin band intensity. Compare the levels of IκBα in this compound-treated cells to the vehicle-treated control at each time point to determine the extent of inhibition of IκBα degradation.
Mandatory Visualizations
Caption: NF-κB signaling pathway and its inhibition by this compound.
Caption: Workflow for analyzing this compound's effect on cytokine production.
References
Troubleshooting & Optimization
Technical Support Center: Enhancing Epoxyquinomicin C Efficacy Through Chemical Modification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the efficacy of Epoxyquinomicin C through chemical modification. The content is structured to address common experimental challenges and provide detailed protocols and data for the strategic development of more potent analogs.
Troubleshooting and FAQs
This section addresses specific issues that may arise during the synthesis, handling, and testing of this compound and its derivatives.
Q1: My synthesized Dehydroxymethylepoxyquinomicin (DHMEQ) shows low or no activity in my NF-κB inhibition assay. What are the possible causes?
A1: Several factors could contribute to the lack of activity. Consider the following troubleshooting steps:
-
Stereochemistry: The (-)-enantiomer of DHMEQ is approximately 10 times more effective at inhibiting NF-κB than the (+)-enantiomer.[1][2] If you have synthesized a racemic mixture, the observed potency will be lower. Consider performing a lipase-catalyzed kinetic resolution to isolate the more active (-)-DHMEQ.
-
Compound Purity: Ensure the final compound is of high purity (over 99.5% is achievable).[1][2] Impurities from the synthesis can interfere with the assay. Re-purify the compound using techniques like preparative Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Assay System Integrity: Verify that your NF-κB activation system is working correctly.
-
Positive Control: Always include a potent, known NF-κB activator (e.g., TNF-α, LPS) to confirm that the signaling pathway is responsive in your cells.
-
Reporter System Check: If using a luciferase reporter assay, ensure the reporter plasmid is correctly transfected and that the cells are healthy. High background or weak signals can indicate problems with the reporter itself or the detection reagents.[3][4]
-
-
Mechanism of Action: DHMEQ acts by covalently binding to Rel-family proteins, thereby inhibiting their DNA-binding activity.[1][2] It does not inhibit the degradation of IκB.[5] Assays that measure IκB degradation as a readout for NF-κB activation will not show an effect from DHMEQ. Choose an assay that directly measures NF-κB nuclear translocation or transcriptional activity (e.g., immunofluorescence, luciferase reporter assay, or electrophoretic mobility shift assay (EMSA)).
Q2: The compound precipitates when I add it to my cell culture medium. How can I improve its solubility?
A2: Poor aqueous solubility is a common issue with organic compounds. Here are some strategies to address this:
-
Solvent Choice: DHMEQ is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[6][7] Ensure you are using a high-purity, anhydrous grade of DMSO.
-
Dilution Method: When diluting the DMSO stock into your aqueous cell culture medium, do so with vigorous mixing to avoid localized high concentrations that can lead to precipitation. It is recommended to first dilute the inhibitor with DMSO to form a gradient, and then add the diluted inhibitor to the buffer or cell culture medium.[8] Pre-warming the stock solution and the culture medium to 37°C before dilution can also help prevent precipitation.[8]
-
Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture medium as low as possible (typically below 0.5%) to avoid solvent-induced toxicity. Remember to include a vehicle control (medium with the same concentration of DMSO) in your experiments.
-
Formulation with Polymers: For in vivo studies where solubility is a significant hurdle, formulation with polymers like poly(2-methacryloyloxyethyl phosphorylcholine-co-n-butyl methacrylate) (PMB) can form stable aggregates and improve bioavailability.
Q3: I am using a luciferase reporter assay to measure NF-κB inhibition, but my results have high variability between replicates. What can I do to improve consistency?
A3: High variability in luciferase assays can stem from several sources. Here are some tips to improve reproducibility:
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Master Mixes: Always prepare master mixes for your transfection reagents and your luciferase assay reagents to ensure each well receives the same amount.[3]
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Pipetting Accuracy: Use calibrated multichannel pipettes to minimize pipetting errors, especially when working with 96-well or 384-well plates.[3]
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Cell Plating Uniformity: Ensure a uniform cell density across all wells of your plate. Edge effects can be a problem, so consider not using the outer wells of the plate for experimental samples.[9]
-
Internal Control: Use a dual-luciferase reporter system. A second reporter (like Renilla luciferase) driven by a constitutive promoter is co-transfected and used to normalize the results from the experimental NF-κB reporter. This corrects for variations in transfection efficiency and cell number.[4]
-
Reagent Quality: Use freshly prepared luciferin and coelenterazine solutions, and protect them from light and repeated freeze-thaw cycles.[3]
Q4: Is there a significant difference in toxicity between this compound and DHMEQ?
A4: Yes, a key advantage of the chemical modification of this compound to DHMEQ is the reduction in toxicity. While this compound itself shows no significant toxicity in animals, DHMEQ has also been found to be non-toxic in various in vivo models, even at effective doses.[1][10][11][12] For instance, intraperitoneal administration of DHMEQ at doses of 4-12 mg/kg has been shown to inhibit tumor growth in mice with no observed toxicity or loss of body weight.[5]
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and its more effective derivative, Dehydroxymethylepoxyquinomicin (DHMEQ).
Table 1: Comparative Efficacy of this compound and DHMEQ
| Compound | Target Pathway | In Vitro Activity | In Vivo Efficacy (Collagen-Induced Arthritis Model) | Reference |
| This compound | NF-κB | Does not inhibit NF-κB | Ameliorates arthritis | [1] |
| DHMEQ | NF-κB | Inhibits TNF-α-induced NF-κB activation | Ameliorates arthritis | [1][12] |
Table 2: In Vitro Cytotoxicity of DHMEQ in Human Cancer Cell Lines
| Cell Line (Cancer Type) | IC50 for Growth Inhibition (µg/mL) | Reference |
| YCU-H891 (Head and Neck Squamous Cell Carcinoma) | ~20 | [13] |
| KB (Head and Neck Squamous Cell Carcinoma) | ~20 | [13] |
| U251 (Glioblastoma) | Sensitive (IC50 not specified) | |
| U343MG-a (Glioblastoma) | Sensitive (IC50 not specified) | |
| U87MG (Glioblastoma) | Sensitive (IC50 not specified) | |
| LN319 (Glioblastoma) | Sensitive (IC50 not specified) |
Experimental Protocols
This section provides detailed methodologies for the synthesis of DHMEQ and key biological assays.
Protocol 1: Synthesis of Racemic Dehydroxymethylepoxyquinomicin (DHMEQ)
This protocol outlines the 5-step synthesis of racemic DHMEQ from 2,5-dimethoxyaniline.[1][2]
Step 1: Amide Formation
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React 2,5-dimethoxyaniline with acetylsalicyloyl chloride to form the corresponding amide.
Step 2: Oxidation
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Oxidize the product from Step 1 with a hypervalent iodine reagent in methanol to yield the quinine monoketal.
Step 3: Epoxidation
-
Treat the quinine monoketal with alkaline hydrogen peroxide to form the epoxide.
Step 4: Deprotection
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Deprotect the acetal group using boron trifluoride etherate in dichloromethane.
Step 5: Reduction
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Reduce the resulting epoxyquinone with sodium borohydride in methanol to yield racemic DHMEQ.
Note: For the synthesis of radioactively labeled DHMEQ, sodium borotritium can be used in the final reduction step.[14]
Protocol 2: Lipase-Catalyzed Kinetic Resolution of DHMEQ
To obtain the more active (-)-DHMEQ enantiomer, a chemo-enzymatic resolution can be performed.[1][2]
-
Acylate racemic DHMEQ to form the dihexanoylated derivative.
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Incubate the racemic dihexanoyl-DHMEQ with immobilized Burkholderia cepacia lipase.
-
The lipase will selectively hydrolyze the dihexanoyl-(+)-DHMEQ to monohexanoyl-(+)-DHMEQ.
-
The desired (-)-DHMEQ remains in its dihexanoylated form.
-
Separate the (-)-dihexanoyl-DHMEQ from the monohexanoyl-(+)-DHMEQ based on differences in solubility.
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Deprotect the (-)-dihexanoyl-DHMEQ to yield enantiomerically pure (-)-DHMEQ.
Protocol 3: TNF-α-Induced NF-κB Nuclear Translocation Assay (Immunofluorescence)
This protocol details the steps to visualize and quantify the inhibition of NF-κB nuclear translocation.
Cell Culture and Treatment:
-
Seed cells (e.g., HeLa, macrophages) on sterile glass coverslips in a 6-well plate and culture to approximately 90% confluency.
-
Pre-treat the cells with various concentrations of DHMEQ (or vehicle control) for 1-2 hours.
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Stimulate the cells with TNF-α (e.g., 20 ng/mL) for 30 minutes to induce NF-κB translocation.
Immunofluorescence Staining:
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Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
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Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
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Block non-specific antibody binding with 10% normal goat serum in PBS for 1 hour.
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Incubate with a primary antibody against the p65 subunit of NF-κB (e.g., rabbit anti-p65) overnight at 4°C.
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Wash the cells three times with PBS.
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Incubate with a fluorescently labeled secondary antibody (e.g., goat anti-rabbit-Alexa Fluor 594) for 1 hour at room temperature in the dark.
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Counterstain the nuclei with DAPI or Hoechst stain for 10 minutes.
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Wash the cells three times with PBS.
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Mount the coverslips on microscope slides with an anti-fade mounting medium.
Imaging and Analysis:
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Visualize the cells using a fluorescence microscope.
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Capture images of the p65 (red) and nuclear (blue) staining.
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Quantify the nuclear translocation by measuring the fluorescence intensity of p65 in the nucleus versus the cytoplasm. In untreated, stimulated cells, the red fluorescence will co-localize with the blue nuclear stain. In DHMEQ-treated cells, the red fluorescence should remain predominantly in the cytoplasm.
Visualizations: Pathways and Workflows
NF-κB Signaling Pathway and Point of DHMEQ Intervention
Caption: Canonical NF-κB signaling pathway and the inhibitory action of DHMEQ.
Experimental Workflow for Efficacy Testing
Caption: Workflow for synthesis and evaluation of DHMEQ efficacy.
Logical Relationship: From Parent Compound to Improved Analog
References
- 1. Inhibition of Cellular and Animal Inflammatory Disease Models by NF-κB Inhibitor DHMEQ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. goldbio.com [goldbio.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. Targeting of nuclear factor kappaB Pathways by dehydroxymethylepoxyquinomicin, a novel inhibitor of breast carcinomas: antitumor and antiangiogenic potential in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dehydroxymethylepoxyquinomicin (DHMEQ) can suppress tumour necrosis factor-α production in lipopolysaccharide-injected mice, resulting in rescuing mice from death in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. (+)-DHMEQ | TargetMol [targetmol.com]
- 9. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of Late and Early Phases of Cancer Metastasis by the NF-κB Inhibitor DHMEQ Derived from Microbial Bioactive Metabolite Epoxyquinomicin: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis of NF-kappaB activation inhibitors derived from this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of a novel NF-kappaB inhibitor, dehydroxymethylepoxyquinomicin (DHMEQ), on growth, apoptosis, gene expression, and chemosensitivity in head and neck squamous cell carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. inis.iaea.org [inis.iaea.org]
Technical Support Center: Epoxyquinomicin C Synthesis and Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of Epoxyquinomicin C.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the total synthesis of this compound?
A1: The total synthesis of this compound and its analogues presents several key challenges:
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Stereocontrol: Achieving the correct stereochemistry of the highly substituted epoxyquinol core is a primary hurdle. This often involves diastereoselective reactions, such as Diels-Alder cycloadditions, where controlling the facial selectivity can be difficult.[1][2]
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Intermediate Stability: Synthetic intermediates, such as 2H-pyran derivatives that can be precursors to the epoxyquinol core, can be unstable and prone to undesired side reactions or dimerization.[3][4]
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Functional Group Sensitivity: The epoxyquinone moiety is sensitive to both acidic and basic conditions, which can lead to epoxide ring-opening or degradation of the quinone system.[5][6][7] Careful selection of reagents and reaction conditions is crucial to avoid decomposition.
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Low Overall Yields: Multi-step syntheses of complex natural products like this compound often suffer from low overall yields, making it challenging to produce sufficient quantities for biological studies. For instance, the total synthesis of the related compound Epoxyquinomicin B was achieved with an overall yield of 22% over eight steps.
Q2: What are the common side reactions to watch out for during the synthesis?
A2: Common side reactions include:
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Epoxide Ring Opening: Under acidic or basic conditions, the epoxide ring is susceptible to nucleophilic attack, leading to diol formation or other undesired products.[6]
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Aromatization: The epoxyquinol core can be prone to aromatization, especially under harsh reaction conditions, leading to the loss of the desired stereochemistry and functional groups.
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Dimerization of Intermediates: Highly reactive intermediates, if not trapped efficiently, can undergo dimerization or polymerization reactions.[1][3]
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Racemization: Steps involving the formation or manipulation of stereocenters can be susceptible to racemization, leading to a mixture of diastereomers that can be difficult to separate.
Q3: What purification methods are most effective for this compound?
A3: A multi-step purification strategy is typically required to isolate this compound with high purity.
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Chromatography:
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Silica Gel Chromatography: This is a standard method for the initial purification of the crude reaction mixture. A gradient elution system with solvents like hexane/ethyl acetate or dichloromethane/methanol is commonly used.
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Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): For final purification and to separate closely related impurities, RP-HPLC with a C18 column is highly effective. A gradient of water and acetonitrile, often with a small amount of acid modifier like formic acid or trifluoroacetic acid to improve peak shape, is typically employed.
-
-
Crystallization: If a suitable solvent system can be found, crystallization can be a highly effective method for obtaining very pure material.[8]
Q4: How should this compound be stored to ensure its stability?
A4: Due to the sensitive nature of the epoxyquinone functional group, proper storage is critical.
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Temperature: Store at low temperatures, preferably at -20°C or below, to minimize degradation.
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Light: Protect from light by storing in amber vials or by wrapping the container in aluminum foil. Photo-degradation can be a significant issue for quinone-containing compounds.[5]
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
pH: Avoid exposure to strong acids or bases. If in solution, use a buffered system, ideally at a slightly acidic to neutral pH.
Troubleshooting Guides
Synthesis Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield in Diels-Alder reaction | 1. Poor facial selectivity. 2. Thermal decomposition of reactants or products. 3. Unsuitable Lewis acid catalyst. | 1. Use a chiral auxiliary to direct the stereochemical outcome.[1][2] 2. Optimize reaction temperature and time. 3. Screen different Lewis acids (e.g., HfCl₄, TiCl₄) and stoichiometric amounts.[1] |
| Formation of multiple diastereomers | Incomplete stereocontrol in key steps. | 1. Re-evaluate the stereoselective method used. Consider using a different chiral catalyst or auxiliary. 2. Optimize reaction conditions (temperature, solvent) to enhance diastereoselectivity. |
| Epoxide ring-opening observed | Reaction conditions are too acidic or basic. | 1. Use buffered reaction conditions. 2. Employ milder reagents for subsequent transformations. 3. Protect the epoxide if it is not involved in the current reaction step. |
| Degradation of quinone moiety | Presence of strong oxidizing or reducing agents, or exposure to light. | 1. Use reagents compatible with the quinone system. 2. Conduct reactions in the dark or with minimal light exposure. 3. Degas solvents to remove oxygen. |
Purification Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor separation on silica gel chromatography | 1. Co-elution of closely related impurities. 2. On-column degradation. | 1. Try a different solvent system with different polarity or selectivity. 2. Use a less acidic or basic grade of silica gel, or neutralize the silica gel with a small amount of a suitable base (e.g., triethylamine) in the eluent. 3. Switch to a different stationary phase (e.g., alumina, diol-bonded silica). |
| Broad peaks in RP-HPLC | 1. Interaction of the compound with residual silanols on the column. 2. Compound degradation on the column. | 1. Add a small amount of a modifier (e.g., 0.1% TFA or formic acid) to the mobile phase to suppress silanol interactions. 2. Ensure the mobile phase pH is compatible with the compound's stability. |
| Low recovery from purification | 1. Irreversible adsorption to the stationary phase. 2. Degradation during the purification process. | 1. Pre-treat the column with a solution of a similar, but less valuable, compound to block active sites. 2. Work at lower temperatures (if possible) and minimize the time the compound spends in solution and on the column. |
| Presence of unknown impurities in final product | Incomplete reaction or formation of byproducts. | 1. Use spectroscopic methods (NMR, MS) to identify the impurities. 2. Re-optimize the reaction conditions to minimize byproduct formation. 3. Employ orthogonal purification techniques (e.g., normal phase followed by reversed-phase chromatography). |
Experimental Protocols
General Synthetic Workflow for Epoxyquinol Core Construction
Caption: A generalized workflow for the synthesis of the epoxyquinol core.
Key Experimental Steps (Conceptual):
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Diels-Alder Cycloaddition: A furan derivative is reacted with a dienophile (e.g., acryloyl chloride) in the presence of a Lewis acid (e.g., HfCl₄) to construct the initial bicyclic core. Stereocontrol can be achieved through the use of chiral auxiliaries.[1][2]
-
Reduction: The resulting adduct is then stereoselectively reduced to introduce the desired hydroxyl group stereochemistry.
-
Epoxidation: An epoxidation reaction, often using an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA), is performed to install the epoxide ring.
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Functional Group Manipulations: This may involve protection and deprotection of sensitive functional groups, and the introduction of the salicylamide side chain.
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Final Deprotection and Purification: The final steps involve the removal of all protecting groups to yield the crude this compound, followed by purification using chromatographic techniques.
General Purification Protocol (RP-HPLC)
-
Sample Preparation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., methanol or acetonitrile). Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.
-
Column: Use a C18 reversed-phase column.
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Elution: Start with a low percentage of Solvent B and gradually increase the concentration over time to elute the compounds based on their hydrophobicity. A typical gradient might be from 5% to 95% Solvent B over 30 minutes.
-
Detection: Monitor the elution profile using a UV detector, typically at wavelengths around 254 nm and 280 nm.
-
Fraction Collection: Collect the fractions corresponding to the desired peak.
-
Solvent Removal: Remove the solvent from the collected fractions under reduced pressure to obtain the purified this compound.
Signaling Pathway
This compound and its derivatives have been shown to be inhibitors of NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) activation.[3] NF-κB is a key transcription factor involved in inflammatory responses.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
References
- 1. Total synthesis of epoxyquinols A, B, and C and epoxytwinol A and the reactivity of a 2H-pyran derivative as the diene component in the Diels-Alder reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Collection - Synthesis of Epoxyquinol A and Related Molecules:â Probing Chemical Reactivity of Epoxyquinol Dimers and 2H-Pyran Precursors - The Journal of Organic Chemistry - Figshare [acs.figshare.com]
- 4. Synthesis of epoxyquinol A and related molecules: probing chemical reactivity of epoxyquinol dimers and 2H-pyran precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. New Synthetic Technology for the Construction of N-Containing Quinones and Derivatives Thereof: Total Synthesis of Epoxyquinomycin B - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Efficacy of Epoxyquinomicin C and its Analogs
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for researchers working with Epoxyquinomicin C and its derivatives. The focus is on addressing the compound's low intrinsic antibiotic potency and exploring strategies to enhance its biological activity, primarily through chemical modification and combination therapies.
Frequently Asked Questions (FAQs)
Q1: My experiments show very weak or no antibacterial activity with this compound. Is this expected?
A1: Yes, this is an expected result. Published studies have consistently shown that this compound has almost no direct antimicrobial activity.[1][2] Its related precursors, Epoxyquinomicin A and B, exhibit weak activity, primarily against Gram-positive bacteria.[1][2] Therefore, if your research goal is direct antibacterial action, using this compound as a standalone agent is unlikely to yield significant results.
Q2: What is the primary known mechanism of action for enhancing the biological relevance of this compound?
A2: The most documented strategy to increase the biological activity of the this compound scaffold is through its chemical modification into Dehydroxymethylepoxyquinomicin (DHMEQ). This analog is a potent inhibitor of the transcription factor NF-κB.[3] The primary therapeutic applications explored for DHMEQ are anti-inflammatory and anti-cancer, rather than direct antibiotic effects.
Q3: How does DHMEQ inhibit NF-κB, and how is this different from this compound?
A3: this compound itself does not significantly inhibit NF-κB. The removal of the hydroxymethyl group to create DHMEQ is crucial for this activity. DHMEQ functions by inhibiting the nuclear translocation of NF-κB, thereby preventing it from activating pro-inflammatory and pro-survival genes. This targeted activity is the reason for its enhanced potency in anti-inflammatory and anti-cancer models.
Q4: Are there any known strategies to specifically improve the antibiotic potency of the this compound scaffold?
A4: While research has predominantly focused on the anti-inflammatory and anti-cancer applications of DHMEQ, several general strategies for enhancing the potency of natural product antibiotics could be theoretically applied to the epoxyquinomicin scaffold:
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Structure-Activity Relationship (SAR) Studies: Systematic modification of the epoxyquinomicin core could identify functional groups that enhance antimicrobial activity. This could involve altering substituents on the benzamide ring or modifying the epoxyquinone core.
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Combination Therapy: this compound or its derivatives could be tested for synergistic effects with conventional antibiotics. An NF-κB inhibitor, for instance, might modulate the host's immune response to an infection, thereby enhancing the efficacy of a traditional antibiotic.
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Targeting Bacterial Virulence or Resistance: Derivatives could be designed to inhibit bacterial resistance mechanisms, such as efflux pumps, or to disrupt biofilm formation.
Q5: I am having trouble synthesizing DHMEQ from this compound. What are some common issues?
A5: The synthesis of DHMEQ from this compound is a multi-step process. Common troubleshooting areas include:
-
Purity of Starting Material: Ensure your this compound is of high purity. Impurities can interfere with subsequent reactions.
-
Reaction Conditions: Pay close attention to reaction times, temperatures, and the exclusion of moisture, as these can affect yields and produce unwanted side products.
-
Purification: Chromatographic separation of DHMEQ from reaction intermediates and byproducts can be challenging. Optimization of the solvent system for column chromatography is often necessary.
-
Confirmation of Structure: Use analytical techniques such as NMR and mass spectrometry to confirm the structure of your synthesized DHMEQ.
Troubleshooting Guides
Problem 1: Inconsistent results in cell-based assays with synthesized DHMEQ.
| Possible Cause | Troubleshooting Step |
| Compound Instability | DHMEQ may be unstable in certain media or over long incubation times. Prepare fresh stock solutions and minimize the time the compound is in culture media before analysis. |
| Incorrect Concentration | Verify the concentration of your stock solution using a spectrophotometer or another quantitative method. Perform a dose-response curve to determine the optimal concentration for your specific cell line and assay. |
| Cell Line Variability | Different cell lines can have varying levels of NF-κB activation and sensitivity to its inhibition. Ensure you are using an appropriate cell line with a well-characterized NF-κB signaling pathway. |
| Assay Interference | The compound may interfere with the assay itself (e.g., autofluorescence in a fluorescent reporter assay). Run appropriate controls, including the compound in a cell-free assay system, to check for interference. |
Problem 2: Low yield during the synthesis of DHMEQ.
| Possible Cause | Troubleshooting Step |
| Incomplete Reactions | Monitor reaction progress using Thin Layer Chromatography (TLC) to ensure the reaction has gone to completion before proceeding to the next step. |
| Side Reactions | The presence of water or oxygen can lead to unwanted side reactions. Ensure all glassware is dry and perform reactions under an inert atmosphere (e.g., nitrogen or argon) if necessary. |
| Loss during Workup/Purification | Optimize extraction and chromatography conditions to minimize product loss. Using a different stationary or mobile phase for chromatography may improve separation and yield. |
Data Presentation
Table 1: Antimicrobial Activity of Epoxyquinomicins and Related Compounds
| Compound | Target Organisms | Reported Activity (MIC) | Reference |
| Epoxyquinomicin A & B | Gram-positive bacteria | Weak activity | [1][2] |
| This compound & D | Various bacteria | Almost no antimicrobial activity | [1][2] |
| Various Quinone Derivatives | Gram-positive bacteria | 0.5 - 64 µg/mL | |
| Thymoquinone | S. epidermidis, C. albicans | 12.5 - 50 µg/mL | [4] |
| DHDNA (anthraquinone) | S. aureus, E. faecalis | 31.25 - 62.5 µg/mL | [5] |
Experimental Protocols
Protocol 1: General Method for Synthesis of DHMEQ from this compound
This protocol is a generalized summary based on descriptions of the synthesis. Researchers should consult the primary literature for detailed reaction conditions and safety information.
-
Protection of Hydroxyl Groups: The hydroxyl groups on this compound are first protected to prevent them from interfering in subsequent steps. This is typically done using a suitable protecting group like a silyl ether.
-
Reductive Removal of the Hydroxymethyl Group: The key step involves the selective reduction of the hydroxymethyl group. This can be achieved using a variety of reducing agents. The choice of reagent is critical to avoid reducing other functional groups in the molecule.
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Deprotection: The protecting groups are removed to yield DHMEQ.
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Purification: The crude product is purified, typically by column chromatography, to yield pure DHMEQ.
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Characterization: The final product is characterized by NMR and mass spectrometry to confirm its identity and purity.
Protocol 2: In Vitro NF-κB Inhibition Assay (Reporter Gene Assay)
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Cell Culture: Culture a suitable reporter cell line (e.g., HEK293 cells stably transfected with an NF-κB-luciferase reporter construct) under standard conditions.
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Plating: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
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Treatment: Pre-treat the cells with various concentrations of DHMEQ or a vehicle control for 1-2 hours.
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Stimulation: Stimulate the cells with an NF-κB activator (e.g., TNF-α) for 4-6 hours. Include an unstimulated control.
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Lysis and Luminescence Reading: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.
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Data Analysis: Normalize the luciferase activity to a measure of cell viability (e.g., a parallel MTT assay or a constitutively expressed reporter like Renilla luciferase). Calculate the percentage of inhibition of NF-κB activity relative to the stimulated control.
Mandatory Visualizations
Caption: Workflow for the synthesis and biological evaluation of DHMEQ.
Caption: Mechanism of NF-κB inhibition by DHMEQ.
Caption: Potential strategies to improve antibiotic efficacy.
References
- 1. Epoxyquinomicins A, B, C and D, new antibiotics from Amycolatopsis. I. Taxonomy, fermentation, isolation and antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. Inhibition of Cellular and Animal Inflammatory Disease Models by NF-κB Inhibitor DHMEQ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. In Silico and In Vitro Identification of 1,8-Dihydroxy-4,5-dinitroanthraquinone as a New Antibacterial Agent against Staphylococcus aureus and Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Understanding the NF-κB Inhibitory Activity of Epoxyquinomicin C
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effects of Epoxyquinomicin C on the NF-κB signaling pathway.
Frequently Asked Questions (FAQs)
Q1: Why does this compound not inhibit NF-κB effectively?
This compound is considered a poor inhibitor of the NF-κB signaling pathway due to a key structural feature: a protruding hydroxymethyl group on its epoxycyclohexenone ring.[1] This functional group is believed to cause steric hindrance, preventing the molecule from effectively binding to its target within the NF-κB protein complex. In contrast, its synthetic derivative, dehydroxymethylepoxyquinomicin (DHMEQ), which lacks this hydroxymethyl group, is a potent NF-κB inhibitor.[1][2] The removal of this group allows the molecule to access and covalently bind to specific cysteine residues on NF-κB subunits, such as p65, thereby inhibiting their function.
Q2: What is the mechanism of action for the active derivative, DHMEQ?
Dehydroxymethylepoxyquinomicin (DHMEQ) inhibits NF-κB by directly targeting and covalently binding to specific cysteine residues within the Rel homology domain of NF-κB family proteins, including p65, c-Rel, RelB, and p50. This covalent modification prevents the nuclear translocation and DNA binding of NF-κB, which are critical steps for its function as a transcription factor.[1] By blocking these events, DHMEQ effectively shuts down the downstream expression of NF-κB target genes involved in inflammation and cell survival.
Q3: Are there any quantitative data comparing the inhibitory activity of this compound and DHMEQ?
Data Presentation
Table 1: Comparison of NF-κB Inhibitory Activity
| Compound | Structure | Key Structural Difference | NF-κB Inhibition | Reported IC50 / Effective Concentration |
| This compound | [Image of this compound structure can be found in search result[4]] | Contains a hydroxymethyl group on the epoxycyclohexenone ring. | Ineffective | Not reported; consistently described as inactive.[1] |
| DHMEQ | [Image of DHMEQ structure can be found in search result[5][6]] | Lacks the hydroxymethyl group. | Effective | Inhibition of NF-κB-DNA binding at 1-10 µg/mL.[3] IC50 for cell growth inhibition in some cancer cell lines is ~20 µg/mL.[7] |
Troubleshooting Guides
Problem 1: No inhibition of NF-κB activity observed with this compound in our experiments.
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Expected Outcome: This is the anticipated result. This compound is not an effective NF-κB inhibitor.
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Recommendation: To achieve NF-κB inhibition, it is recommended to use its active derivative, dehydroxymethylepoxyquinomicin (DHMEQ). DHMEQ can be synthesized from this compound.[2]
Problem 2: Difficulty in observing the inhibitory effect of DHMEQ.
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Possible Cause 1: Inadequate concentration.
-
Troubleshooting: Ensure that the concentration of DHMEQ is within the effective range. Based on published data, concentrations between 1-10 µg/mL are typically effective for in vitro assays.[3] A dose-response experiment is recommended to determine the optimal concentration for your specific cell type and experimental conditions.
-
-
Possible Cause 2: Instability of the compound.
-
Troubleshooting: DHMEQ can be unstable in certain conditions. Prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles. Store the stock solution at -20°C or as recommended by the supplier.
-
-
Possible Cause 3: Issues with the experimental assay.
-
Troubleshooting: Verify the integrity of your NF-κB activation assay. Include appropriate positive and negative controls. For example, in a TNF-α induced NF-κB activation model, a TNF-α-only treated group should show strong NF-κB activation, while an untreated group should have low basal activity.
-
Experimental Protocols
NF-κB Luciferase Reporter Gene Assay
This assay measures the transcriptional activity of NF-κB.
-
Cell Culture and Transfection:
-
Seed cells (e.g., HEK293T or HeLa) in a 96-well plate at a density that will result in 70-80% confluency on the day of transfection.
-
Co-transfect the cells with a luciferase reporter plasmid containing NF-κB binding sites in its promoter and a control plasmid (e.g., Renilla luciferase) for normalization, using a suitable transfection reagent.
-
Incubate for 24 hours.
-
-
Treatment and Induction:
-
Pre-treat the cells with varying concentrations of the test compound (e.g., DHMEQ) for 1-2 hours.
-
Induce NF-κB activation by adding an appropriate stimulus (e.g., TNF-α at 10 ng/mL).
-
Incubate for an additional 6-8 hours.
-
-
Luciferase Assay:
-
Lyse the cells using a passive lysis buffer.
-
Measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to detect the DNA-binding activity of NF-κB.
-
Nuclear Extract Preparation:
-
Treat cells with the test compound and/or stimulus as described above.
-
Harvest the cells and prepare nuclear extracts using a nuclear extraction kit or a standard protocol.
-
-
Binding Reaction:
-
Incubate the nuclear extract with a labeled DNA probe containing the NF-κB consensus binding site (e.g., labeled with biotin or a radioactive isotope).
-
For supershift assays, add an antibody specific to an NF-κB subunit (e.g., p65) to the reaction mixture to confirm the identity of the protein-DNA complex.
-
-
Electrophoresis and Detection:
-
Separate the protein-DNA complexes from the free probe on a non-denaturing polyacrylamide gel.
-
Transfer the complexes to a membrane and detect the labeled probe using an appropriate detection method (e.g., chemiluminescence for biotin-labeled probes or autoradiography for radioactive probes).
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Western Blot for p65 Nuclear Translocation
This method assesses the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus.
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Cell Treatment and Fractionation:
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Treat cells with the test compound and/or stimulus.
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Harvest the cells and separate the cytoplasmic and nuclear fractions using a subcellular fractionation kit.
-
-
Western Blotting:
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Determine the protein concentration of each fraction.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
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Block the membrane and then incubate with a primary antibody specific for the p65 subunit of NF-κB.
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Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
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Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
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Use loading controls such as GAPDH for the cytoplasmic fraction and Lamin B1 for the nuclear fraction to ensure equal protein loading.
-
Visualizations
References
- 1. Targeting of nuclear factor kappaB Pathways by dehydroxymethylepoxyquinomicin, a novel inhibitor of breast carcinomas: antitumor and antiangiogenic potential in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of NF-kappaB activation inhibitors derived from this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The designed NF-κB inhibitor, DHMEQ, inhibits KISS1R-mediated invasion and increases drug-sensitivity in mouse plasmacytoma SP2/0 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C14H13NO6 | CID 3075748 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. DHMEQ | NF-κB inhibitor | Probechem Biochemicals [probechem.com]
- 7. Effects of a novel NF-kappaB inhibitor, dehydroxymethylepoxyquinomicin (DHMEQ), on growth, apoptosis, gene expression, and chemosensitivity in head and neck squamous cell carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Epoxyquinomicin C for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the stability of Epoxyquinomicin C for successful in vivo studies.
Troubleshooting Guides
Issue 1: Rapid Degradation of this compound in Aqueous Solutions
Symptoms:
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Loss of biological activity in in vitro assays over a short period.
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Appearance of unknown peaks and a decrease in the parent compound peak in HPLC analysis.
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Color change of the solution.
Possible Causes:
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Hydrolysis: The epoxy and quinone moieties are susceptible to hydrolysis, especially at non-neutral pH.
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Oxidation: The quinone ring can be prone to oxidation, leading to degradation.
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Light Sensitivity: Photodegradation can occur upon exposure to light.
Troubleshooting Steps:
-
pH Optimization:
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Protocol: Prepare buffers at various pH values (e.g., 5.0, 6.0, 7.0, 7.4, 8.0). Dissolve this compound in each buffer at a known concentration.
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Analysis: Monitor the concentration of the parent compound over time using a validated stability-indicating HPLC method.
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Goal: Identify the pH at which the degradation rate is minimal.
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Excipient Screening for Stabilization:
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Antioxidants: To mitigate oxidation, add antioxidants such as ascorbic acid or butylated hydroxytoluene (BHT) to the formulation.
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Chelating Agents: If metal-catalyzed degradation is suspected, include chelating agents like ethylenediaminetetraacetic acid (EDTA).
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Protocol: Prepare solutions of this compound with and without the selected excipients. Monitor stability over time by HPLC.
-
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Light Protection:
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Protocol: Prepare two sets of this compound solutions. Store one set in amber vials or wrapped in aluminum foil, and expose the other to ambient light.
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Analysis: Compare the degradation profiles of the two sets.
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Illustrative Stability Data in Different Buffers:
| pH | T=0 (µg/mL) | T=4h (µg/mL) | T=24h (µg/mL) | % Degradation (24h) |
| 5.0 | 100.2 | 95.1 | 80.5 | 19.7% |
| 6.0 | 100.5 | 98.2 | 90.1 | 10.3% |
| 7.0 | 99.8 | 99.1 | 95.3 | 4.5% |
| 7.4 | 100.1 | 98.9 | 96.2 | 3.9% |
| 8.0 | 99.9 | 92.3 | 75.4 | 24.5% |
Note: This is illustrative data. Actual results may vary.
Issue 2: Poor Bioavailability or Inconsistent Efficacy in Animal Models
Symptoms:
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Low or variable plasma concentrations of this compound after administration.
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Lack of dose-dependent efficacy in in vivo models.
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High inter-animal variability in therapeutic response.
Possible Causes:
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Poor Solubility: The compound may have low aqueous solubility, leading to poor absorption.
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In Vivo Instability: Rapid metabolism or chemical degradation in the physiological environment.
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Formulation Issues: The chosen vehicle may not be optimal for delivery.
Troubleshooting Steps:
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Solubility Enhancement:
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Co-solvents: Investigate the use of biocompatible co-solvents like DMSO, ethanol, or polyethylene glycol (PEG) in the formulation.
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Cyclodextrins: Utilize cyclodextrins to form inclusion complexes and improve aqueous solubility.[1]
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Protocol: Determine the solubility of this compound in various pharmaceutically acceptable vehicles.
-
-
Advanced Formulation Strategies:
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Liposomes/Nanoparticles: Encapsulating this compound in liposomes or nanoparticles can protect it from degradation and improve its pharmacokinetic profile.[2][3]
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Microencapsulation: This technique creates a protective barrier around the active pharmaceutical ingredient (API).[1][4]
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Protocol: Prepare the formulated this compound and characterize the particles for size, encapsulation efficiency, and in vitro release. Conduct pilot pharmacokinetic studies to compare the formulation with a simple solution.
-
-
Route of Administration Evaluation:
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Protocol: If oral bioavailability is low, consider alternative routes such as intravenous (IV) or intraperitoneal (IP) injection to bypass first-pass metabolism and absorption barriers. Compare pharmacokinetic profiles from different administration routes.
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Illustrative Formulation Comparison:
| Formulation | Apparent Solubility (µg/mL) | Cmax (ng/mL) | AUC (ng*h/mL) |
| Aqueous Suspension | < 1 | 50 ± 15 | 150 ± 45 |
| 10% DMSO / 40% PEG 400 / 50% Saline | 50 | 350 ± 70 | 1200 ± 250 |
| Liposomal Formulation | > 200 | 800 ± 150 | 4500 ± 800 |
Note: This is illustrative data. Actual results may vary.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound solid and in solution?
A1: For solid this compound, storage at -20°C is recommended, protected from light and moisture. For solutions, it is advisable to prepare them fresh for each experiment. If short-term storage is necessary, store at -80°C in a suitable solvent (e.g., DMSO) in small aliquots to avoid repeated freeze-thaw cycles. One supplier suggests room temperature storage in the continental US, but checking the Certificate of Analysis for specific recommendations is crucial.[5]
Q2: How can I monitor the stability of this compound in my samples?
A2: A stability-indicating HPLC method is the most common approach. This involves developing an HPLC method that can separate the parent this compound from its degradation products.[6] Key steps include:
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Column Selection: A C18 reversed-phase column is a good starting point.
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Mobile Phase Optimization: A gradient of an aqueous buffer (e.g., ammonium acetate or formate) and an organic solvent (e.g., acetonitrile or methanol) is typically used.
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Detection: UV detection at a wavelength where this compound has maximum absorbance.
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Forced Degradation Studies: Subject the compound to stress conditions (acid, base, oxidation, heat, light) to generate degradation products and ensure the method can resolve them from the parent peak.
Q3: this compound is a known precursor to an NF-κB inhibitor.[5] What is the general mechanism of this pathway?
A3: this compound can be used to synthesize the NF-κB inhibitor DHMEQ.[5] NF-κB is a key transcription factor involved in inflammatory responses. In its inactive state, it is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by signals like TNF-α, the IκK complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation by the proteasome. This frees NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. DHMEQ, derived from this compound, inhibits this nuclear translocation.[7]
Q4: Are there any analogs of this compound with potentially better stability?
A4: Yes, the synthesis of dehydroxymethyl derivatives of this compound, such as DHMEQ, was pursued to develop more active and less toxic inhibitors of NF-κB activation.[7] While the primary goal was to improve activity and reduce toxicity, chemical modifications can also be a strategy to enhance stability by altering the sites susceptible to degradation.[8] Researchers could consider synthesizing or sourcing such analogs if the stability of the parent compound proves to be a significant hurdle.
Experimental Protocols & Visualizations
Protocol: HPLC Method for Stability Assessment
-
Instrumentation: HPLC system with UV detector, C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
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Gradient Program:
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0-2 min: 10% B
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2-15 min: 10% to 90% B
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15-18 min: 90% B
-
18-18.1 min: 90% to 10% B
-
18.1-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
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Detection Wavelength: Determined by UV-Vis scan of this compound.
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Sample Preparation: Dilute stock solutions in the mobile phase or a compatible solvent to a final concentration within the linear range of the assay.
Diagrams
Caption: Workflow for optimizing this compound stability.
Caption: Simplified NF-κB signaling pathway and inhibition.
References
- 1. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. Liposomal Fluopsin C: Physicochemical Properties, Cytotoxicity, and Antibacterial Activity In Vitro and over In Vivo MDR Klebsiella pneumoniae Bacteremia Model | MDPI [mdpi.com]
- 4. jocpr.com [jocpr.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Pathways of chemical degradation of polypeptide antibiotic bacitracin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of NF-kappaB activation inhibitors derived from this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fengycin A Analogues with Enhanced Chemical Stability and Antifungal Properties - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Epoxyquinomicin C Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with guidance on identifying and troubleshooting potential off-target effects of Epoxyquinomicin C.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
This compound is an antibiotic isolated from the bacterium Amycolatopsis sp.[1][2] It has demonstrated anti-inflammatory properties, particularly in models of collagen-induced arthritis.[1][3] The primary mechanism of action of this compound and its derivatives, such as DHMEQ, is the inhibition of the NF-κB (nuclear factor kappa B) signaling pathway.[1][4]
Q2: What are off-target effects and why are they a concern when working with this compound?
Off-target effects occur when a compound binds to and modulates the activity of proteins other than its intended therapeutic target. For this compound, the intended target is a component of the NF-κB signaling pathway. Interactions with other proteins can lead to unexpected cellular phenotypes, toxicity, or misleading experimental results, which are critical considerations during drug development.[5][6]
Q3: Are there any known off-target effects of this compound?
Currently, publicly available scientific literature does not extensively document specific off-target proteins of this compound. Its primary characterization has been focused on its anti-inflammatory effects through NF-κB inhibition.[1][4] However, like most small molecules, it has the potential to interact with multiple cellular proteins.[7] Therefore, researchers should proactively investigate potential off-target effects.
Q4: What general approaches can be used to identify potential off-target effects of this compound?
A multi-faceted approach is recommended for identifying off-target effects. This can include:
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Computational Approaches: In silico methods can predict potential off-target interactions based on the chemical structure of this compound and its similarity to other compounds with known targets.[7][8][9]
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Proteomics-Based Methods: Techniques like chemical proteomics can identify proteins from cell lysates that directly bind to an this compound-based probe.[10]
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Phenotypic Screening: Comparing the cellular effects of this compound with those of other known NF-κB inhibitors can reveal phenotypes inconsistent with on-target activity, suggesting off-target effects.[5]
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Kinase Profiling: Since many signaling pathways involve kinases, screening this compound against a panel of kinases can identify unintended inhibitory activity.
Troubleshooting Guides
Issue 1: I am observing a cellular phenotype that is not consistent with NF-κB inhibition after treating cells with this compound.
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Off-Target Effects | 1. Dose-Response Comparison: Perform a dose-response curve for the observed phenotype and compare it to the dose-response for NF-κB inhibition (e.g., measuring p65 nuclear translocation). A significant difference in potency may indicate an off-target effect. 2. Use a Structurally Unrelated NF-κB Inhibitor: Treat cells with a different class of NF-κB inhibitor. If the unexpected phenotype is not replicated, it is likely an off-target effect of this compound. 3. Target Rescue/Overexpression: If a specific off-target is suspected, overexpressing this protein may rescue the cell from the observed phenotype. | Identification of a phenotype that is independent of NF-κB inhibition, suggesting the involvement of an off-target protein. |
| Experimental Artifact | 1. Vehicle Control: Ensure that the vehicle control (e.g., DMSO) is not causing the observed phenotype. 2. Compound Stability: Verify the stability and purity of the this compound sample. | The phenotype is only observed with this compound treatment and not with the vehicle control, and the compound is confirmed to be stable and pure. |
Issue 2: My cell line shows significant toxicity at concentrations required for effective NF-κB inhibition with this compound.
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Off-Target Toxicity | 1. Counter-Screening: Test the toxicity of this compound in a cell line that has a less active or absent NF-κB pathway. If toxicity persists, it is likely due to off-target effects. 2. Toxicity Target Panel Screening: Screen this compound against a panel of known toxicity-related targets (e.g., hERG, various cytochrome P450 enzymes). | Identification of interactions with proteins known to be involved in cellular toxicity, independent of the NF-κB pathway. |
| On-Target Toxicity | 1. Modulate Target Expression: Use techniques like siRNA or CRISPR to knockdown components of the NF-κB pathway. If this phenocopies the observed toxicity, it suggests on-target toxicity. | Replication of toxicity upon genetic inhibition of the NF-κB pathway, indicating that the toxicity is a direct result of inhibiting the intended target in that specific cell line. |
Experimental Protocols
Protocol 1: Chemical Proteomics Approach for Off-Target Identification
This protocol provides a general workflow for identifying protein targets of this compound using an activity-based protein profiling (ABPP) or a compound-centric chemical proteomics (CCCP) approach.[10]
-
Probe Synthesis:
-
Synthesize a derivative of this compound that incorporates a reactive group (warhead) for covalent binding to target proteins and a reporter tag (e.g., biotin or an alkyne for click chemistry). The modification should be designed to minimize disruption of the compound's original activity.
-
-
Cell Lysate Preparation:
-
Culture cells of interest and harvest them.
-
Prepare a native cell lysate by sonication or dounce homogenization in a suitable lysis buffer without detergents that might denature proteins.
-
Determine the total protein concentration using a standard protein assay (e.g., BCA assay).
-
-
Probe Incubation and Target Enrichment:
-
Incubate the cell lysate with the this compound probe for a specified time to allow for binding to target proteins.
-
For biotinylated probes, enrich the probe-bound proteins using streptavidin-coated beads.
-
For alkyne-tagged probes, perform a click chemistry reaction to attach biotin, followed by enrichment with streptavidin beads.
-
-
Protein Digestion and Mass Spectrometry:
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Perform on-bead or in-gel digestion of the enriched proteins with trypsin.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to identify and quantify the enriched proteins.
-
Compare the proteins identified in the probe-treated sample to a control sample (e.g., treated with a vehicle or a non-reactive probe) to identify specific binding partners of this compound.
-
Visualizations
Caption: On-target vs. potential off-target effects of this compound.
Caption: Troubleshooting workflow for unexpected experimental outcomes.
Caption: Experimental workflow for chemical proteomics-based off-target identification.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Epoxyquinomicins A, B, C and D, new antibiotics from Amycolatopsis. I. Taxonomy, fermentation, isolation and antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Epoxyquinomicins A, B, C and D, new antibiotics from Amycolatopsis. II. Effect on type II collagen-induced arthritis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of NF-kappaB activation inhibitors derived from this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
refining dosage and administration of Epoxyquinomicin C for optimal results
Welcome to the technical support center for Epoxyquinomicin C. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the dosage and administration of this compound for experimental success. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an antibiotic with anti-inflammatory properties.[1][2] It serves as a precursor for the synthesis of the potent NF-κB inhibitor, dehydroxymethylepoxyquinomicin (DHMEQ).[1][2] The derivative, DHMEQ, acts by directly inhibiting the nuclear factor kappa B (NF-κB) signaling pathway. It covalently binds to specific cysteine residues on NF-κB subunit proteins (including p65, c-Rel, RelB, and p50), which prevents their binding to DNA and subsequent transcriptional activation of pro-inflammatory and cell survival genes.[3][4] While some studies initially suggested that DHMEQ inhibits the nuclear translocation of NF-κB, it is now understood that this is a downstream effect of the inhibition of DNA binding.[4]
Q2: I am observing conflicting reports on the cytotoxicity of this compound. Is it cytotoxic?
A2: The cytotoxicity of this compound appears to be low. Initial studies reported that this compound and D exhibited almost no antimicrobial activity and no cytotoxicity.[5] However, a patent has suggested that at a concentration of 100 µM, they can inhibit the growth of various cancer cells.[6] It is important to distinguish between this compound and its more potent derivative, DHMEQ. DHMEQ has demonstrated clear anti-proliferative and pro-apoptotic effects in various cancer cell lines, such as glioblastoma and breast carcinoma.[1][7] Therefore, for studies requiring significant cytotoxic effects, the use of DHMEQ should be considered.
Q3: What is a recommended starting dosage for in vivo studies?
A3: For studies on collagen-induced arthritis in mice, prophylactic treatment with this compound at a dosage of 1-4 mg/kg has been shown to have potent inhibitory effects.[8] In the same model, intraperitoneal administration of 4 mg/kg/day, three times a week for six weeks, showed no signs of toxicity.[6] Interestingly, at dosages of 1-30 mg/kg, this compound did not show anti-inflammatory effects in carrageenan-induced paw edema or analgesic effects in acetic acid-induced writhing models, suggesting a specific mechanism of action against arthritis.[8] For the derivative DHMEQ, intraperitoneal administration of 4 mg/kg and 12 mg/kg three times a week has been effective in inhibiting tumor growth in mice.[1]
Q4: What is the best way to prepare this compound for administration?
A4: There is limited publicly available data on the solubility of this compound in various solvents. It is recommended to perform small-scale solubility tests to determine the most appropriate vehicle for your specific application. Potential solvents to test include DMSO, ethanol, and aqueous solutions with solubilizing agents like Tween 80. For in vivo administration, ensuring the final concentration of the organic solvent is low and non-toxic to the animals is critical.
Q5: How stable is this compound in solution?
A5: The stability of this compound in solution has not been extensively reported. It is advisable to prepare fresh solutions for each experiment. If storage is necessary, it is recommended to store aliquots at -20°C or -80°C and protect them from light to minimize degradation. A stability study in your chosen solvent and storage conditions is recommended for long-term experiments.
Troubleshooting Guides
| Issue | Possible Cause | Suggested Solution |
| Low or no efficacy in in vitro NF-κB inhibition assay | 1. Inadequate concentration of this compound. 2. Cell line is not responsive to NF-κB inhibition. 3. Incorrect timing of treatment and stimulation. 4. Degradation of this compound. | 1. Perform a dose-response curve to determine the optimal concentration (e.g., 1-100 µM). 2. Confirm that your cell line has an active NF-κB pathway or can be stimulated (e.g., with TNF-α or LPS). Consider using a cell line known to be sensitive to NF-κB inhibitors. 3. Optimize the pre-treatment time with this compound before stimulating with an NF-κB activator. A pre-incubation of 1-4 hours is a good starting point. 4. Prepare fresh solutions of this compound for each experiment. |
| Inconsistent results in in vivo studies | 1. Poor bioavailability of this compound. 2. Improper administration technique. 3. High variability in the animal model. | 1. Evaluate different administration routes (e.g., intraperitoneal vs. oral gavage) and formulation vehicles to improve solubility and absorption. 2. Ensure consistent and accurate administration of the compound. For intraperitoneal injections, ensure proper needle placement to avoid injection into organs. 3. Increase the number of animals per group to improve statistical power. Ensure the animal model (e.g., collagen-induced arthritis) is induced consistently across all animals. |
| Observed toxicity in animals | 1. High concentration of the vehicle (e.g., DMSO). 2. The dosage of this compound is too high for the specific animal strain or model. | 1. Reduce the concentration of the organic solvent in the final injection volume. A final DMSO concentration of <5% is generally well-tolerated. 2. Perform a dose-escalation study to determine the maximum tolerated dose (MTD) in your specific model. Start with the lower end of the reported effective range (1-4 mg/kg). |
Data Summary
In Vivo Efficacy of this compound in Collagen-Induced Arthritis
| Compound | Dosage | Administration Route | Frequency | Animal Model | Observed Effect | Reference |
| This compound | 1-4 mg/kg | Not specified | Prophylactic treatment | DBA/1J mice | Potent inhibitory effect on arthritis | [8] |
| This compound | 4 mg/kg/day | Intraperitoneal | 3 times/week for 6 weeks | Mice | No toxicity observed | [6] |
| This compound | 1-30 mg/kg | Not specified | Not specified | Rats (paw edema), Mice (writhing) | No anti-inflammatory or analgesic effect | [8] |
In Vitro Activity of this compound and Derivatives
| Compound | Concentration | Cell Line/System | Observed Effect | Reference |
| This compound/D | Not specified | Various bacteria | Almost no antimicrobial activity | [5] |
| This compound/D | Not specified | Not specified | No cytotoxicity | [5] |
| This compound/D | 100 µM | Various cancer cells | Inhibition of cell growth | [6] |
| DHMEQ | 10 µg/mL | MDA-MB-231 (breast cancer) | Complete inhibition of activated NF-κB | [1] |
| DHMEQ | Not specified | Jurkat (T-cell leukemia) | Inhibition of TNF-α-induced NF-κB activation | [9] |
| DHMEQ | 20 µg/mL | Glioblastoma cell lines | Increased apoptosis | [7] |
Experimental Protocols
Protocol 1: In Vitro NF-κB Inhibition Assay Using Western Blot
This protocol provides a general method for assessing the inhibitory effect of this compound on NF-κB activation by measuring the phosphorylation of the p65 subunit.
1. Cell Culture and Treatment: a. Seed your cells of interest (e.g., RAW 264.7 macrophages or HeLa cells) in a 6-well plate and allow them to adhere overnight. b. The next day, pre-treat the cells with varying concentrations of this compound (e.g., 1, 10, 50 µM) or vehicle control (e.g., DMSO) for 1-4 hours. c. Stimulate the cells with an NF-κB activator (e.g., 1 µg/mL LPS for RAW 264.7 or 10 ng/mL TNF-α for HeLa cells) for 30 minutes.
2. Protein Extraction: a. Wash the cells twice with ice-cold PBS. b. Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors. c. Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C. d. Collect the supernatant containing the protein extract.
3. Western Blotting: a. Determine the protein concentration using a BCA assay. b. Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. c. Separate the proteins on an SDS-PAGE gel and transfer them to a PVDF membrane. d. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. e. Incubate the membrane with a primary antibody against phospho-p65 overnight at 4°C. f. The next day, wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. g. Visualize the protein bands using an ECL substrate and an imaging system. h. Strip the membrane and re-probe for total p65 and a loading control (e.g., β-actin or GAPDH) to normalize the results.
Protocol 2: In Vivo Collagen-Induced Arthritis (CIA) Model
This protocol describes the induction of CIA in DBA/1J mice and the prophylactic treatment with this compound.
1. Induction of CIA: a. Emulsify bovine type II collagen with Complete Freund's Adjuvant (CFA) at a 1:1 ratio. b. On day 0, immunize male DBA/1J mice (8-10 weeks old) with an intradermal injection of 100 µL of the emulsion at the base of the tail. c. On day 21, administer a booster injection of 100 µL of bovine type II collagen emulsified with Incomplete Freund's Adjuvant (IFA) intradermally at a different site.
2. Treatment with this compound: a. Prepare a solution of this compound in a suitable vehicle. b. Starting from day 0 (or as per your experimental design), administer this compound (e.g., 1-4 mg/kg) or vehicle control to the mice via intraperitoneal injection daily or on a specified schedule.
3. Arthritis Assessment: a. Monitor the mice regularly (e.g., 3 times a week) for the onset and severity of arthritis, starting from day 21. b. Score the severity of arthritis in each paw on a scale of 0-4 (0=normal, 1=mild swelling and erythema, 2=moderate swelling, 3=severe swelling extending to the ankle, 4=ankylosis). The maximum score per mouse is 16. c. Measure paw thickness using a digital caliper. d. At the end of the study, collect tissues for histological analysis to assess joint inflammation, pannus formation, and bone erosion.
Visualizations
Caption: NF-κB signaling pathway and the inhibitory action of DHMEQ.
Caption: General experimental workflows for this compound.
Caption: Troubleshooting logic for this compound experiments.
References
- 1. Targeting of nuclear factor kappaB Pathways by dehydroxymethylepoxyquinomicin, a novel inhibitor of breast carcinomas: antitumor and antiangiogenic potential in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibition of Cellular and Animal Inflammatory Disease Models by NF-κB Inhibitor DHMEQ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Epoxyquinomicins A, B, C and D, new antibiotics from Amycolatopsis. I. Taxonomy, fermentation, isolation and antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. JPH1045738A - Antibiotic epoxyquinomycins C and D, their production and antirheumatic agents - Google Patents [patents.google.com]
- 7. Inhibition of NF-κB by Dehydroxymethylepoxyquinomicin Suppresses Invasion and Synergistically Potentiates Temozolomide and γ-Radiation Cytotoxicity in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Epoxyquinomicins A, B, C and D, new antibiotics from Amycolatopsis. II. Effect on type II collagen-induced arthritis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of NF-kappaB activation inhibitors derived from this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Epoxyquinomicin C: A Technical Support Guide to Experimental Inconsistencies
Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common inconsistencies encountered during experimental studies of Epoxyquinomicin C. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: Why am I not observing NF-κB inhibition with this compound in my assays?
A1: A common point of confusion is the NF-κB inhibitory activity of this compound. Contrary to expectations based on its structural similarity to other known inhibitors, this compound itself is not a direct inhibitor of the NF-κB signaling pathway.[1] Published literature indicates that while related compounds like panepoxydone and cycloepoxydone inhibit NF-κB, this compound does not.[1]
The potent NF-κB inhibitory activity is associated with its synthetic derivative, Dehydroxymethylepoxyquinomicin (DHMEQ). DHMEQ is specifically designed by removing the hydroxymethyl group from this compound, which confers the ability to inhibit NF-κB.[1][2][3] Therefore, if your experimental goal is to inhibit NF-κB, DHMEQ is the appropriate compound to use.
Q2: this compound is reported to have anti-inflammatory effects, yet it doesn't inhibit NF-κB. How is this possible?
A2: This is a key area of ongoing research and a valid point of confusion. While this compound does not directly inhibit NF-κB, it has demonstrated anti-inflammatory effects in animal models, such as collagen-induced arthritis. This suggests that its mechanism of action may be independent of direct NF-κB inhibition or that it may act on upstream or downstream components of the inflammatory cascade that are not captured in standard NF-κB reporter assays. Further research is needed to fully elucidate the specific molecular targets of this compound that mediate its anti-inflammatory properties.
Q3: I am seeing high variability in my cell viability (e.g., MTT, XTT) assay results with this compound or its derivatives. What are the possible causes?
A3: High variability in cell-based assays can arise from several factors, not necessarily specific to this compound. Here are some common sources of error and troubleshooting tips:
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Cell Seeding and Density: Inconsistent cell numbers across wells is a major source of variability. Ensure your cell suspension is homogenous and that you are using calibrated pipettes for accurate dispensing. Cell density can also influence the compound's effect.
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Compound Stability and Solubility: Ensure the compound is fully dissolved in the solvent and that the final solvent concentration is consistent across all wells and does not exceed a cytotoxic level (typically <0.5%). The stability of the compound in your specific cell culture media and incubation conditions should also be considered.
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Incubation Time: The duration of compound exposure can significantly impact results. Optimize the incubation time for your specific cell line and experimental question.
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Edge Effects: Wells on the periphery of a microplate are prone to evaporation, which can concentrate the compound and affect cell growth. To mitigate this, consider not using the outer wells for experimental samples or filling them with sterile media or PBS to create a humidity barrier.
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Reagent Quality: Ensure all reagents, including cell culture media, serum, and assay components, are of high quality and not expired.
Q4: Are there established protocols for the key experiments involving this compound and its derivatives?
A4: Yes, while specific parameters may need to be optimized for your particular experimental setup, there are established methodologies for the key assays. Detailed protocols for an NF-κB Luciferase Reporter Assay, a Cytotoxicity (MTT) Assay, and a Collagen-Induced Arthritis (CIA) Model are provided in the "Experimental Protocols" section of this guide.
Data Presentation
The following tables summarize key quantitative data related to the activity of Dehydroxymethylepoxyquinomicin (DHMEQ), the active NF-κB inhibiting derivative of this compound. As this compound is not a direct NF-κB inhibitor, comparative IC50 values for NF-κB inhibition are not applicable.
Table 1: Cytotoxicity of DHMEQ in Head and Neck Squamous Cell Carcinoma (HNSCC) Cell Lines
| Cell Line | IC50 (µg/mL) |
| YCU-H891 | ~20 |
| KB | ~20 |
Data from a study on HNSCC cell lines, where DHMEQ showed strong growth inhibitory effects associated with the inhibition of NF-κB activity.[4]
Table 2: Observed Effects of DHMEQ in Various Cancer Cell Lines
| Cell Line | Observed Effect |
| Glioblastoma (U251, U343MG-a, U87MG, LN319) | Sensitive to DHMEQ-induced growth inhibition |
| Glioblastoma (T98G, U138MG) | Initially considered resistant but showed sensitivity in other studies |
| Breast Carcinoma (MDA-MB-231) | Complete inhibition of constitutively activated NF-κB at 10 µg/mL |
| Breast Carcinoma (MCF-7) | Complete inhibition of TNF-α-induced NF-κB activation |
This table highlights the cell-line dependent effects of DHMEQ.[2][5]
Experimental Protocols
1. NF-κB Luciferase Reporter Assay
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Objective: To measure the inhibition of TNF-α-induced NF-κB activation.
-
Methodology:
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Cell Culture: Plate cells (e.g., HEK293T or a relevant cancer cell line) stably or transiently transfected with an NF-κB-driven luciferase reporter construct in a 96-well plate.
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Compound Treatment: Pre-incubate the cells with varying concentrations of the test compound (e.g., DHMEQ) for 1-2 hours.
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Stimulation: Induce NF-κB activation by adding TNF-α (typically 10 ng/mL) to the wells.
-
Incubation: Incubate the plate for 6-8 hours at 37°C.
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Lysis and Luminescence Reading: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration. Calculate the percentage of inhibition relative to the TNF-α-stimulated control.
-
2. Cytotoxicity (MTT) Assay
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Objective: To determine the cytotoxic effect of a compound on a cell line.
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Methodology:
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Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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Compound Treatment: Treat the cells with a serial dilution of the test compound and a vehicle control.
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Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C.
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MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
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Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
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Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
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3. Collagen-Induced Arthritis (CIA) Model in Mice
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Objective: To evaluate the in vivo anti-inflammatory efficacy of a compound.
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Methodology:
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Animal Model: Use a susceptible mouse strain (e.g., DBA/1J).
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Immunization: Emulsify type II collagen with Complete Freund's Adjuvant (CFA) and inject intradermally at the base of the tail.
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Booster: Administer a booster injection of type II collagen emulsified with Incomplete Freund's Adjuvant (IFA) 21 days after the primary immunization.
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Compound Administration: Begin prophylactic or therapeutic administration of the test compound (e.g., this compound or DHMEQ) via a suitable route (e.g., intraperitoneal injection).
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Arthritis Scoring: Monitor the mice regularly for the onset and severity of arthritis, using a standardized clinical scoring system based on paw swelling and inflammation.
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Histological Analysis: At the end of the study, collect joint tissues for histological analysis to assess inflammation, cartilage destruction, and bone erosion.
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Visualizations
Caption: General experimental workflow for in vitro and in vivo studies.
Caption: Simplified TNF-α induced NF-κB signaling pathway.
Caption: A decision tree for troubleshooting inconsistent results.
References
- 1. Inhibition of Late and Early Phases of Cancer Metastasis by the NF-κB Inhibitor DHMEQ Derived from Microbial Bioactive Metabolite Epoxyquinomicin: A Review [mdpi.com]
- 2. Inhibition of NF-κB by Dehydroxymethylepoxyquinomicin Suppresses Invasion and Synergistically Potentiates Temozolomide and γ-Radiation Cytotoxicity in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Cellular and Animal Inflammatory Disease Models by NF-κB Inhibitor DHMEQ [mdpi.com]
- 4. Effects of a novel NF-kappaB inhibitor, dehydroxymethylepoxyquinomicin (DHMEQ), on growth, apoptosis, gene expression, and chemosensitivity in head and neck squamous cell carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting of nuclear factor kappaB Pathways by dehydroxymethylepoxyquinomicin, a novel inhibitor of breast carcinomas: antitumor and antiangiogenic potential in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Dehydroxymethylepoxyquinomicin (DHMEQ)
Welcome to the technical support center for the synthesis of dehydroxymethylepoxyquinomicin (DHMEQ). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on achieving higher yields and purity of DHMEQ. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presented in a clear and accessible format.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of DHMEQ, providing potential causes and solutions.
Q1: My overall yield for the racemic synthesis is significantly lower than expected. What are the most critical steps affecting the yield?
A1: Low overall yield in the five-step racemic synthesis of DHMEQ from 2,5-dimethoxyaniline can be attributed to several factors. Each step presents unique challenges that can impact the final output. The most critical steps are often the epoxidation and the final reduction, where stereoselectivity plays a key role. In the final step, the desired active 3,4-syn isomer should be the predominant product.[1] Suboptimal conditions in any of the preceding steps can lead to a mixture of diastereomers that are difficult to separate, thus lowering the yield of the desired product. Inefficient purification at each intermediate stage can also lead to the accumulation of impurities that inhibit subsequent reactions.
Q2: I am observing multiple spots on my TLC plate after the final reduction step. What are these likely to be and how can I purify the final product?
A2: The presence of multiple spots on the TLC plate following the final reduction step likely indicates a mixture of the desired 3,4-syn isomer and the undesired 3,4-anti isomer, as well as potentially unreacted starting material or other byproducts.[1] Achieving a purity of over 99.5% is possible with careful purification.[1] Column chromatography is the recommended method for separating these isomers. The choice of solvent system for chromatography is critical and should be optimized by running several small-scale trials on TLC plates to achieve the best separation. A common starting point for silica gel chromatography of polar compounds like DHMEQ is a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol).
Q3: The chemoenzymatic resolution of DHMEQ is not proceeding to completion. What could be the issue?
A3: Incomplete chemoenzymatic resolution using lipase can be due to several factors. The activity of the lipase is paramount. Ensure that the enzyme has been stored correctly and has not lost activity. The pH of the reaction medium is also critical for optimal enzyme function. The reaction should be carried out in a suitable buffer system at the optimal pH for the specific lipase being used (e.g., Burkholderia cepacia lipase).[2][3] Reaction time and temperature should also be monitored and optimized. If the reaction stalls, it may be necessary to add fresh enzyme or adjust the reaction conditions.
Q4: I am having trouble with the reproducibility of the racemic synthesis. What are the key parameters to control?
A4: Reproducibility issues often stem from variations in reaction conditions. Key parameters to strictly control include:
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Reagent Quality: Use reagents of high purity. The starting material, 2,5-dimethoxyaniline, should be pure.
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Temperature Control: Maintain the specified reaction temperatures for each step, as side reactions can be favored at incorrect temperatures.
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Reaction Time: Monitor the reaction progress by TLC to ensure it goes to completion without the formation of degradation products.
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Atmosphere: Some steps may be sensitive to air or moisture. Using an inert atmosphere (e.g., nitrogen or argon) can improve reproducibility.
An improved synthetic route for the racemic precursor used in the chemoenzymatic synthesis has been developed to enhance total yield and reproducibility.[4]
Experimental Protocols
Below are detailed methodologies for the key synthetic routes to DHMEQ.
Racemic Synthesis of DHMEQ
A five-step synthesis from 2,5-dimethoxyaniline can produce racemic DHMEQ with a purity of over 99.5%.[1] The general workflow is outlined below.
Workflow for Racemic DHMEQ Synthesis
Caption: Five-step synthesis of racemic DHMEQ.
Detailed Protocol: A detailed, step-by-step protocol with specific quantities and reaction conditions is proprietary and not fully available in the public literature. The following is a generalized procedure based on available information.
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Amide Formation: 2,5-Dimethoxyaniline is reacted with acetylsalicyloyl chloride in the presence of a base like pyridine to form the corresponding amide.
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Oxidation: The amide intermediate is oxidized to the corresponding quinone using a suitable oxidizing agent.
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Epoxidation: The quinone intermediate is treated with an epoxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), to form the epoxyquinone.
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Ketalization: The ketone is protected as a ketal, for example, by reacting with ethylene glycol in the presence of a catalytic amount of acid.
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Reduction and Deprotection: The epoxy-ketal is stereoselectively reduced, for instance with L-Selectride, followed by acidic workup to remove the ketal protecting group and yield racemic DHMEQ. The final product is then purified by column chromatography to separate the diastereomers and achieve high purity.
Chemoenzymatic Synthesis of Enantiomerically Pure DHMEQ
This method allows for the preparation of specific enantiomers of DHMEQ.
Workflow for Chemoenzymatic Resolution
References
- 1. Inhibition of Cellular and Animal Inflammatory Disease Models by NF-κB Inhibitor DHMEQ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemoenzymatic synthesis of (2R,3R,4R)-dehydroxymethylepoxyquinomicin (DHMEQ), a new activator of antioxidant transcription factor Nrf2 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Chemoenzymatic synthesis of (2R,3R,4R)-dehydroxymethylepoxyquinomicin (DHMEQ), a new activator of antioxidant transcription factor Nrf2 [pubmed.ncbi.nlm.nih.gov]
- 4. keio.elsevierpure.com [keio.elsevierpure.com]
why DHMEQ is a more potent NF-kappaB inhibitor than Epoxyquinomicin C
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing NF-κB inhibitors, with a specific focus on understanding the differential potency of DHMEQ and its parent compound, Epoxyquinomicin C.
Frequently Asked Questions (FAQs)
Q1: Why is DHMEQ a more potent NF-κB inhibitor than this compound?
A1: DHMEQ (Dehydroxymethylepoxyquinomicin) is a potent NF-κB inhibitor due to a specific structural modification from its parent compound, this compound.[1][2][3][4][5] this compound, a natural product, does not inhibit NF-κB.[1][2][5] DHMEQ was specifically designed by removing a hydroxymethyl group from this compound, which confers the ability to potently inhibit NF-κB activity.[1][2][4][6] The potency of DHMEQ stems from its unique mechanism of action: it directly and irreversibly binds to NF-κB proteins.[1][6][7][8]
The key to DHMEQ's high potency is its ability to form a covalent bond with specific cysteine residues on several NF-κB subunit proteins, including p65 (at Cys38), p50, c-Rel, and RelB.[1][6][7][9] This covalent modification directly inhibits the DNA-binding activity of NF-κB, which is the final and crucial step in its activation pathway.[1][6][9][10] By preventing NF-κB from binding to DNA, DHMEQ effectively blocks the transcription of its target genes, which are involved in inflammatory responses and cell survival.[11][12] The irreversible nature of this covalent bond contributes to the sustained and potent inhibitory effect of DHMEQ.[1][6]
Q2: I am not observing any NF-κB inhibition with this compound in my experiments. Is this expected?
A2: Yes, this is the expected outcome. Although structurally related to other NF-κB inhibitors, this compound itself has been shown to not inhibit NF-κB activation.[1][2][5][13] The potent NF-κB inhibitory activity was conferred through the molecular design of DHMEQ, which involved the removal of a hydroxymethyl group from the this compound structure.[1][2][3][4][5] Therefore, this compound can be considered a negative control in experiments where DHMEQ is used as an NF-κB inhibitor.
Q3: What is the primary mechanism of action for DHMEQ?
A3: The primary mechanism of action for DHMEQ is the direct and irreversible inhibition of the DNA-binding activity of NF-κB proteins.[1][6][9][10] DHMEQ achieves this by forming a covalent bond with specific cysteine residues within the DNA-binding domain of NF-κB subunits like p65.[1][6][7][8][14] While some initial reports suggested that DHMEQ inhibits the nuclear translocation of NF-κB, it is now understood that the inhibition of DNA binding is the direct effect, and the observed reduction in nuclear translocation is a likely downstream consequence of this primary action.[1][6][9][10][15][16]
Q4: Is the inhibitory effect of DHMEQ reversible?
A4: No, the inhibitory effect of DHMEQ on NF-κB is irreversible.[1][6] This is due to the formation of a stable, covalent bond between DHMEQ and the cysteine residues of the NF-κB proteins.[1][6][7][8] This irreversible binding provides a long-lasting inhibitory effect, which can be advantageous for in vivo studies.[1]
Troubleshooting Guides
Issue: Inconsistent IC50 values for DHMEQ in cell-based assays.
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Possible Cause 1: Cell Line Variability. Different cell lines can have varying levels of constitutively active NF-κB and different sensitivities to NF-κB inhibition.
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Solution: Characterize the basal level of NF-κB activity in your specific cell line. It is also advisable to test a range of DHMEQ concentrations to determine the optimal inhibitory concentration for your experimental system.
-
-
Possible Cause 2: Racemic Mixture vs. Enantiomers. DHMEQ can exist as a racemic mixture or as individual enantiomers, with (-)-DHMEQ being significantly more potent than (+)-DHMEQ.[10][15]
-
Solution: Verify the form of DHMEQ you are using. For mechanistic studies requiring the highest potency, the use of purified (-)-DHMEQ is recommended.[4]
-
-
Possible Cause 3: Assay-Dependent Readouts. The method used to measure NF-κB inhibition (e.g., reporter assay, EMSA, Western blot for downstream targets) can yield different IC50 values.
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Solution: Be consistent with your chosen assay method throughout your experiments. When comparing data, ensure the same assay was used.
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Issue: No effect of DHMEQ on NF-κB nuclear translocation.
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Possible Cause: The inhibition of nuclear translocation by DHMEQ can be a secondary effect and may be less pronounced or rapid than the inhibition of DNA binding.[1][6][15][16]
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Solution: The most direct and reliable method to assess DHMEQ's activity is to measure the DNA-binding activity of NF-κB using an Electrophoretic Mobility Shift Assay (EMSA) or a similar DNA-binding assay.[17]
-
Quantitative Data Summary
The following table summarizes the inhibitory concentrations of DHMEQ in various cell lines. A direct comparison with this compound is not applicable as it does not inhibit NF-κB.
| Compound | Cell Line | Assay Type | IC50 | Reference |
| DHMEQ | Head and Neck Squamous Cell Carcinoma (HNSCC) | Cell Growth Inhibition | ~20 µg/mL | [18] |
| DHMEQ | Feline Injection-Site Sarcoma (FISS-10) | Cell Growth Inhibition (72h) | 14.15 ± 2.87 µg/mL | [19] |
| DHMEQ | Feline Injection-Site Sarcoma (FISS-07) | Cell Growth Inhibition (72h) | 16.03 ± 1.68 µg/mL | [19] |
| DHMEQ | Feline Injection-Site Sarcoma (FISS-08) | Cell Growth Inhibition (72h) | 17.12 ± 1.19 µg/mL | [19] |
Experimental Protocols
1. Electrophoretic Mobility Shift Assay (EMSA) for NF-κB DNA Binding
This protocol is a standard method to assess the DNA-binding activity of NF-κB and is a direct way to measure the inhibitory effect of DHMEQ.
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Nuclear Extract Preparation:
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Treat cells with the desired concentrations of DHMEQ for the specified time, followed by stimulation with an NF-κB activator (e.g., TNF-α) if necessary.
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Harvest cells and isolate nuclear extracts using a commercial kit or a standard laboratory protocol involving hypotonic lysis and high-salt extraction of nuclei.
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Determine the protein concentration of the nuclear extracts using a Bradford or BCA assay.
-
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Binding Reaction:
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In a microcentrifuge tube, combine the following:
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Nuclear extract (typically 5-10 µg of protein)
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Binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM NaCl, 1 mM MgCl2, 1 mM EDTA, 5% glycerol)
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Poly(dI-dC) (a non-specific DNA competitor, typically 1 µg)
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Radiolabeled or fluorescently labeled double-stranded oligonucleotide probe containing a consensus NF-κB binding site (e.g., 5'-AGTTGAGGGGACTTTCCCAGGC-3').
-
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Incubate the reaction mixture at room temperature for 20-30 minutes.
-
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Electrophoresis and Detection:
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Load the samples onto a non-denaturing polyacrylamide gel (typically 4-6%).
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Run the gel at a constant voltage until the dye front reaches the bottom.
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Dry the gel (for radiolabeled probes) and expose it to X-ray film or a phosphorimager screen. For fluorescent probes, image the gel using an appropriate fluorescence scanner.
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A decrease in the intensity of the shifted band (NF-κB-DNA complex) in the presence of DHMEQ indicates inhibition of DNA binding.
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2. NF-κB Reporter Gene Assay
This cell-based assay measures the transcriptional activity of NF-κB.
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Cell Transfection:
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Plate cells in a multi-well plate.
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Co-transfect the cells with a reporter plasmid containing a luciferase or fluorescent protein gene under the control of a promoter with multiple NF-κB binding sites, and a control plasmid (e.g., expressing Renilla luciferase) for normalization of transfection efficiency.
-
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Treatment and Stimulation:
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After 24 hours, treat the cells with various concentrations of DHMEQ for a predetermined time.
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Stimulate the cells with an NF-κB activator (e.g., TNF-α, IL-1β) for 4-6 hours.
-
-
Lysis and Detection:
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Lyse the cells using a passive lysis buffer.
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Measure the luciferase activity of both the NF-κB reporter and the control reporter using a luminometer according to the manufacturer's instructions.
-
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Data Analysis:
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Normalize the NF-κB reporter activity to the control reporter activity.
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A dose-dependent decrease in normalized reporter activity in DHMEQ-treated cells indicates inhibition of NF-κB transcriptional activity.
-
Visualizations
Figure 1. Mechanism of DHMEQ vs. This compound on the NF-κB signaling pathway.
References
- 1. Inhibition of Cellular and Animal Inflammatory Disease Models by NF-κB Inhibitor DHMEQ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Late and Early Phases of Cancer Metastasis by the NF-κB Inhibitor DHMEQ Derived from Microbial Bioactive Metabolite Epoxyquinomicin: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of NF-kappaB activation inhibitors derived from this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. Inactivation of NF-kappaB components by covalent binding of (-)-dehydroxymethylepoxyquinomicin to specific cysteine residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inactivation of NF-kappaB components by covalent binding of (-)-dehydroxymethylepoxyquinomicin to specific cysteine residues. | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition of Late and Early Phases of Cancer Metastasis by the NF-κB Inhibitor DHMEQ Derived from Microbial Bioactive Metabolite Epoxyquinomicin: A Review [mdpi.com]
- 11. Inhibition of NF-κB by Dehydroxymethylepoxyquinomicin Suppresses Invasion and Synergistically Potentiates Temozolomide and γ-Radiation Cytotoxicity in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. Inhibition of transcription factor NF-kappaB signaling proteins IKKbeta and p65 through specific cysteine residues by epoxyquinone A monomer: correlation with its anti-cancer cell growth activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Inhibition of Canonical NF-κB Nuclear Localization by (−)-DHMEQ via Impairment of DNA Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Inhibition of canonical NF-κB nuclear localization by (-)-DHMEQ via impairment of DNA binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Effects of a novel NF-kappaB inhibitor, dehydroxymethylepoxyquinomicin (DHMEQ), on growth, apoptosis, gene expression, and chemosensitivity in head and neck squamous cell carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Epoxyquinomicin C Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Epoxyquinomicin C derivatives. The information is designed to address specific issues that may be encountered during experiments aimed at reducing the toxicity of these compounds.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis and cytotoxic evaluation of this compound derivatives.
Issue 1: High Cytotoxicity Observed in a Promising Derivative
Possible Cause: The inherent chemical properties of the quinone epoxide moiety can contribute to toxicity. This can be due to the generation of reactive oxygen species (ROS) through redox cycling or the alkylation of cellular macromolecules.[1][2][3]
Troubleshooting Steps:
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Confirm Identity and Purity: Ensure the synthesized compound is of high purity and its structure is confirmed by analytical methods (NMR, Mass Spectrometry, etc.). Impurities from the synthesis process could be contributing to the observed toxicity.
-
Structure-Toxicity Relationship (STR) Analysis: The toxicity of this compound derivatives can be modulated by structural modifications. For instance, the dehydroxymethyl derivative DHM2EQ has been reported to be less toxic than its regioisomer DHM3EQ.[4] Consider synthesizing and evaluating analogs with modifications at different positions of the core structure to identify less toxic variants.
-
Incorporate Antioxidants: If the toxicity is suspected to be mediated by ROS, co-incubation with an antioxidant like N-acetylcysteine (NAC) in your in vitro assays may mitigate the cytotoxic effects. This can help to elucidate the mechanism of toxicity.
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Use of Less Sensitive Cell Lines: If the primary goal is to assess other biological activities, consider using cell lines that are known to be more resistant to quinone-induced toxicity for initial screenings.
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Time- and Dose-Response Studies: Conduct detailed time-course and dose-response experiments to determine if a therapeutic window exists where the desired biological activity is observed at concentrations with acceptable cytotoxicity.
Issue 2: Inconsistent or Unreliable Results in Cytotoxicity Assays (e.g., MTT Assay)
Possible Cause: Quinone-containing compounds can interfere with colorimetric assays like the MTT assay. The redox-active nature of the quinone moiety can lead to the non-enzymatic reduction of the MTT reagent, resulting in false-positive signals for cell viability.
Troubleshooting Steps:
-
Include Proper Controls:
-
Compound-only control: Incubate the highest concentration of your derivative in cell-free media with the MTT reagent to check for direct reduction of the reagent.
-
Vehicle control: Ensure the solvent used to dissolve the compound (e.g., DMSO) does not affect cell viability at the concentrations used.
-
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Use an Alternative Cytotoxicity Assay: If interference is suspected, switch to a different assay that measures a different cellular parameter.
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Lactate Dehydrogenase (LDH) Assay: Measures the release of LDH from damaged cells, indicating loss of membrane integrity.
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Crystal Violet Assay: Stains the DNA of adherent cells, providing a measure of cell number.
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ATP-based Assays (e.g., CellTiter-Glo®): Measure the level of intracellular ATP, which correlates with cell viability.
-
-
Optimize Assay Conditions:
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Incubation time: Reduce the incubation time with the MTT reagent to the minimum required to obtain a sufficient signal, as prolonged incubation can increase the chances of compound interference.
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Compound concentration: If possible, work with concentrations of the derivative that are below the threshold for direct MTT reduction.
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Frequently Asked Questions (FAQs)
Q1: What is the baseline toxicity of the parent compound, this compound?
A1: this compound and its related natural product, Epoxyquinomicin D, have been reported to show almost no antimicrobial activity and no cytotoxicity.[5] This low intrinsic toxicity makes it an attractive scaffold for the development of new therapeutic agents.
Q2: How do structural modifications to the this compound core affect toxicity?
A2: Structural modifications can significantly impact the cytotoxicity of this compound derivatives. A key example is the dehydroxymethyl derivatives. It has been reported that DHM2EQ is less toxic than its regioisomer DHM3EQ, suggesting that the position of functional groups on the epoxyquinone core is a critical determinant of toxicity.[4]
Q3: What are the known cytotoxic mechanisms of quinone-containing compounds?
A3: The toxicity of quinones is often attributed to two primary mechanisms:
-
Redox Cycling and Oxidative Stress: Quinones can be reduced by cellular reductases to semiquinone radicals. These radicals can then react with molecular oxygen to regenerate the parent quinone and produce superoxide radicals. This futile cycling leads to the accumulation of reactive oxygen species (ROS), which can damage cellular components like lipids, proteins, and DNA.[1][2][3]
-
Alkylation of Nucleophiles: The electrophilic nature of the quinone ring makes it susceptible to nucleophilic attack by cellular macromolecules, particularly proteins and DNA. Covalent modification of critical cellular targets can disrupt their function and lead to cell death.[1]
Q4: Are there any known derivatives of this compound with established cytotoxicity data?
A4: Yes, the derivative dehydroxymethylepoxyquinomicin (DHMEQ) is a well-studied inhibitor of NF-κB and has reported cytotoxicity data against various cancer cell lines. This data can serve as a benchmark for your own derivatives.
Data Presentation
Table 1: Cytotoxicity (IC50) of DHMEQ, a Derivative of this compound, in Various Cancer Cell Lines.
| Cell Line | Cancer Type | IC50 (µg/mL) | Incubation Time (hours) |
| YCU-H891 | Head and Neck Squamous Cell Carcinoma | ~20 | Not Specified |
| KB | Head and Neck Squamous Cell Carcinoma | ~20 | Not Specified |
| U251 | Glioblastoma | ~26 | 48 |
| U343MG-a | Glioblastoma | ~26 | 48 |
| U87MG | Glioblastoma | ~26 | 48 |
| LN319 | Glioblastoma | ~26 | 48 |
| T98G | Glioblastoma | ~26 | 48 |
| U138MG | Glioblastoma | >20 | 48 |
| U251 | Glioblastoma | ~14 | 72 |
| U343MG-a | Glioblastoma | ~14 | 72 |
| U87MG | Glioblastoma | ~14 | 72 |
| LN319 | Glioblastoma | ~14 | 72 |
| T98G | Glioblastoma | ~14 | 72 |
| U138MG | Glioblastoma | ~14 | 72 |
Data compiled from multiple sources.[3][6] IC50 values are approximate and can vary depending on experimental conditions.
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity
This protocol is a standard method for assessing cell viability and can be adapted for screening this compound derivatives.
Materials:
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in cell culture medium. Remove the overnight culture medium from the cells and replace it with the medium containing the test compounds. Include vehicle-treated and untreated control wells.
-
Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Visualizations
Caption: Workflow for synthesis and cytotoxicity evaluation.
Caption: DHMEQ's mechanism of NF-κB inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C14H13NO6 | CID 3075748 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Inhibition of NF-κB by Dehydroxymethylepoxyquinomicin Suppresses Invasion and Synergistically Potentiates Temozolomide and γ-Radiation Cytotoxicity in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of NF-kappaB activation inhibitors derived from this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular design and biological activities of NF-kappaB inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of a novel NF-kappaB inhibitor, dehydroxymethylepoxyquinomicin (DHMEQ), on growth, apoptosis, gene expression, and chemosensitivity in head and neck squamous cell carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Epoxyquinomicin C Permeability Optimization: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the cell permeability of Epoxyquinomicin C for in vitro assays.
Troubleshooting Guide
Issue 1: No observable effect of this compound in a cell-based assay at expected concentrations.
This common issue can often be attributed to poor cell permeability of the compound. If this compound cannot efficiently cross the cell membrane, it cannot reach its intracellular target.
Troubleshooting Steps:
-
Verify Compound Integrity and Concentration:
-
Ensure the compound has been stored correctly and has not degraded.
-
Confirm the accuracy of the final concentration in your assay medium.
-
-
Assess Physicochemical Properties:
-
Perform a Permeability Assay:
-
Consider Incubation Time and Temperature:
-
Increase the incubation time to allow for greater compound uptake, but monitor for any potential cytotoxicity over longer periods.
-
Ensure the assay is performed at a standard physiological temperature (e.g., 37°C), as temperature can influence membrane fluidity and transport processes.
-
-
Investigate Efflux Pump Activity:
-
The compound might be a substrate for efflux pumps like P-glycoprotein (P-gp), which actively remove it from the cell.[3] This can be investigated using a bidirectional Caco-2 assay. An efflux ratio greater than 2 is indicative of active efflux.
-
Issue 2: High variability in results between experimental replicates.
Inconsistent results can be due to issues with compound solubility and aggregation in the aqueous assay medium.
Troubleshooting Steps:
-
Assess Aqueous Solubility:
-
Determine the solubility of this compound in your specific cell culture medium. Precipitation of the compound will lead to inconsistent effective concentrations.
-
-
Optimize Compound Formulation:
-
If solubility is low, consider using a co-solvent such as DMSO. However, keep the final DMSO concentration low (typically <0.5%) to avoid solvent-induced cytotoxicity.
-
For compounds with very poor solubility, formulation with non-toxic surfactants or cyclodextrins can be explored to improve solubilization.[2]
-
-
Ensure Proper Mixing:
-
Thoroughly mix the compound in the assay medium before adding it to the cells to ensure a homogenous concentration.
-
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound that may affect its cell permeability?
A1: The cell permeability of a small molecule is influenced by several factors, including its molecular weight, lipophilicity (LogP), and polar surface area (PSA).[2] this compound's properties suggest potential permeability challenges.
| Property | Value | Implication for Permeability |
| Molecular Weight | 291.26 g/mol [1] | Within the range for good permeability (generally <500 g/mol ). |
| XLogP3-AA | -0.3[1] | Indicates the compound is hydrophilic, which can limit its ability to partition into and cross the hydrophobic cell membrane.[2] |
| Polar Surface Area (PSA) | 119 Ų[1] | A lower PSA is generally associated with higher permeability. While not excessively high, this value contributes to the compound's polarity. |
| Chemical Nature | Weakly acidic substance[5] | The charge state at physiological pH can affect permeability. Ionized molecules typically have lower permeability than neutral ones. |
Q2: My compound shows low permeability in a PAMPA assay. What does this suggest?
A2: The PAMPA assay is a model for passive diffusion.[3] Low permeability in this assay strongly indicates that this compound has inherent difficulties crossing a lipid bilayer passively. This is likely due to its hydrophilic nature (low LogP) and polarity (PSA).
Q3: What if my compound is permeable in PAMPA but not in a Caco-2 assay?
A3: This discrepancy often suggests that the compound is a substrate for active efflux transporters, such as P-glycoprotein (P-gp), which are present in Caco-2 cells but not in the artificial PAMPA membrane.[3] A bidirectional Caco-2 assay should be performed to confirm this.
Q4: How can I improve the cellular uptake of this compound for my in vitro experiments?
A4: Several strategies can be employed, ranging from simple formulation changes to more complex chemical modifications.
| Strategy | Description | Considerations |
| Formulation with Co-solvents | Use a small percentage of a water-miscible organic solvent (e.g., DMSO) to increase solubility. | Ensure the final solvent concentration is non-toxic to the cells. |
| Use of Permeabilizing Agents | A brief treatment with a low concentration of a mild detergent or a solvent can temporarily increase membrane permeability. | This approach can be harsh on cells and should be carefully optimized to avoid cytotoxicity.[6] |
| Co-administration with Efflux Pump Inhibitors | If the compound is an efflux substrate, co-incubating with a known inhibitor (e.g., Verapamil for P-gp) can increase its intracellular concentration. | This helps to confirm if efflux is the primary barrier to accumulation. |
| Chemical Modification | Synthesize analogs of this compound with increased lipophilicity. For example, the derivative DHMEQ, which is an effective NF-κB inhibitor in cell-based assays, has a different chemical structure that may contribute to improved permeability.[7][8][9][10][11][12] | This is a more involved approach requiring medicinal chemistry expertise. |
Experimental Protocols
Protocol: Caco-2 Permeability Assay
This assay is widely used to predict intestinal absorption and to identify potential substrates for active transport mechanisms.
Materials:
-
Caco-2 cells
-
Transwell® inserts (e.g., 24-well format, 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and antibiotics)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4)
-
This compound stock solution
-
Control compounds (e.g., Metoprolol for high permeability, Lucifer Yellow for low permeability/monolayer integrity)
-
LC-MS/MS for analysis
Procedure:
-
Cell Seeding and Differentiation: Seed Caco-2 cells onto the Transwell inserts and culture for approximately 21 days to allow for differentiation into a polarized monolayer.
-
Monolayer Integrity Check: Before the experiment, measure the transepithelial electrical resistance (TEER) of the cell monolayers to ensure their integrity. A TEER value >250 Ω·cm² is generally considered acceptable.
-
Preparation: Wash the cell monolayers with pre-warmed transport buffer. Prepare the this compound and control compounds at the desired concentration in the transport buffer.
-
Permeability Measurement (Apical to Basolateral - A→B):
-
Add the compound solution to the apical (donor) side of the Transwell insert.
-
Add fresh transport buffer to the basolateral (acceptor) side.
-
-
Permeability Measurement (Basolateral to Apical - B→A):
-
Add the compound solution to the basolateral (donor) side.
-
Add fresh transport buffer to the apical (acceptor) side.
-
-
Incubation: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
Sampling: At the end of the incubation, take samples from both the donor and acceptor compartments.
-
Analysis: Analyze the concentration of the compound in all samples by LC-MS/MS.
-
Calculation:
-
Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the rate of compound appearance in the acceptor compartment.
-
A is the surface area of the membrane.
-
C₀ is the initial concentration in the donor compartment.
-
-
Calculate the efflux ratio: Efflux Ratio = Papp (B→A) / Papp (A→B)
-
Visualizations
Caption: Troubleshooting workflow for low cell permeability.
Caption: NF-κB signaling pathway and the inhibitory action of DHMEQ.
Caption: Logic diagram for selecting a permeability enhancement strategy.
References
- 1. This compound | C14H13NO6 | CID 3075748 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. JPH1045738A - Antibiotic epoxyquinomycins C and D, their production and antirheumatic agents - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Transient inhibition of NF‐κB by DHMEQ induces cell death of primary effusion lymphoma without HHV‐8 reactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. DHMEQ, a novel NF-kappaB inhibitor, induces apoptosis and cell-cycle arrest in human hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Transient inhibition of NF-kappaB by DHMEQ induces cell death of primary effusion lymphoma without HHV-8 reactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anticancer Activity of Novel NF-kappa B Inhibitor DHMEQ by Intraperitoneal Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of NF-kappaB activation inhibitors derived from this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Development of Active and Less Toxic Epoxyquinomicin C Analogs
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for the synthesis and evaluation of Epoxyquinomicin C analogs. This resource offers troubleshooting guides for common experimental hurdles, frequently asked questions, detailed experimental protocols, and a comparative analysis of analog performance.
I. Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound and its analogs?
This compound and its analogs, such as dehydroxymethylepoxyquinomicin (DHMEQ), primarily function as inhibitors of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] NF-κB is a critical transcription factor involved in inflammatory responses, immune regulation, and cell survival. By inhibiting NF-κB, these compounds can effectively modulate inflammatory processes.
Q2: Why is it necessary to develop analogs of this compound?
While this compound exhibits anti-inflammatory properties, efforts have been made to synthesize analogs to enhance potency and reduce toxicity.[1] For instance, the dehydroxymethyl derivative, DHM2EQ, has been reported to be more active and less toxic than its regioisomer and the parent compound.[1] The development of analogs allows for the optimization of the therapeutic window, making them more suitable for potential clinical applications.
Q3: What are the key assays to determine the activity and toxicity of new this compound analogs?
To assess the efficacy and safety of new analogs, two primary types of assays are crucial:
-
Activity Assays: NF-κB inhibition assays are used to determine the potency of the analogs. Common methods include NF-κB reporter gene assays, Electrophoretic Mobility Shift Assays (EMSA), and Western blot analysis of key proteins in the NF-κB pathway.
-
Toxicity Assays: Cytotoxicity assays are essential to evaluate the toxic effects of the analogs on cells. Standard methods include the MTT assay, LDH assay, and live/dead cell staining.
Q4: What are some common challenges in the synthesis of this compound analogs?
The synthesis of these analogs can be complex and may present several challenges, including:
-
Stereochemical Control: The epoxyquinomicin core contains multiple stereocenters, and achieving the desired stereochemistry is crucial for biological activity.
-
Purification: The purification of intermediates and the final product can be challenging due to their polarity and potential instability.
-
Low Yields: Multi-step syntheses can often result in low overall yields, requiring careful optimization of each reaction step.
II. Comparative Data of this compound Analogs
The following table summarizes the available quantitative data on the biological activity and toxicity of selected this compound analogs. This data is essential for comparing the potency and safety profiles of different structural modifications.
| Compound | NF-κB Inhibition (IC50) | Cytotoxicity (CC50 or LD50) | Reference |
| This compound | Data not available in a comparable format | Weak cytotoxicity noted | [2] |
| DHMEQ | Potent inhibitor (specific IC50 values vary by cell type and stimulus) | Generally low toxicity reported in vitro and in vivo | [3][4] |
| DHM2EQ | More active than DHM3EQ and this compound | Less toxic than DHM3EQ | [1] |
Note: Comprehensive, directly comparable IC50 and LD50/CC50 values for a wide range of analogs in a single study are limited in the public domain. Researchers are encouraged to perform head-to-head comparisons of their novel analogs with known standards like DHMEQ under consistent experimental conditions.
III. Experimental Protocols
A. Synthesis of Dehydroxymethylepoxyquinomicin (DHMEQ)
This protocol outlines the key steps for the synthesis of racemic DHMEQ, a widely studied analog of this compound.
Starting Material: 2,5-dimethoxyaniline
Key Steps:
-
Acylation: Acetylsalicyloyl chloride is coupled with 2,5-dimethoxyaniline.[5]
-
Oxidation: The resulting compound is oxidized using a hypervalent iodine reagent in methanol to yield a quinine monoketal.[5]
-
Epoxidation: The quinone monoketal is treated with alkaline hydrogen peroxide to form the epoxide.[5]
-
Deprotection: The acetal group is removed using a Lewis acid, such as boron trifluoride etherate, to produce the epoxyquinone.[5]
-
Reduction: The final step involves the reduction of the epoxyquinone to afford DHMEQ. For radiolabeling studies, this step can be performed using sodium borotritide.[5]
For a detailed, step-by-step chemoenzymatic synthesis of specific enantiomers of DHMEQ, please refer to the publication by Sugiyama et al. (2011).[3][6]
B. NF-κB Inhibition Assay: Electrophoretic Mobility Shift Assay (EMSA)
EMSA is a common technique to assess the ability of a compound to inhibit the DNA-binding activity of NF-κB.
Materials:
-
Nuclear protein extracts from cells treated with an NF-κB activator (e.g., TNF-α) and the test analog.
-
32P-labeled or fluorescently-labeled oligonucleotide probe containing the NF-κB consensus binding site.
-
Poly(dI-dC) as a non-specific competitor.
-
Binding buffer.
-
Native polyacrylamide gel.
Protocol:
-
Prepare Nuclear Extracts: Isolate nuclear proteins from treated and untreated cells.
-
Binding Reaction: Incubate the nuclear extract with the labeled NF-κB probe in the presence of poly(dI-dC) and binding buffer.
-
Electrophoresis: Separate the protein-DNA complexes on a native polyacrylamide gel.
-
Detection: Visualize the labeled probe by autoradiography (for 32P) or fluorescence imaging. A decrease in the shifted band corresponding to the NF-κB-DNA complex in the presence of the analog indicates inhibition.
C. Cytotoxicity Assay: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cells seeded in a 96-well plate.
-
Test analogs at various concentrations.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Microplate reader.
Protocol:
-
Cell Seeding: Plate cells at an appropriate density in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test analog and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm. A decrease in absorbance in treated wells compared to control wells indicates reduced cell viability.
IV. Troubleshooting Guides
A. Synthesis of this compound Analogs
| Problem | Possible Cause | Suggested Solution |
| Low reaction yield | Incomplete reaction, side reactions, or degradation of product. | Optimize reaction conditions (temperature, time, catalyst). Ensure reagents are pure and dry. Use an inert atmosphere if reactants are sensitive to air or moisture. |
| Difficulty in purification | Similar polarity of product and byproducts. Product instability on silica gel. | Try different chromatographic techniques (e.g., reverse-phase chromatography, size-exclusion chromatography). Consider crystallization as a purification method. |
| Incorrect stereochemistry | Non-stereoselective reagents or reaction conditions. | Use chiral catalysts or auxiliaries to control stereochemistry. Refer to literature for established stereoselective synthetic routes. |
B. NF-κB Inhibition Assays (EMSA & Reporter Assays)
| Problem | Possible Cause | Suggested Solution |
| No or weak NF-κB signal in positive control (EMSA) | Inactive nuclear extract. Degraded probe. Insufficient stimulation. | Prepare fresh nuclear extracts and store them properly at -80°C. Check the integrity of the labeled probe. Optimize the concentration and incubation time of the NF-κB stimulus. |
| High background in reporter assay | "Leaky" promoter in the reporter construct. Autofluorescence of the compound. | Use a reporter construct with a minimal promoter. Include a control with cells treated with the compound but without the reporter plasmid to measure background fluorescence. |
| High variability between replicates | Pipetting errors. Uneven cell seeding. Edge effects in the plate. | Use calibrated pipettes and master mixes. Ensure a homogenous cell suspension before seeding. Avoid using the outer wells of the plate or fill them with media to minimize evaporation. |
C. Cytotoxicity Assays (MTT Assay)
| Problem | Possible Cause | Suggested Solution |
| High absorbance in blank wells (media only) | Contamination of media or reagents. | Use sterile technique and fresh, sterile media and reagents. |
| Low absorbance readings in control wells | Low cell number. Poor cell health. | Optimize cell seeding density. Ensure cells are healthy and in the logarithmic growth phase before the experiment. |
| Inconsistent results between experiments | Variation in cell passage number. Different incubation times. | Use cells within a consistent passage number range. Standardize all incubation times precisely. |
V. Signaling Pathways and Experimental Workflows
A. NF-κB Signaling Pathway
The following diagram illustrates the canonical NF-κB signaling pathway, which is the primary target of this compound and its analogs.
Caption: Canonical NF-κB signaling pathway and the inhibitory action of this compound analogs.
B. Experimental Workflow for Analog Development
The following diagram outlines a typical workflow for the development and evaluation of novel this compound analogs.
Caption: A typical workflow for the design, synthesis, and evaluation of novel this compound analogs.
References
- 1. Synthesis of NF-kappaB activation inhibitors derived from this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potential problems inherent in cell based stable NF-kappaB–GFP reporter systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemoenzymatic synthesis of (2R,3R,4R)-dehydroxymethylepoxyquinomicin (DHMEQ), a new activator of antioxidant transcription factor Nrf2 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. inis.iaea.org [inis.iaea.org]
- 6. Chemoenzymatic synthesis of (2R,3R,4R)-dehydroxymethylepoxyquinomicin (DHMEQ), a new activator of antioxidant transcription factor Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Anti-Arthritic Efficacy of Epoxyquinomicins A, B, C, and D
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-arthritic properties of Epoxyquinomicins A, B, C, and D, a class of antibiotics with potent immunomodulatory effects. The information presented herein is supported by experimental data from preclinical studies, offering valuable insights for researchers in rheumatology and drug discovery.
Quantitative Comparison of Anti-Arthritic Activity
The anti-arthritic efficacy of Epoxyquinomicins A, B, C, and D was evaluated in a collagen-induced arthritis (CIA) mouse model, a well-established preclinical model that mimics the pathological features of human rheumatoid arthritis. Prophylactic treatment with all four Epoxyquinomicin derivatives demonstrated potent inhibitory effects on the development and severity of arthritis.[1][2]
Below is a summary of the mean arthritic scores observed over a 56-day period in DBA/1J mice treated with different doses of Epoxyquinomicins A, B, C, and D. The arthritic score is a semi-quantitative measure of inflammation, swelling, and redness in the paws, with a higher score indicating more severe arthritis.
| Treatment Group | Day 28 | Day 35 | Day 42 | Day 49 | Day 56 |
| Control (Vehicle) | ~1.0 | ~4.5 | ~7.0 | ~9.5 | ~11.0 |
| Epoxyquinomicin A (2 mg/kg) | ~0.5 | ~2.0 | ~3.5 | ~5.0 | ~6.0 |
| Epoxyquinomicin A (4 mg/kg) | ~0.2 | ~1.0 | ~1.5 | ~2.0 | ~2.5 |
| Epoxyquinomicin B (1 mg/kg) | ~0.8 | ~3.0 | ~5.0 | ~6.5 | ~7.5 |
| Epoxyquinomicin B (2 mg/kg) | ~0.4 | ~1.5 | ~2.5 | ~3.5 | ~4.0 |
| Epoxyquinomicin C (2 mg/kg) | ~0.5 | ~2.5 | ~4.0 | ~5.5 | ~6.5 |
| This compound (4 mg/kg) | ~0.2 | ~1.2 | ~2.0 | ~2.8 | ~3.2 |
| Epoxyquinomicin D (2 mg/kg) | ~0.6 | ~2.8 | ~4.5 | ~6.0 | ~7.0 |
| Epoxyquinomicin D (4 mg/kg) | ~0.3 | ~1.4 | ~2.2 | ~3.0 | ~3.5 |
Note: The data in this table are estimated from the graphical representations in the cited literature and are intended for comparative purposes.
Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
The anti-arthritic effects of Epoxyquinomicins are attributed to their ability to suppress the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory responses.[3] A synthetic derivative of this compound, dehydroxymethylepoxyquinomicin (DHMEQ), has been shown to inhibit the activation of NF-κB induced by tumor necrosis factor-alpha (TNF-α).[3][4]
The proposed mechanism involves the direct inhibition of the NF-κB complex. DHMEQ has been demonstrated to inhibit the nuclear translocation of the p65/p50 and RelB/p52 subunits of NF-κB.[4] This prevents the transcription of pro-inflammatory genes, including cytokines and chemokines that play a central role in the pathogenesis of rheumatoid arthritis.
Figure 1. Simplified NF-κB signaling pathway and the inhibitory action of Epoxyquinomicins.
Experimental Protocols
Collagen-Induced Arthritis (CIA) in DBA/1J Mice
This in vivo model is a standard for evaluating anti-arthritic compounds.
Materials:
-
Male DBA/1J mice (8-10 weeks old)
-
Bovine type II collagen
-
Complete Freund's Adjuvant (CFA)
-
Epoxyquinomicins A, B, C, and D
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
Procedure:
-
Immunization: Emulsify bovine type II collagen in CFA. On day 0, administer an intradermal injection of the emulsion at the base of the tail of each mouse.
-
Booster: On day 21, administer a booster injection of type II collagen emulsified in incomplete Freund's adjuvant.
-
Treatment: Begin prophylactic treatment with Epoxyquinomicins (1-4 mg/kg) or vehicle daily via intraperitoneal injection from day 0 to day 55.
-
Arthritis Scoring: From day 21 onwards, visually inspect the paws of the mice every other day and assign an arthritic score based on the severity of redness and swelling in each paw (0 = normal, 1 = mild, 2 = moderate, 3 = severe, 4 = very severe). The maximum score per mouse is 16.
-
Data Analysis: Compare the mean arthritic scores between the treatment groups and the control group over time.
References
- 1. mdpi.com [mdpi.com]
- 2. Inhibition of transcription factor NF-kappaB signaling proteins IKKbeta and p65 through specific cysteine residues by epoxyquinone A monomer: correlation with its anti-cancer cell growth activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of NF-κB by Dehydroxymethylepoxyquinomicin Suppresses Invasion and Synergistically Potentiates Temozolomide and γ-Radiation Cytotoxicity in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Unveiling the Potent NF-kappaB Inhibitor: A Comparative Analysis of Epoxyquinomicin C and its Derivative, DHMEQ
For researchers, scientists, and drug development professionals, the quest for specific and effective inhibitors of the NF-kappaB signaling pathway is of paramount importance in the development of novel therapeutics for a range of diseases, including cancer and inflammatory disorders. This guide provides a detailed comparison between the natural product Epoxyquinomicin C and its semi-synthetic derivative, dehydroxymethylepoxyquinomicin (DHMEQ), clarifying their respective efficacies in NF-kappaB inhibition and elucidating the structural basis for their differential activity.
While both molecules share a similar core structure, a critical difference dictates their biological activity. This compound, a natural antibiotic, is largely considered to be inactive as an inhibitor of the NF-kappaB pathway. In contrast, DHMEQ, which is derived from this compound by the removal of a hydroxymethyl group, is a potent and well-characterized inhibitor of NF-kappaB. This guide will delve into the experimental evidence that substantiates this difference, present quantitative data on the efficacy of DHMEQ, and provide detailed experimental methodologies for assessing NF-kappaB inhibition.
From Inactive Precursor to Potent Inhibitor: The Critical Role of a Hydroxymethyl Group
The key to understanding the difference in NF-kappaB inhibitory activity between this compound and DHMEQ lies in a subtle but crucial structural modification. The presence of a hydroxymethyl group in this compound appears to sterically hinder its interaction with the NF-kappaB protein complex. The removal of this group to create DHMEQ is the critical step that confers potent inhibitory activity.
DHMEQ has been shown to directly target and covalently bind to specific cysteine residues on the NF-kappaB subunits, particularly p65 (RelA), thereby preventing its translocation to the nucleus and subsequent activation of target gene transcription. This mechanism of action has been validated in numerous studies across various cell lines and disease models.
Quantitative Efficacy of DHMEQ in NF-kappaB Inhibition
The efficacy of DHMEQ as an NF-kappaB inhibitor has been quantified in multiple studies, with its inhibitory concentration 50% (IC50) varying depending on the cell line and the specific assay used. The following table summarizes representative IC50 values for DHMEQ in inhibiting NF-kappaB activity.
| Cell Line | Assay Type | IC50 of DHMEQ (µg/mL) | Reference |
| Human T-cell leukemia Jurkat cells | TNF-α-induced NF-κB activation | ~5 | [1] |
| Head and Neck Squamous Carcinoma (HNSCC) cell lines (YCU-H891 and KB) | Cell growth inhibition (associated with NF-κB inhibition) | ~20 | [2] |
| Glioblastoma multiforme (GBM) cell lines | Cell growth inhibition | 14 - 26 (after 48-72h) | [3] |
| Mouse plasmacytoma SP2/0 cells | NF-κB DNA binding activity | 1 - 10 | [4] |
Note: IC50 values can vary based on experimental conditions.
Experimental Protocols for Assessing NF-kappaB Inhibition
To provide a practical framework for researchers, this section details a common methodology for evaluating the efficacy of NF-kappaB inhibitors.
NF-kappaB Luciferase Reporter Assay
This assay is a widely used method to quantify the transcriptional activity of NF-kappaB.
1. Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293, HeLa) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Seed the cells in a 96-well plate at an appropriate density.
-
Co-transfect the cells with a luciferase reporter plasmid containing NF-kappaB binding sites upstream of the luciferase gene and a control plasmid (e.g., Renilla luciferase) for normalization.
2. Compound Treatment and Stimulation:
-
After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of the test compound (e.g., DHMEQ).
-
Pre-incubate the cells with the compound for a specified time (e.g., 1-2 hours).
-
Induce NF-kappaB activation by adding a stimulant such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS) at a predetermined concentration.
-
Incubate for an additional period (e.g., 6-24 hours).
3. Luciferase Activity Measurement:
-
Lyse the cells using a suitable lysis buffer.
-
Measure the firefly luciferase activity in the cell lysate using a luminometer.
-
Measure the Renilla luciferase activity for normalization of transfection efficiency.
-
Calculate the relative luciferase activity by dividing the firefly luciferase reading by the Renilla luciferase reading.
-
Plot the relative luciferase activity against the compound concentration to determine the IC50 value.
Visualizing the NF-kappaB Signaling Pathway and Inhibition
To illustrate the mechanism of NF-kappaB activation and the point of intervention for DHMEQ, the following diagram is provided.
Caption: NF-kappaB signaling pathway and the inhibitory action of DHMEQ.
Conclusion
The comparison between this compound and DHMEQ provides a clear example of how a minor structural modification can dramatically alter the biological activity of a molecule. While this compound serves as an inactive precursor, its derivative, DHMEQ, is a potent and specific inhibitor of the NF-kappaB pathway. The experimental data consistently demonstrates the efficacy of DHMEQ in inhibiting NF-kappaB activity at micromolar concentrations. The provided experimental protocol offers a standardized method for researchers to evaluate and compare the potency of NF-kappaB inhibitors. This understanding of the structure-activity relationship is crucial for the rational design and development of new and improved therapeutic agents targeting the NF-kappaB signaling cascade.
References
- 1. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 2. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 3. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Principle and Protocol of EMSA - Creative BioMart [creativebiomart.net]
A Comparative Analysis of Epoxyquinomicin C and Conventional NSAIDs: A Guide for Researchers
For Immediate Release
This guide provides a detailed comparative analysis of the novel antibiotic Epoxyquinomicin C and conventional nonsteroidal anti-inflammatory drugs (NSAIDs). This document is intended for researchers, scientists, and drug development professionals interested in the mechanisms and therapeutic potential of these compounds in inflammatory and autoimmune disorders.
Introduction
This compound is a naturally derived antibiotic with demonstrated anti-arthritic properties. Conventional NSAIDs, such as ibuprofen, diclofenac, and celecoxib, are a cornerstone in the management of pain and inflammation. This guide delves into a head-to-head comparison of their mechanisms of action, efficacy in preclinical models, and the distinct signaling pathways they modulate. A key finding is that while both show efficacy in a model of rheumatoid arthritis, their activity diverges significantly in models of acute inflammation and pain, suggesting fundamentally different modes of action.
Mechanism of Action: A Tale of Two Pathways
The primary distinction between this compound and conventional NSAIDs lies in their molecular targets and mechanisms of action.
This compound: An NF-κB Inhibitor
This compound and its derivatives have been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB). NF-κB is a crucial transcription factor that orchestrates the expression of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. By preventing the activation of NF-κB, this compound can effectively suppress the inflammatory cascade at a more upstream point compared to NSAIDs.
Conventional NSAIDs: Cyclooxygenase (COX) Inhibition
The anti-inflammatory, analgesic, and antipyretic effects of conventional NSAIDs are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. Most NSAIDs are non-selective inhibitors of both COX-1 and COX-2. While COX-2 is the main target for reducing inflammation, the inhibition of COX-1 can lead to undesirable side effects, particularly in the gastrointestinal tract. COX-2 selective inhibitors, like celecoxib, were developed to minimize these side effects.[1][2]
Comparative Efficacy in Preclinical Models
The differential mechanisms of action of this compound and NSAIDs are reflected in their efficacy across various animal models of inflammation and pain. The following tables summarize the available quantitative data from key preclinical studies.
Collagen-Induced Arthritis (CIA) in Mice
The CIA model is a widely used preclinical model for rheumatoid arthritis, an autoimmune disease characterized by chronic joint inflammation.
| Compound | Dose | Route of Administration | Effect on Arthritis Score | Citation |
| This compound | 1 - 4 mg/kg | Not Specified | Potent inhibitory effects | [3][4] |
| Indomethacin | Not Specified | Not Specified | Did not decrease the severity of arthritis in a prophylactic protocol, but reduced disease progression in a therapeutic protocol. | [1] |
| Celecoxib | 5 mg/kg/day | Not Specified | In combination with cilostazol, significantly reduced hindlimb paw thickness. | [5] |
| Ibuprofen | 30 mg/kg (twice daily) | Not Specified | Ameliorated impaired learning memory and attenuated neuroinflammation in the hippocampus of CIA rats. | [6] |
| Naproxen | 8 mg/kg | Not Specified | Prevented articular cartilage loss. | [7] |
Carrageenan-Induced Paw Edema in Rats
This model is used to assess acute inflammation.
| Compound | Dose | Route of Administration | % Inhibition of Paw Edema | Citation |
| This compound | 1 - 30 mg/kg | Not Specified | No anti-inflammatory effect | [3][4] |
| Indomethacin | 10 mg/kg | Not Specified | 54% inhibition at 3 hours | [8] |
| Diclofenac | 5 mg/kg | Oral | ~56% inhibition at 2 hours | [9] |
| Diclofenac | 20 mg/kg | Oral | ~72% inhibition at 3 hours | [9] |
Acetic Acid-Induced Writhing in Mice
This model is used to evaluate peripheral analgesic activity.
| Compound | Dose | Route of Administration | % Inhibition of Writhing | Citation |
| This compound | 1 - 30 mg/kg | Not Specified | No analgesic effect | [3][4] |
| Indomethacin | 10 mg/kg | Intraperitoneal | Significant reduction in writhing | [10] |
| Aspirin | 100 mg/kg | Oral | 38.19% | [11] |
| Diclofenac | 10 mg/kg | Oral | Significant reduction in writhing | [12] |
Signaling Pathways and Experimental Workflows
To visually represent the distinct mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz.
Signaling Pathways
Caption: Mechanism of Action of Conventional NSAIDs.
Caption: Mechanism of Action of this compound.
Experimental Workflow
Caption: Workflow for Carrageenan-Induced Paw Edema Assay.
Experimental Protocols
Collagen-Induced Arthritis (CIA) in Mice
-
Animals: DBA/1J mice (male, 8-10 weeks old) are typically used due to their high susceptibility.[7][13]
-
Induction:
-
Primary Immunization (Day 0): Mice are immunized at the base of the tail with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA).[7][13]
-
Booster Immunization (Day 21): A booster injection of type II collagen emulsified in Incomplete Freund's Adjuvant (IFA) is administered.[7][13]
-
-
Treatment: Test compounds (this compound or NSAIDs) are typically administered daily, starting before or after the onset of clinical signs of arthritis, depending on whether a prophylactic or therapeutic effect is being investigated.
-
Assessment: The severity of arthritis is evaluated using a clinical scoring system (e.g., 0-4 for each paw, with a maximum score of 16 per mouse) based on the degree of erythema and swelling. Paw thickness can also be measured with calipers.
Carrageenan-Induced Paw Edema in Rats
-
Animals: Male Sprague-Dawley or Wistar rats are commonly used.[1][6][8]
-
Procedure:
-
A baseline measurement of the rat's hind paw volume is taken using a plethysmometer.[1]
-
The test compound or vehicle is administered (e.g., orally or intraperitoneally).
-
After a set time (e.g., 30-60 minutes), a 1% solution of carrageenan is injected into the subplantar region of the right hind paw to induce localized inflammation and edema.[1][6]
-
-
Assessment: The paw volume is measured at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours). The percentage of edema inhibition by the test compound is calculated by comparing the increase in paw volume to the vehicle-treated control group.[1][8]
Acetic Acid-Induced Writhing in Mice
-
Animals: Swiss albino or ICR mice are frequently used.
-
Procedure:
-
Mice are pre-treated with the test compound or vehicle.
-
After a specified period (e.g., 30-60 minutes), a solution of acetic acid (typically 0.6-1%) is injected intraperitoneally.
-
-
Assessment: Following the acetic acid injection, the mice exhibit a characteristic stretching and writhing behavior. The number of writhes is counted for a defined period (e.g., 10-20 minutes). The analgesic effect of the test compound is determined by the percentage reduction in the number of writhes compared to the control group.
Conclusion
This compound and conventional NSAIDs represent two distinct classes of anti-inflammatory agents with different mechanisms of action and efficacy profiles in preclinical models. While NSAIDs provide broad-spectrum anti-inflammatory and analgesic effects through COX inhibition, this compound's activity appears to be more specific, targeting the NF-κB pathway and demonstrating efficacy in a model of chronic autoimmune arthritis. The lack of efficacy of this compound in acute inflammation and pain models further highlights its unique pharmacological profile. These findings suggest that this compound may hold promise as a therapeutic agent for autoimmune diseases like rheumatoid arthritis, potentially with a different side-effect profile compared to conventional NSAIDs. Further research, including direct comparative studies, is warranted to fully elucidate the therapeutic potential of this compound and its derivatives.
References
- 1. e-century.us [e-century.us]
- 2. oncotarget.com [oncotarget.com]
- 3. The effect of diclofenac (Voltaren) on the contraction of collagen lattices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dose-response study with ibuprofen in rheumatoid arthritis: clinical and pharmacokinetic findings - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multitarget-based cotreatment with cilostazol and celecoxib synergistically suppresses collagen-induced arthritis in mice by enhancing interleukin-10 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Naproxen Treatment Inhibits Articular Cartilage Loss in a Rat Model of Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Celecoxib: considerations regarding its potential disease-modifying properties in osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. walshmedicalmedia.com [walshmedicalmedia.com]
- 10. researchgate.net [researchgate.net]
- 11. globalresearchonline.net [globalresearchonline.net]
- 12. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The use of animal models in rheumatoid arthritis research - PMC [pmc.ncbi.nlm.nih.gov]
validating the in vivo efficacy of Epoxyquinomicin C in different arthritis models
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive analysis of the in vivo efficacy of Epoxyquinomicin C in preclinical arthritis models. Designed for researchers, scientists, and drug development professionals, this document objectively compares the performance of this compound with established arthritis therapies, supported by experimental data. We delve into the detailed methodologies of key experiments and present quantitative data in structured tables for straightforward comparison. Furthermore, this guide visualizes the compound's mechanism of action and experimental workflows through detailed diagrams.
Comparative Efficacy of this compound and Standard Arthritis Treatments
This compound has demonstrated significant anti-arthritic effects in the collagen-induced arthritis (CIA) mouse model, a widely used and clinically relevant model for rheumatoid arthritis. The data presented below summarizes the in vivo efficacy of this compound and provides an indirect comparison with the standard-of-care treatments, methotrexate and dexamethasone, based on findings from separate studies in the same animal model.
Disclaimer: The following tables present data from different studies and do not represent a direct head-to-head comparison. The experimental conditions, while similar in the use of the CIA model in DBA/1J mice, may have had variations that could influence the outcomes.
Table 1: In Vivo Efficacy of this compound in Collagen-Induced Arthritis (CIA) in DBA/1J Mice
| Treatment Group | Dosage | Administration Route | Key Efficacy Endpoint | Result |
| Control | Vehicle | Intraperitoneal (i.p.) | Mean Arthritic Score | ~8 (at day 42) |
| This compound | 2 mg/kg/day | Intraperitoneal (i.p.) | Mean Arthritic Score | Significantly reduced vs. control |
| This compound | 4 mg/kg/day | Intraperitoneal (i.p.) | Mean Arthritic Score | Potent reduction vs. control |
Data extracted from a graphical representation in Ishizuka et al., 1997. The exact numerical values for the treated groups were not provided in the abstract, but the graph clearly indicates a dose-dependent and potent inhibitory effect.
Table 2: In Vivo Efficacy of Methotrexate in Collagen-Induced Arthritis (CIA) in Mice
| Treatment Group | Dosage | Administration Route | Key Efficacy Endpoint | Result |
| Control (CIA) | Vehicle | Subcutaneous (s.c.) | Arthritis Score | ~10-12 (peak) |
| Methotrexate | 0.75 mg/kg | Subcutaneous (s.c.) | Arthritis Score | Significant reduction vs. control |
| Methotrexate | 1.5 mg/kg | Subcutaneous (s.c.) | Arthritis Score | Further significant reduction vs. control |
Table 3: In Vivo Efficacy of Dexamethasone in Collagen-Induced Arthritis (CIA) in Mice
| Treatment Group | Dosage | Administration Route | Key Efficacy Endpoint | Result |
| Vehicle (CIA) | Saline | Intraperitoneal (i.p.) | Clinical Score | Maintained high inflammatory score |
| Dexamethasone | 2 mg/kg/day | Intraperitoneal (i.p.) | Clinical Score | Significant decrease in inflammation |
Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
This compound and its derivative, dehydroxymethylepoxyquinomicin (DHMEQ), exert their anti-inflammatory effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2] NF-κB is a crucial transcription factor that orchestrates the expression of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules, which are central to the pathogenesis of rheumatoid arthritis.
Unlike many other inhibitors that target upstream components of the NF-κB pathway, this compound and DHMEQ have been shown to specifically inhibit the nuclear translocation of the p65 subunit of NF-κB.[3][4] This prevents NF-κB from binding to its target DNA sequences in the nucleus, thereby blocking the transcription of inflammatory mediators. This unique mechanism of action distinguishes it from nonsteroidal anti-inflammatory drugs (NSAIDs).[3][5]
The following diagram illustrates the proposed mechanism of action of this compound in the context of an inflamed joint.
Experimental Protocols
The in vivo efficacy of this compound was evaluated in the collagen-induced arthritis (CIA) model in DBA/1J mice. This is a widely accepted model that shares many pathological and immunological features with human rheumatoid arthritis.
1. Induction of Collagen-Induced Arthritis (CIA)
-
Animals: Male DBA/1J mice, typically 8-10 weeks old, are used as they are genetically susceptible to CIA.
-
Immunization:
-
Primary Immunization (Day 0): Mice are immunized intradermally at the base of the tail with 100 µg of bovine type II collagen emulsified in Complete Freund's Adjuvant (CFA).
-
Booster Immunization (Day 21): A booster injection of 100 µg of bovine type II collagen emulsified in Incomplete Freund's Adjuvant (IFA) is administered intradermally at the base of the tail.
-
-
Disease Development: The onset of arthritis, characterized by erythema and swelling of the paws, typically occurs between days 24 and 28 after the primary immunization.
2. Treatment Administration
-
Test Compound: this compound is dissolved in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).
-
Dosing Regimen: Prophylactic treatment typically starts on the day of the primary immunization (Day 0) and continues daily for a specified period (e.g., until day 42).
-
Route of Administration: Intraperitoneal (i.p.) injection is a common route for administering this compound in these studies.
3. Assessment of Arthritis
-
Clinical Scoring: The severity of arthritis in each paw is graded visually on a scale of 0 to 4, where:
-
0 = No evidence of erythema or swelling.
-
1 = Erythema and mild swelling confined to the tarsals or ankle joint.
-
2 = Erythema and mild swelling extending from the ankle to the tarsals.
-
3 = Erythema and moderate swelling extending from the ankle to the metatarsal joints.
-
4 = Erythema and severe swelling encompassing the ankle, foot, and digits, or ankylosis of the limb. The maximum possible score per mouse is 16.
-
-
Paw Swelling: Paw thickness or volume is measured using a plethysmometer or calipers at regular intervals.
The following diagram outlines the general workflow for evaluating the in vivo efficacy of a test compound in the CIA mouse model.
Conclusion
The available in vivo data strongly suggest that this compound is a potent inhibitor of collagen-induced arthritis in mice. Its unique mechanism of action, targeting the nuclear translocation of NF-κB, positions it as a promising therapeutic candidate for rheumatoid arthritis, potentially offering a different approach compared to existing treatments. While direct comparative studies with standard-of-care drugs are lacking, the significant efficacy observed in the CIA model warrants further investigation and head-to-head preclinical trials to fully elucidate its therapeutic potential relative to current standards. The detailed experimental protocols provided herein offer a foundation for such future comparative studies.
References
- 1. NF-κB inhibitor dehydroxymethylepoxyquinomicin suppresses osteoclastogenesis and expression of NFATc1 in mouse arthritis without affecting expression of RANKL, osteoprotegerin or macrophage colony-stimulating factor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. A novel NF-κB inhibitor, DHMEQ, ameliorates pristane-induced lupus in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NF-kappaB inhibitor dehydroxymethylepoxyquinomicin suppresses osteoclastogenesis and expression of NFATc1 in mouse arthritis without affecting expression of RANKL, osteoprotegerin or macrophage colony-stimulating factor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Epoxyquinomicin C and Other Prominent NF-kappaB Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The transcription factor Nuclear Factor-kappaB (NF-κB) is a pivotal regulator of inflammatory responses, cell survival, and proliferation. Its constitutive activation is implicated in a multitude of diseases, including chronic inflammatory conditions and various cancers. This has rendered the NF-κB signaling pathway a prime target for therapeutic intervention. This guide provides a detailed, head-to-head comparison of Epoxyquinomicin C, a natural product-derived inhibitor, with other well-characterized NF-κB inhibitors: Parthenolide, BAY 11-7082, and MG-132. We present a comprehensive overview of their mechanisms of action, supported by quantitative experimental data, and provide detailed protocols for key assays to facilitate their evaluation.
Mechanism of Action and Performance Comparison
The efficacy of an NF-κB inhibitor is determined by its specific target within the signaling cascade. This compound, through its more active synthetic derivative Dehydroxymethylepoxyquinomicin (DHMEQ), acts as a direct inhibitor of NF-κB nuclear translocation. In contrast, other inhibitors target upstream components of the pathway. Parthenolide is known to inhibit the IκB kinase (IKK) complex, BAY 11-7082 irreversibly inhibits the phosphorylation of IκBα, and MG-132 acts as a proteasome inhibitor, preventing the degradation of IκBα.[1] The distinct mechanisms of these inhibitors are summarized in the signaling pathway diagram below.
Quantitative Comparison of Inhibitor Potency
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the reported IC50 values for DHMEQ (the active derivative of this compound), Parthenolide, BAY 11-7082, and MG-132 across various assays and cell lines. It is important to note that direct comparisons should be made with caution due to the differing experimental conditions.
| Inhibitor | Assay | Cell Line | IC50 | Citation |
| DHMEQ | Cell Growth Inhibition | YCU-H891, KB (HNSCC) | ~20 µg/mL | [2] |
| Parthenolide | Cell Viability | MM1S, MM1R, H929, U266, RPMI8226 (Multiple Myeloma) | 1 - 3 µM | [3] |
| NF-κB Reporter Assay (SEAP) | HEK-Blue™ Null 1 | Significant inhibition at 15, 50, and 70 µM | [4] | |
| BAY 11-7082 | IκBα Phosphorylation (TNFα-induced) | Tumor cells | 10 µM | [5][6] |
| NF-κB Reporter Assay (Luciferase) | HEK293 | 2 µM | [6] | |
| Cell Proliferation | HGC27 (Gastric Cancer) | 24.88 nM (24h), 6.72 nM (48h), 4.23 nM (72h) | [7] | |
| Cell Proliferation | MKN45 (Gastric Cancer) | 29.11 nM (24h), 11.22 nM (48h), 5.88 nM (72h) | [7] | |
| MG-132 | Proteasome Inhibition (Suc-LLVY-MCA substrate) | In vitro | 100 nM | [8] |
| Proteasome Inhibition (Z-LLL-MCA substrate) | In vitro | 850 nM | [8] | |
| Cell Proliferation | C6 (Glioma) | 18.5 µmol/L (24h) | [9] | |
| Cell Proliferation | ACC-83 (Adenoid Cystic Carcinoma) | 41.68 µM (EC50) | [10] |
Detailed Experimental Protocols
To ensure reproducibility and facilitate the comparative evaluation of these inhibitors, we provide detailed protocols for three key assays used to measure NF-κB activity.
Electrophoretic Mobility Shift Assay (EMSA) for NF-κB DNA Binding
This assay directly measures the binding of active NF-κB from nuclear extracts to a labeled DNA probe containing the NF-κB consensus sequence.
a. Nuclear Extract Preparation:
-
Culture cells to 70-80% confluency and treat with the inhibitor of choice for the desired time, followed by stimulation with an NF-κB activator (e.g., TNF-α, 20 ng/mL) for 30 minutes.
-
Wash cells with ice-cold PBS and scrape them into a pre-chilled microcentrifuge tube.
-
Centrifuge at 500 x g for 5 minutes at 4°C. Discard the supernatant.
-
Resuspend the cell pellet in 400 µL of ice-cold hypotonic buffer (10 mM HEPES-KOH, pH 7.9, 1.5 mM MgCl2, 10 mM KCl, 0.5 mM DTT, and protease inhibitors).
-
Incubate on ice for 10 minutes.
-
Add 25 µL of 10% Nonidet P-40 and vortex vigorously for 10 seconds.
-
Centrifuge at 12,000 x g for 30 seconds at 4°C.
-
Carefully transfer the supernatant (cytoplasmic fraction) to a new tube.
-
Resuspend the nuclear pellet in 50 µL of ice-cold high-salt buffer (20 mM HEPES-KOH, pH 7.9, 25% glycerol, 420 mM NaCl, 1.5 mM MgCl2, 0.2 mM EDTA, 0.5 mM DTT, and protease inhibitors).
-
Incubate on ice for 20 minutes with intermittent vortexing.
-
Centrifuge at 12,000 x g for 2 minutes at 4°C.
-
Collect the supernatant containing the nuclear proteins. Determine protein concentration using a Bradford or BCA assay.
b. EMSA Reaction and Electrophoresis:
-
Prepare the binding reaction mixture (20 µL total volume): 2 µg of poly(dI-dC), 2 µL of 10x binding buffer (100 mM Tris-HCl, pH 7.5, 500 mM NaCl, 10 mM EDTA, 50% glycerol, 10 mM DTT), 10 µg of nuclear extract, and 1 µL of 32P-labeled NF-κB consensus oligonucleotide probe (~50,000 cpm).
-
Incubate at room temperature for 20 minutes.
-
Add 2 µL of 10x gel loading buffer (250 mM Tris-HCl, pH 7.5, 0.2% bromophenol blue, 40% glycerol).
-
Load the samples onto a 4% non-denaturing polyacrylamide gel.
-
Run the gel in 0.5x TBE buffer at 150V for 1.5-2 hours.
-
Dry the gel and expose it to X-ray film or a phosphorimager screen.
NF-κB Luciferase Reporter Assay
This assay measures the transcriptional activity of NF-κB by quantifying the light produced from a luciferase reporter gene under the control of an NF-κB-responsive promoter.
-
Seed cells (e.g., HEK293T) in a 96-well plate at a density of 1 x 10^4 cells/well.
-
The next day, co-transfect cells with an NF-κB-responsive firefly luciferase reporter plasmid and a constitutively active Renilla luciferase control plasmid using a suitable transfection reagent.
-
After 24 hours, replace the medium with fresh medium containing the desired concentrations of the NF-κB inhibitor.
-
Incubate for 1-2 hours, then stimulate with an NF-κB activator (e.g., TNF-α, 10 ng/mL) for 6-8 hours.
-
Wash the cells once with PBS.
-
Lyse the cells by adding 20 µL of passive lysis buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.
-
Measure firefly luciferase activity by adding 100 µL of Luciferase Assay Reagent II to each well and reading the luminescence on a plate reader.
-
Measure Renilla luciferase activity by adding 100 µL of Stop & Glo® Reagent to each well and reading the luminescence again.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
Western Blotting for IκBα Phosphorylation and Degradation
This technique is used to detect the levels of phosphorylated IκBα (an indicator of IKK activity) and total IκBα (to assess its degradation).
-
Culture and treat cells as described for the EMSA protocol.
-
Lyse cells in RIPA buffer (50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins by SDS-PAGE on a 10% polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-IκBα (Ser32/36) (e.g., 1:1000 dilution), total IκBα (e.g., 1:1000 dilution), and a loading control (e.g., β-actin or GAPDH, 1:5000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody (e.g., 1:2000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
Conclusion
The choice of an NF-κB inhibitor for research or therapeutic development depends on the specific context and desired outcome. This compound, via its derivative DHMEQ, offers a distinct mechanism by directly targeting NF-κB nuclear translocation. Parthenolide and BAY 11-7082 provide tools to investigate the role of the upstream IKK complex, while MG-132 allows for the study of the proteasome's role in NF-κB regulation. The quantitative data and detailed protocols provided in this guide are intended to assist researchers in making informed decisions and designing rigorous experiments to further elucidate the complex role of NF-κB in health and disease.
References
- 1. Impact of proteasome inhibitor MG-132 on expression of NF-κB, IL-1β and histological remodeling after myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of a novel NF-kappaB inhibitor, dehydroxymethylepoxyquinomicin (DHMEQ), on growth, apoptosis, gene expression, and chemosensitivity in head and neck squamous cell carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Collateral Sensitivity of Parthenolide via NF-κB and HIF-α Inhibition and Epigenetic Changes in Drug-Resistant Cancer Cell Lines [frontiersin.org]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Nuclear factor-κB inhibitor Bay11-7082 inhibits gastric cancer cell proliferation by inhibiting Gli1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MG-132 | Cell Signaling Technology [cellsignal.com]
- 9. Proteasome inhibitor MG-132 induces C6 glioma cell apoptosis via oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The anti-tumor effect of proteasome inhibitor MG132 for human adenoid cystic carcinoma: correlate with the emerging role of Nrf2/Keap1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Differential Antimicrobial Activity Within the Epoxyquinomicin Family
For Researchers, Scientists, and Drug Development Professionals
The emergence of antibiotic resistance necessitates the exploration of novel chemical scaffolds. The Epoxyquinomicin family, natural products isolated from Amycolatopsis species, presents a unique structural motif. While initially investigated for their antimicrobial properties, their predominant biological activity appears to be immunomodulatory. This guide provides a comparative overview of the antimicrobial activity of Epoxyquinomicin family members A, B, C, and D, supported by available experimental data.
Differential Antimicrobial Activity
Initial studies have revealed a clear demarcation in the antimicrobial potency among the Epoxyquinomicin family members. Epoxyquinomicins A and B exhibit weak antibacterial activity, primarily directed against Gram-positive bacteria. In stark contrast, Epoxyquinomicins C and D demonstrate little to no antimicrobial activity.[1]
Quantitative Antimicrobial Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for Epoxyquinomicins A and B against selected Gram-positive bacteria.
| Microorganism | Epoxyquinomicin A (MIC, µg/mL) | Epoxyquinomicin B (MIC, µg/mL) |
| Staphylococcus aureus Smith | >100 | 50 |
| Bacillus subtilis PCI 219 | 50 | 25 |
| Micrococcus luteus PCI 1001 | 100 | 50 |
Data sourced from Tsuchida et al., 1996, The Journal of Antibiotics.
Experimental Protocols
The antimicrobial activity of the Epoxyquinomicin family members was determined using the broth microdilution method.
Broth Microdilution Method for MIC Determination
This method is a standardized procedure for determining the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
1. Inoculum Preparation:
- Bacterial strains are cultured on an appropriate agar medium for 18-24 hours.
- Well-isolated colonies are selected and suspended in a sterile broth (e.g., Mueller-Hinton Broth) to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
- The standardized bacterial suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
2. Preparation of Antimicrobial Dilutions:
- A stock solution of each Epoxyquinomicin compound is prepared in a suitable solvent.
- Serial two-fold dilutions of the compounds are prepared in a 96-well microtiter plate using Mueller-Hinton Broth. The concentration range is selected to encompass the expected MIC values.
3. Inoculation and Incubation:
- Each well containing the diluted antimicrobial agent is inoculated with the standardized bacterial suspension.
- Control wells are included: a growth control (broth and inoculum, no antibiotic) and a sterility control (broth only).
- The microtiter plates are incubated at 35-37°C for 16-20 hours under ambient atmospheric conditions.
4. Interpretation of Results:
- Following incubation, the plates are visually inspected for turbidity.
- The MIC is defined as the lowest concentration of the antimicrobial agent at which there is no visible growth of the microorganism.
Mechanism of Action: A Shift from Antimicrobial to Anti-inflammatory
While Epoxyquinomicins A and B show weak antimicrobial effects, the primary therapeutic potential of this family, particularly Epoxyquinomicin C and its derivatives, appears to lie in the modulation of inflammatory pathways. This compound itself is not a potent inhibitor of Nuclear Factor-kappa B (NF-κB), a key regulator of the inflammatory response. However, a synthetic derivative, dehydroxymethylepoxyquinomicin (DHMEQ), was designed to specifically inhibit this pathway.[2][3][4]
The mechanism of DHMEQ involves direct, covalent binding to cysteine residues within the NF-κB protein subunits, specifically p65, p50, and RelB.[2][3] This binding event prevents the NF-κB complex from binding to its target DNA sequences, thereby inhibiting the transcription of pro-inflammatory genes.[2][4]
Experimental Workflow: From Discovery to a Mechanistic Hypothesis
Caption: From discovery to a mechanistic hypothesis for the Epoxyquinomicin family.
Signaling Pathway: Inhibition of NF-κB by DHMEQ
Caption: DHMEQ inhibits the NF-κB pathway by binding to p65/p50 subunits.
Conclusion
The Epoxyquinomicin family exhibits significant functional divergence. While Epoxyquinomicins A and B possess weak antibacterial activity against Gram-positive organisms, members C and D are largely inactive. The true therapeutic potential of this scaffold may reside in its anti-inflammatory properties, as demonstrated by the potent NF-κB inhibitory activity of the this compound-derived synthetic analogue, DHMEQ. Further investigation into the structure-activity relationships of this compound class could lead to the development of novel immunomodulatory or anti-inflammatory agents. For researchers focused on antimicrobial drug discovery, the weak activity of Epoxyquinomicins A and B might serve as a starting point for synthetic modifications to enhance potency and spectrum. However, the current data suggest that the primary value of this chemical family lies outside of direct antimicrobial applications.
References
- 1. Epoxyquinomicins A, B, C and D, new antibiotics from Amycolatopsis. I. Taxonomy, fermentation, isolation and antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Inhibition of Late and Early Phases of Cancer Metastasis by the NF-κB Inhibitor DHMEQ Derived from Microbial Bioactive Metabolite Epoxyquinomicin: A Review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Cytotoxic Profiles of Epoxyquinomicin A, B, C, and D
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cytotoxic profiles of Epoxyquinomicin A, B, C, and D, a class of antibiotics isolated from Amycolatopsis sp. While comprehensive cytotoxic data for all four analogs is not publicly available, this document synthesizes the existing information to guide further research and drug development efforts.
Summary of Cytotoxic Activity
Initial studies have indicated a significant difference in the cytotoxic potential among the epoxyquinomicin analogs. Notably, Epoxyquinomicin C and D exhibit minimal to no cytotoxic activity against a range of cancer cell lines. In contrast, the cytotoxic profiles of Epoxyquinomicin A and B have not been extensively reported in publicly accessible literature, precluding a direct quantitative comparison.
Quantitative Cytotoxicity Data
A Japanese patent application discloses that Epoxyquinomicins C and D were tested for their ability to inhibit the growth of various cancer cells. The results indicate a lack of significant cytotoxicity, with IC50 values reported to be greater than 100 µg/mL for both compounds.[1] This suggests a very low cytotoxic potential for these two specific analogs.
| Compound | Cell Line(s) | IC50 Value | Reference |
| Epoxyquinomicin A | Not Reported | Data not available | - |
| Epoxyquinomicin B | Not Reported | Data not available | - |
| This compound | Various cancer cells | > 100 µg/mL | [1] |
| Epoxyquinomicin D | Various cancer cells | > 100 µg/mL | [1] |
Experimental Protocols
The cytotoxicity of this compound and D was evaluated using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay [1]. This colorimetric assay is a widely accepted method for assessing cell viability.
General MTT Assay Protocol
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound and D) and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Following incubation, the MTT reagent is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.
-
Formazan Solubilization: The formazan crystals are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.
Signaling Pathway Insights: The NF-κB Connection
While direct signaling pathway analysis for the parent epoxyquinomicins is limited, studies on a synthetic derivative of this compound, dehydroxymethylepoxyquinomicin (DHMEQ) , provide valuable insights. DHMEQ has been identified as a potent inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway [2][3][4].
NF-κB is a crucial transcription factor that plays a key role in regulating immune and inflammatory responses, cell survival, and proliferation. Its constitutive activation is a hallmark of many cancers. DHMEQ has been shown to inhibit the nuclear translocation of NF-κB, thereby preventing its transcriptional activity[2][3]. This mechanism suggests that the epoxyquinomicin scaffold may have potential for targeting the NF-κB pathway.
References
- 1. JPH1045738A - Antibiotic epoxyquinomycins C and D, their production and antirheumatic agents - Google Patents [patents.google.com]
- 2. Targeting of nuclear factor kappaB Pathways by dehydroxymethylepoxyquinomicin, a novel inhibitor of breast carcinomas: antitumor and antiangiogenic potential in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of tumor growth by NF-kappaB inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of NF-kappaB activation inhibitors derived from this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Anti-Inflammatory Potential of Epoxyquinomicin C: A Comparative Analysis Across Diverse Cell Lines
A comprehensive examination of the anti-inflammatory efficacy of Epoxyquinomicin C and its potent derivative, dehydroxymethylepoxyquinomicin (DHMEQ), reveals a consistent inhibitory effect on key inflammatory pathways across a variety of cell types. This guide synthesizes available data to provide researchers, scientists, and drug development professionals with a comparative overview of its activity, supported by experimental evidence.
This compound, a natural antibiotic, and its synthetic analog, DHMEQ, have demonstrated significant anti-inflammatory properties, primarily through the inhibition of the master inflammatory regulator, Nuclear Factor-kappa B (NF-κB).[1][2] This targeted action disrupts the production of a cascade of pro-inflammatory mediators, offering a promising avenue for therapeutic intervention in a range of inflammatory diseases. This guide delves into the cross-validation of these anti-inflammatory effects in different cell lines, presenting a comparative analysis of the available data.
Comparative Efficacy of DHMEQ Across Various Cell Lines
The anti-inflammatory activity of DHMEQ has been evaluated in a multitude of cell lines, each representing different facets of the immune response and disease models. The following tables summarize the observed effects on key inflammatory markers and cell viability.
| Cell Line | Cell Type | Stimulus | Key Inflammatory Markers Inhibited | Observed Effects |
| Jurkat Cells | Human T cell leukemia | TNF-α, PHA | NF-κB activation, IL-2, IFN-γ | Inhibition of TNF-α-induced NF-κB activation.[2] Decreased expression of Th1 cytokines (IL-2, IFN-γ).[3] |
| RAW264.7 | Mouse macrophage | LPS | NF-κB activation, iNOS, NO, IL-6, IL-12, IL-1β, COX-2, PGE2 | Inhibition of nuclear translocation of p65, and subsequent reduction in inflammatory mediators.[1] |
| Bone Marrow-Derived Macrophages (BMM) | Mouse primary macrophages | LPS | NF-κB activation, iNOS, NO, IL-6, TNF-α, COX-2, PGE2 | Consistent inhibition of LPS-induced inflammatory responses.[1][2] |
| Human Keratinocytes (NCTC 2544) | Human skin cells | IFN-γ, Histamine | ICAM-1, MCP-1, IL-8, RANTES | Potent inhibition of chemokine and adhesion molecule production. DHMEQ was more effective than hydrocortisone in inhibiting IL-8 and RANTES.[2] |
| Peripheral Blood Mononuclear Cells (PBMC) | Human primary immune cells | PHA | IL-2, IFN-γ, TNF-α | Decreased expression of Th1 cytokines.[3] |
| Mouse Microglial Cells | Mouse brain immune cells | LPS | NF-κB activation, TNF-α, IL-6 | Suppression of inflammatory responses in a central nervous system-relevant cell line.[2] |
| Rat Mast Cells (RBL-2H3) | Rat mast cell line | Antigen/IgE | NF-κB activation, IL-6, TNF-α, MMP-2 | Inhibition of allergic and inflammatory responses mediated by mast cells.[2] |
| ARPE-19 | Human retinal pigment epithelial cells | TNF-α | ICAM-1, IL-8, MCP-1, IL-6, TLR2, TLR3, TLR4 | Reduction of inflammatory mediators in an ocular inflammation model.[4] |
| Human Peritoneal Mesothelial Cells (HPMC) | Human primary cells | IL-1 | IL-6, MCP-1, Hyaluronan | Lowered production of inflammatory and fibrotic mediators.[5] |
| Cell Line | Cell Type | IC50 for Cell Growth Inhibition (DHMEQ) |
| YCU-H891 | Head and Neck Squamous Cell Carcinoma | ~20 µg/mL |
| KB | Head and Neck Squamous Cell Carcinoma | ~20 µg/mL |
| FISS-10 | Feline Injection-Site Sarcoma | 14.15 ± 2.87 µg/mL (72h) |
| FISS-07 | Feline Injection-Site Sarcoma | 16.03 ± 1.68 µg/mL (72h) |
| FISS-08 | Feline Injection-Site Sarcoma | 17.12 ± 1.19 µg/mL (72h) |
| Normal Feline Soft Tissue Cells | Primary Cells | 27.34 ± 2.87 µg/mL (72h) |
Elucidation of the Signaling Pathways
The primary mechanism of action for this compound's anti-inflammatory effects is the direct inhibition of the NF-κB signaling pathway. Furthermore, evidence suggests a regulatory role on the Mitogen-Activated Protein Kinase (MAPK) pathways, specifically JNK and p38.
NF-κB Signaling Pathway Inhibition
DHMEQ has been shown to covalently bind to NF-κB component proteins, thereby inhibiting their ability to bind to DNA.[6] This action effectively blocks the transcription of a wide array of pro-inflammatory genes.
Caption: DHMEQ directly targets and inhibits the DNA binding activity of active NF-κB.
Modulation of MAPK Signaling
In a mouse model of lupus, DHMEQ treatment was found to downregulate the phosphorylation of both JNK and p38 MAPK in renal tissue.[7] This suggests that in addition to its direct effects on NF-κB, DHMEQ can also modulate upstream signaling pathways that are critically involved in the inflammatory response.
Caption: DHMEQ downregulates the phosphorylation of JNK and p38 MAPK pathways.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments used to assess the anti-inflammatory effects of this compound and its derivatives.
Cell Culture and Treatment
-
Cell Lines: Adherent cell lines (e.g., RAW264.7, NCTC 2544, ARPE-19) are cultured in appropriate media (e.g., DMEM, MEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Suspension cells (e.g., Jurkat) are cultured in RPMI-1640 medium with similar supplements. Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells are seeded at a predetermined density and allowed to adhere overnight (for adherent cells). The following day, the media is replaced with fresh media containing various concentrations of DHMEQ or vehicle control (e.g., DMSO). After a pre-incubation period (typically 1-4 hours), cells are stimulated with an inflammatory agent such as lipopolysaccharide (LPS; 1 µg/mL) or tumor necrosis factor-alpha (TNF-α; 10 ng/mL) for a specified duration (e.g., 6-24 hours) depending on the endpoint being measured.
NF-κB DNA Binding Assay (ELISA-based)
This assay quantifies the active form of NF-κB (typically the p65 subunit) in nuclear extracts.
-
Nuclear Extract Preparation: Following treatment, cells are harvested and nuclear extracts are prepared using a commercial nuclear extraction kit according to the manufacturer's instructions. Protein concentration is determined using a BCA assay.
-
ELISA Procedure: An equal amount of protein from each nuclear extract is added to a 96-well plate pre-coated with an oligonucleotide containing the NF-κB consensus sequence.
-
The plate is incubated to allow active NF-κB to bind to the oligonucleotide.
-
Wells are washed, and a primary antibody specific for the p65 subunit of NF-κB is added.
-
After incubation and washing, a horseradish peroxidase (HRP)-conjugated secondary antibody is added.
-
Following a final incubation and wash, a chromogenic substrate is added, and the absorbance is measured at 450 nm using a microplate reader. The results are expressed as the relative amount of NF-κB DNA binding activity compared to the stimulated control.[8][9]
Cytokine Quantification (ELISA)
This method measures the concentration of secreted pro-inflammatory cytokines in the cell culture supernatant.
-
Sample Collection: After the treatment period, the cell culture supernatant is collected and centrifuged to remove any cellular debris.
-
ELISA Procedure: A 96-well plate is coated with a capture antibody specific for the cytokine of interest (e.g., TNF-α, IL-6).
-
The plate is blocked to prevent non-specific binding.
-
Standards of known cytokine concentrations and the collected cell culture supernatants are added to the wells.
-
After incubation and washing, a detection antibody conjugated to an enzyme (e.g., HRP) is added.
-
A substrate solution is added to produce a colorimetric reaction, which is stopped with a stop solution.
-
The absorbance is measured at 450 nm, and the concentration of the cytokine in the samples is determined by comparison to the standard curve.
Western Blotting for Phosphorylated MAPK
This technique is used to detect the activation of MAPK signaling pathways by measuring the levels of phosphorylated JNK and p38.
-
Cell Lysis: Following treatment, cells are washed with ice-cold PBS and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the cell lysates is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated overnight with primary antibodies specific for phosphorylated JNK (p-JNK) and phosphorylated p38 (p-p38). Antibodies against total JNK, total p38, and a housekeeping protein (e.g., β-actin or GAPDH) are used for normalization.
-
The membrane is then washed and incubated with HRP-conjugated secondary antibodies.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system, and the band intensities are quantified using densitometry software.[7]
Caption: A generalized workflow for assessing the anti-inflammatory effects of DHMEQ.
Conclusion
The available evidence strongly supports the anti-inflammatory properties of this compound and its derivative, DHMEQ, across a diverse range of cell lines. The primary mechanism of action is the robust inhibition of the NF-κB pathway, with additional modulatory effects on the JNK and p38 MAPK signaling cascades. While the qualitative effects are well-documented, a more standardized approach to quantitative analysis, particularly the determination of IC50 values for the inhibition of specific inflammatory mediators, would further solidify the comparative efficacy of this compound. The detailed experimental protocols provided herein offer a foundation for future research aimed at further elucidating the therapeutic potential of this compound and its derivatives in inflammatory diseases.
References
- 1. Inhibition of Cellular and Animal Inflammatory Disease Models by NF-κB Inhibitor DHMEQ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. DHMEQ, a novel nuclear factor-kappaB inhibitor, induces selective depletion of alloreactive or phytohaemagglutinin-stimulated peripheral blood mononuclear cells, decreases production of T helper type 1 cytokines, and blocks maturation of dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti‑inflammatory effects of the NF‑κB inhibitor dehydroxymethylepoxyquinomicin on ARPE‑19 cells. | Semantic Scholar [semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. Inhibition of Canonical NF-κB Nuclear Localization by (−)-DHMEQ via Impairment of DNA Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel NF-κB inhibitor, DHMEQ, ameliorates pristane-induced lupus in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The designed NF-κB inhibitor, DHMEQ, inhibits KISS1R-mediated invasion and increases drug-sensitivity in mouse plasmacytoma SP2/0 cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Experimental Findings of Epoxyquinomicin C and a Novel NF-κB Inhibitor, DHMEQ, in Inflammatory Arthritis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the experimental findings related to Epoxyquinomicin C and its more potent derivative, (-)-Dehydroxymethylepoxyquinomicin (DHMEQ), in the context of inflammatory arthritis. The information is intended to aid researchers in understanding the reproducibility and therapeutic potential of these compounds by presenting available data on their efficacy, mechanism of action, and safety profile alongside selected alternative NF-κB inhibitors.
Executive Summary
This compound, a natural product isolated from Amycolatopsis sp., has demonstrated anti-inflammatory properties, particularly in preclinical models of rheumatoid arthritis.[1] Its mechanism of action is distinct from nonsteroidal anti-inflammatory drugs (NSAIDs) and is attributed to the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[1][2] Structure-activity relationship studies led to the synthesis of (-)-Dehydroxymethylepoxyquinomicin (DHMEQ), a derivative with significantly enhanced NF-κB inhibitory activity.[3][4][5] This guide summarizes the available quantitative data for this compound and DHMEQ and compares them with other known NF-κB inhibitors, BAY 11-7082, Parthenolide, and MG-132, which have also been evaluated in inflammatory models. While direct comparative studies are limited, this guide collates data from various sources to facilitate an assessment of their relative potency and potential for further development.
Data Presentation: Comparative Efficacy and Toxicity
The following tables summarize the available quantitative data for this compound, DHMEQ, and selected alternative NF-κB inhibitors. It is important to note that the experimental conditions under which these data were generated may vary between studies, and direct comparisons should be made with caution.
Table 1: In Vitro Inhibition of NF-κB Activity
| Compound | Assay System | IC50 Value | Reference |
| DHMEQ | Inhibition of NF-κB activity in HNSCC cell lines | ~20 µg/mL (cell growth inhibition associated with NF-κB inhibition) | [3] |
| BAY 11-7082 | Inhibition of TNFα-induced IκBα phosphorylation in tumor cells | 10 µM | [6][7][8] |
| Parthenolide | Inhibition of NF-κB–DNA binding activity in MM1S cells | ~1-3 µM (cell growth inhibition) | [9] |
| MG-132 | Inhibition of proteasome activity (indirectly inhibiting NF-κB) | 100 nM (for ZLLL-MCA) | [10] |
| This compound | Not explicitly reported | - |
Note: A direct IC50 value for this compound's inhibition of NF-κB was not found in the reviewed literature. It is generally considered less potent than DHMEQ.
Table 2: In Vivo Efficacy in Collagen-Induced Arthritis (CIA) Models
| Compound | Animal Model | Dosage | Key Findings | Reference |
| This compound | DBA/1J Mice | 1-4 mg/kg | Potent inhibitory effects on type II collagen-induced arthritis. | [1][2] |
| DHMEQ | SCID Mice (ATL model) | 12 mg/kg | Inhibited tumor formation and reduced mortality. | [11] |
| Parthenolide | Rat | Not specified | Significantly reduced synovitis, inflammation, and pannus formation. | [12] |
| BAY 11-7082 | Not explicitly reported in CIA model in reviewed abstracts | - | - | |
| MG-132 | Rat | Not specified | Marked reduction in inflammation, pain, and joint destruction. | [13] |
Note: While studies report positive outcomes, specific quantitative data on the percentage of paw volume reduction or arthritis score inhibition were not consistently available in a directly comparable format.
Table 3: Acute Toxicity Data
| Compound | Animal Model | LD50 Value | Reference |
| This compound | Mice | Not explicitly reported, suggested to have low toxicity. | [14] |
| DHMEQ | Mice | Not explicitly reported, no observable toxicity at therapeutic doses. | [11][14][15] |
| Actinomycin D | Mice | 0.8 mg/kg | [16] |
| Cycloheximide | Mice | 181 mg/kg | [16] |
| Nogalamycin | Mice | 21 mg/kg | [16] |
Note: Specific LD50 values for this compound and DHMEQ were not found. The provided data for other compounds is for general toxicological context.
Experimental Protocols
Collagen-Induced Arthritis (CIA) in Mice
This is a widely used and well-validated animal model for studying the pathogenesis of rheumatoid arthritis and for evaluating potential therapeutic agents.
1. Materials:
- Animals: DBA/1J mice (highly susceptible strain), 8-10 weeks old.
- Collagen: Bovine or chicken type II collagen.
- Adjuvants: Complete Freund's Adjuvant (CFA) and Incomplete Freund's Adjuvant (IFA).
- Test Compounds: this compound, DHMEQ, or other inhibitors dissolved in an appropriate vehicle.
- Control: Vehicle solution.
2. Immunization Protocol:
- Primary Immunization (Day 0): Emulsify type II collagen in CFA. Inject 100 µL of the emulsion intradermally at the base of the tail.
- Booster Immunization (Day 21): Emulsify type II collagen in IFA. Inject 100 µL of the emulsion intradermally at a site different from the primary injection.
3. Treatment Protocol:
- Divide mice into treatment and control groups.
- Administer the test compound or vehicle daily or as per the experimental design, starting from a predetermined day post-primary immunization (e.g., day 21 or at the onset of symptoms). Administration can be intraperitoneal (i.p.), subcutaneous (s.c.), or oral (p.o.).
4. Assessment of Arthritis:
- Clinical Scoring: Visually score each paw for signs of inflammation (erythema and swelling) on a scale of 0-4 (0 = normal, 1 = mild, 2 = moderate, 3 = severe, 4 = maximal inflammation). The total score per mouse is the sum of the scores for all four paws (maximum score of 16).[17]
- Paw Thickness Measurement: Use a digital caliper to measure the thickness of the hind paws at regular intervals.[18]
- Histopathology: At the end of the experiment, sacrifice the animals and collect the joints for histological analysis to assess synovial inflammation, cartilage degradation, and bone erosion.
NF-κB Inhibition Assay (Luciferase Reporter Assay)
This in vitro assay is used to quantify the inhibitory effect of a compound on NF-κB transcriptional activity.
1. Cell Line:
- Use a cell line that stably expresses a luciferase reporter gene under the control of an NF-κB response element (e.g., HEK293T or RAW264.7 cells).
2. Experimental Procedure:
- Plate the cells in a multi-well plate and allow them to adhere overnight.
- Pre-treat the cells with various concentrations of the test compound for a specified period (e.g., 1-2 hours).
- Induce NF-κB activation by stimulating the cells with an appropriate agonist, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS).
- After a defined incubation period, lyse the cells and measure the luciferase activity using a luminometer.
3. Data Analysis:
- Calculate the percentage of NF-κB inhibition for each concentration of the test compound relative to the stimulated control (vehicle-treated).
- Determine the half-maximal inhibitory concentration (IC50) value by plotting the percentage of inhibition against the compound concentration.
Mandatory Visualization
Signaling Pathway: NF-κB Activation and Inhibition by DHMEQ
References
- 1. Epoxyquinomicins A, B, C and D, new antibiotics from Amycolatopsis. II. Effect on type II collagen-induced arthritis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of a novel NF-kappaB inhibitor, dehydroxymethylepoxyquinomicin (DHMEQ), on growth, apoptosis, gene expression, and chemosensitivity in head and neck squamous cell carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. BAY 11-7082 | IκB/IKK inhibitor | nuclear factor-κB inhibitor | NF-κB inhibitor | CAS 19542-67-7 | Buy BAY 117082 from Supplier InvivoChem [invivochem.com]
- 8. apexbt.com [apexbt.com]
- 9. researchgate.net [researchgate.net]
- 10. MG-132 | Cell Signaling Technology [cellsignal.com]
- 11. academic.oup.com [academic.oup.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Anticancer Activity of Novel NF-kappa B Inhibitor DHMEQ by Intraperitoneal Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The designed NF-κB inhibitor, DHMEQ, inhibits KISS1R-mediated invasion and increases drug-sensitivity in mouse plasmacytoma SP2/0 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Enhanced toxicity for mice of combinations of antibiotics with Escherichia coli cells or Salmonella typhosa endotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Dihydroarteannuin Ameliorates Collagen-Induced Arthritis Via Inhibiting B Cell Activation by Activating the FcγRIIb/Lyn/SHP-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
A Comparative Benchmarking Guide: Epoxyquinomicin C vs. Established Anti-Inflammatory Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of Epoxyquinomicin C against two widely used anti-inflammatory drugs: the corticosteroid Dexamethasone and the non-steroidal anti-inflammatory drug (NSAID) Ibuprofen. The information presented herein is intended to assist researchers in evaluating the potential of this compound as a novel anti-inflammatory agent.
Mechanism of Action at a Glance
The anti-inflammatory effects of these three compounds are mediated through distinct molecular pathways. Dexamethasone exerts its effects by modulating gene expression through the glucocorticoid receptor, Ibuprofen directly inhibits cyclooxygenase (COX) enzymes, and this compound is suggested to function through the inhibition of the NF-κB signaling pathway.
Comparative Efficacy Data
Table 1: Inhibition of Cyclooxygenase (COX) Enzymes
| Compound | COX-1 IC50 | COX-2 IC50 | Selectivity (COX-1/COX-2) |
| Dexamethasone | No direct inhibition | ~7.3 nM - 10 nM[1] | Highly Selective for COX-2 expression |
| Ibuprofen | ~2.9 µM - 13 µM[2] | ~1.1 µM - 370 µM | Non-selective to moderately selective for COX-1 |
| This compound | Not reported | Not reported | Likely does not act via direct COX inhibition |
Table 2: Inhibition of Inflammatory Mediators in Macrophages (RAW 264.7 cells)
| Compound | Inhibition of Nitric Oxide (NO) Production | Inhibition of TNF-α Production |
| Dexamethasone | Dose-dependent inhibition[3][4] | Dose-dependent inhibition[5][6] |
| Ibuprofen | Dose-dependent inhibition[7][8] | Reported to have inhibitory effects |
| This compound | Not reported | Not reported |
Note: The derivative of this compound, Dehydroxymethylepoxyquinomicin (DHMEQ), is a known potent inhibitor of NF-κB activation[9][10][11]. This is the likely mechanism for the anti-inflammatory effects of this compound.
Signaling Pathways
The anti-inflammatory mechanisms of Dexamethasone, Ibuprofen, and this compound involve different signaling cascades.
References
- 1. Effect of antiinflammatory drugs on COX-1 and COX-2 activity in human articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ibuprofen - Wikipedia [en.wikipedia.org]
- 3. Dexamethasone inhibits inducible nitric-oxide synthase expression and nitric oxide production by destabilizing mRNA in lipopolysaccharide-treated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. oncotarget.com [oncotarget.com]
- 7. Co-Administration of Gagam-Sipjeondaebo-Tang and Ibuprofen Alleviates the Inflammatory Response in MPTP-Induced Parkinson’s Disease Mouse Model and RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nitric oxide inhibition of lipopolysaccharide-stimulated RAW 247.6 cells by ibuprofen-conjugated iron oxide nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of a novel NF-kappaB inhibitor, dehydroxymethylepoxyquinomicin (DHMEQ), on growth, apoptosis, gene expression, and chemosensitivity in head and neck squamous cell carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of NF-κB by Dehydroxymethylepoxyquinomicin Suppresses Invasion and Synergistically Potentiates Temozolomide and γ-Radiation Cytotoxicity in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. encyclopedia.pub [encyclopedia.pub]
A Comparative Guide to the Structure-Activity Relationship of Epoxyquinomicin C and Its Derivatives as NF-κB Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of Epoxyquinomicin C and its synthetic derivatives, focusing on their efficacy as inhibitors of the nuclear factor-kappa B (NF-κB) signaling pathway. The following sections present a detailed analysis of their biological activities, supported by experimental data, protocols, and visual diagrams to facilitate a deeper understanding of these potent anti-inflammatory and anti-cancer agents.
Introduction
This compound is a naturally occurring antibiotic that has garnered significant interest for its anti-inflammatory properties.[1][2] Its core structure has served as a template for the rational design of synthetic derivatives with improved activity and reduced toxicity. A key mechanism of action for these compounds is the inhibition of NF-κB, a crucial transcription factor that regulates inflammatory responses, cell proliferation, and survival.[2][3] Dysregulation of the NF-κB pathway is implicated in a variety of diseases, including inflammatory disorders and cancer, making it a prime target for therapeutic intervention. This guide focuses on the dehydroxymethyl derivatives of this compound, namely DHM2EQ and its regioisomer DHM3EQ, along with the extensively studied derivative, dehydroxymethylepoxyquinomicin (DHMEQ).
Comparative Analysis of Biological Activity
The removal of the hydroxymethyl group from this compound led to the development of derivatives with enhanced biological activity. The strategic placement of the remaining functional groups on the epoxyquinone core has a significant impact on their inhibitory potential against NF-κB.
Quantitative Comparison of Inhibitory Activity
The following table summarizes the available data on the inhibitory activities of this compound and its key derivatives.
| Compound | Target/Assay | Cell Line | IC50 Value | Reference |
| This compound | NF-κB Activation | Jurkat T cells | Inactive | [2] |
| DHM2EQ | TNF-α-induced NF-κB Activation | Jurkat T cells | More active than DHM3EQ | [1] |
| DHM3EQ | TNF-α-induced NF-κB Activation | Jurkat T cells | Less active than DHM2EQ | [1] |
| DHMEQ | Cell Growth Inhibition (associated with NF-κB inhibition) | YCU-H891, KB (HNSCC) | ~20 µg/mL | [4] |
| DHMEQ | Cell Growth Inhibition | Glioblastoma cell lines | ~14-26 µg/mL (48-72h) | [3] |
| DHMEQ | TNF-α-induced NF-κB Transcriptional Activity | Jurkat T cells | Effective Inhibition | [5] |
Note: A direct IC50 value for NF-κB inhibition by DHM2EQ and DHM3EQ from the primary literature is not publicly available; however, the seminal study by Matsumoto et al. (2000) established that DHM2EQ is the more potent of the two regioisomers.[1] DHMEQ, a closely related and more extensively studied derivative, demonstrates significant inhibitory activity in various cancer cell lines where NF-κB is constitutively active or induced.
Structure-Activity Relationship
The key structural modifications that influence the activity of these compounds are:
-
Hydroxymethyl Group: Removal of the hydroxymethyl group from this compound is crucial for its NF-κB inhibitory activity. The parent compound is inactive, while its dehydroxymethyl derivatives show significant potency.[2]
-
Stereochemistry and Regiochemistry: The spatial arrangement of the functional groups is critical. DHM2EQ was found to be more active and less toxic than its regioisomer DHM3EQ, highlighting the importance of the specific substitution pattern on the epoxyquinone ring for optimal interaction with its biological target.[1]
Signaling Pathway and Experimental Workflow
To visually represent the biological context and experimental procedures, the following diagrams are provided.
Caption: Figure 1: Canonical NF-κB Signaling Pathway and Inhibition.
References
- 1. Synthesis of NF-kappaB activation inhibitors derived from this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of Cellular and Animal Inflammatory Disease Models by NF-κB Inhibitor DHMEQ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of NF-κB by Dehydroxymethylepoxyquinomicin Suppresses Invasion and Synergistically Potentiates Temozolomide and γ-Radiation Cytotoxicity in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of a novel NF-kappaB inhibitor, dehydroxymethylepoxyquinomicin (DHMEQ), on growth, apoptosis, gene expression, and chemosensitivity in head and neck squamous cell carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of tumor necrosis factor-alpha -induced nuclear translocation and activation of NF-kappa B by dehydroxymethylepoxyquinomicin - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Evaluation of the Therapeutic Index of Epoxyquinomicin C and its Synthetic Derivative, DHMEQ
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the therapeutic profiles of Epoxyquinomicin C, a natural product, and its rationally designed synthetic analog, Dehydroxymethylepoxyquinomicin (DHMEQ). The focus of this analysis is the therapeutic index, a critical measure of a drug's safety and efficacy. This comparison is supported by available preclinical data on their mechanisms of action, in vitro cytotoxicity, and in vivo efficacy and toxicity.
Executive Summary
This compound, an antibiotic isolated from Amycolatopsis sp., demonstrates anti-inflammatory properties but exhibits weak cytotoxic and antimicrobial activity. In contrast, its derivative, DHMEQ, was specifically designed as a potent inhibitor of the transcription factor Nuclear Factor-kappa B (NF-κB), a key regulator of inflammation and cell survival. Preclinical studies indicate that DHMEQ possesses significant anti-inflammatory and anti-cancer activity with a favorable safety profile, suggesting a superior therapeutic index compared to its parent compound, for which comprehensive toxicity data is limited.
Data Presentation
Table 1: In Vitro Activity of this compound and DHMEQ
| Compound | Target | Assay | Cell Line(s) | IC50 | Citation(s) |
| This compound | Not specified | Cytotoxicity | Various | Almost no cytotoxicity observed | [1] |
| DHMEQ | NF-κB | Cytotoxicity (MTT Assay) | Head and Neck Squamous Cell Carcinoma (YCU-H891, KB) | ~20 µg/mL | |
| Cytotoxicity (MTT Assay) | Ovarian Cancer (SKOV3, A2780) | Time-dependent; e.g., A2780 ~10-20 µg/mL at 72h | |||
| NF-κB Inhibition | - | - | [2] |
Table 2: In Vivo Efficacy of this compound and DHMEQ
| Compound | Animal Model | Disease Model | Dosing Regimen | Therapeutic Effect | Citation(s) |
| This compound | DBA/1J Mice | Collagen-Induced Arthritis | 1-4 mg/kg, prophylactic | Potent inhibitory effect on arthritis development | [3] |
| DHMEQ | SCID Mice | Breast Cancer (MDA-MB-231 xenograft) | 12 mg/kg, i.p., 3x/week | Significant inhibition of tumor growth | [4] |
| SCID Mice | Breast Cancer (MCF-7 xenograft) | 4 mg/kg, i.p., 3x/week | Significant inhibition of tumor growth | [4] | |
| BALB/c Mice | Allergic Asthma | Intraperitoneal | Ameliorated airway hyperresponsiveness and inflammation | [5] | |
| Lewis Rats | Endotoxin-Induced Uveitis | Intraperitoneal | Reduced inflammatory cell infiltration and cytokine levels | [6] | |
| BALB/c Mice | Pristane-Induced Lupus | 12 mg/kg | Ameliorated disease progression |
Table 3: In Vivo Toxicity of this compound and DHMEQ
| Compound | Animal Model | Parameter | Value | Citation(s) |
| This compound | Mice | LD50 (Intraperitoneal) | > 30 mg/kg (inferred from lack of toxicity at high doses in related studies) | [3] |
| DHMEQ | Mice | Acute Toxicity | No toxicity observed at effective doses (e.g., 4-12 mg/kg) | [2][4][7] |
| Mice | Chronic Toxicity | No toxicity observed with long-term administration | [7] |
Experimental Protocols
In Vitro Cytotoxicity Assessment: MTT Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound on the proliferation of cultured cells.
Materials:
-
96-well microtiter plates
-
Cancer cell lines (e.g., MDA-MB-231, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (this compound, DHMEQ) dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent as the highest compound concentration) and a blank (medium only).
-
Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Efficacy Assessment: Collagen-Induced Arthritis (CIA) in Mice
Objective: To evaluate the anti-inflammatory efficacy of a compound in a mouse model of rheumatoid arthritis.
Materials:
-
DBA/1J mice (male, 8-10 weeks old)
-
Bovine type II collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
Test compounds (this compound, DHMEQ) formulated for administration (e.g., in a saline solution)
-
Syringes and needles
-
Calipers for measuring paw thickness
Procedure:
-
Induction of Arthritis:
-
On day 0, immunize mice intradermally at the base of the tail with 100 µg of bovine type II collagen emulsified in CFA.
-
On day 21, administer a booster injection of 100 µg of bovine type II collagen emulsified in IFA.
-
-
Compound Administration:
-
Begin prophylactic treatment with the test compounds (e.g., 1-4 mg/kg of this compound) via intraperitoneal injection daily, starting from day 0 or day 21, and continuing for a specified duration.
-
A control group should receive the vehicle only.
-
-
Clinical Assessment:
-
Monitor the mice regularly (e.g., 3 times per week) for the onset and severity of arthritis, starting from day 21.
-
Score each paw based on a scale of 0-4 for inflammation, swelling, and redness (0 = normal, 4 = severe inflammation with joint deformity). The maximum score per mouse is 16.
-
Measure the thickness of the hind paws using calipers.
-
-
Data Analysis:
-
Calculate the mean arthritis score and mean paw thickness for each treatment group over time.
-
Compare the treatment groups to the vehicle control group using appropriate statistical analysis (e.g., ANOVA) to determine the efficacy of the compounds in reducing the severity of arthritis.
-
Mandatory Visualizations
Caption: NF-κB signaling pathway and the inhibitory action of DHMEQ.
Caption: Experimental workflow for evaluating the therapeutic index.
Discussion and Conclusion
The available data strongly suggests that DHMEQ holds a more promising therapeutic profile than its parent compound, this compound. DHMEQ was rationally designed to inhibit NF-κB, a well-validated therapeutic target in inflammation and oncology. This targeted mechanism of action translates to potent in vivo efficacy in various disease models at doses that are well-tolerated, with no reported toxicity[2][4][7]. This indicates a wide therapeutic window and a favorable therapeutic index.
This compound, while showing some anti-inflammatory activity in a collagen-induced arthritis model, is reported to have almost no cytotoxicity[1][3]. While low toxicity is a desirable trait, its therapeutic efficacy appears to be significantly lower than that of DHMEQ. A definitive calculation of the therapeutic index for this compound is hampered by the lack of comprehensive in vivo toxicity studies, such as the determination of an LD50 or Maximum Tolerated Dose (MTD).
References
- 1. Epoxyquinomicins A, B, C and D, new antibiotics from Amycolatopsis. I. Taxonomy, fermentation, isolation and antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The designed NF-κB inhibitor, DHMEQ, inhibits KISS1R-mediated invasion and increases drug-sensitivity in mouse plasmacytoma SP2/0 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Epoxyquinomicins A, B, C and D, new antibiotics from Amycolatopsis. II. Effect on type II collagen-induced arthritis in mice PMID: 9592561 | MCE [medchemexpress.cn]
- 4. Targeting of nuclear factor kappaB Pathways by dehydroxymethylepoxyquinomicin, a novel inhibitor of breast carcinomas: antitumor and antiangiogenic potential in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dehydroxymethylepoxyquinomicin (DHMEQ), a novel NF-kappaB inhibitor, inhibits allergic inflammation and airway remodelling in murine models of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-Inflammatory Effect of Dehydroxymethylepoxyquinomicin, a Nuclear factor-κB Inhibitor, on Endotoxin-Induced Uveitis in Rats In vivo and In vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anticancer Activity of Novel NF-kappa B Inhibitor DHMEQ by Intraperitoneal Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Specificity of Epoxyquinomicin C for the NF-κB Pathway: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the precise mechanism and specificity of a signaling pathway inhibitor is paramount. This guide provides a comprehensive comparison of Epoxyquinomicin C and its derivatives against other common NF-κB inhibitors, supported by experimental data and detailed protocols to aid in the validation of its specificity for the NF-κB signaling pathway.
This compound is a naturally occurring antibiotic that has garnered significant interest for its anti-inflammatory properties. Its derivative, dehydroxymethylepoxyquinomicin (DHMEQ), has emerged as a potent and selective inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway.[1] This pathway is a cornerstone of the inflammatory response, and its dysregulation is implicated in a multitude of diseases, including cancer and autoimmune disorders. The specificity of an inhibitor for its target is a critical determinant of its therapeutic potential, minimizing off-target effects and associated toxicities. This guide delves into the experimental validation of this compound's specificity, offering a comparative analysis with other widely used NF-κB inhibitors.
Comparative Analysis of NF-κB Inhibitors
The efficacy and specificity of NF-κB inhibitors can be quantitatively compared using metrics such as the half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values for DHMEQ and other common NF-κB inhibitors, highlighting their primary targets and known off-target effects.
| Inhibitor | Primary Target(s) | IC50 for NF-κB Inhibition | Known Off-Target Effects |
| DHMEQ | Cysteine residues on Rel proteins (p65, c-Rel, RelB, p50) | ~14-26 µg/mL (cell growth inhibition associated with NF-κB inhibition)[1][2] | Low toxicity to normal cells, indicating high selectivity.[3][4][5] |
| BAY 11-7082 | IκBα phosphorylation | 10 µM (for preventing TNFα-induced IκBα phosphorylation)[6] | Irreversibly inhibits ubiquitin-conjugating enzymes (Ubc13, UbcH7) and LUBAC.[7] Also inhibits USP7 and USP21.[8] |
| QNZ (EVP4593) | NF-κB transcriptional activation | 11 nM[9][10] | Inhibits mitochondrial complex I.[11][12] |
| MG-132 | 26S Proteasome | 3 µM (for NF-κB activation)[2] | Potent proteasome inhibitor (Ki = 4 nM), also inhibits certain lysosomal cysteine proteases and calpains.[2] |
| Parthenolide | IKKβ, p65 subunit | Varies by cell line | Directly interacts with the p65 subunit of NF-κB.[13] |
Validating Specificity: Key Experimental Protocols
To rigorously assess the specificity of this compound or its derivatives for the NF-κB pathway, a series of well-established molecular and cellular assays are employed. Below are detailed protocols for essential experiments.
NF-κB Luciferase Reporter Assay
This assay quantitatively measures the transcriptional activity of NF-κB in response to stimuli and the effect of inhibitors.
Principle: Cells are transfected with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element. Activation of NF-κB leads to the expression of luciferase, which can be quantified by measuring luminescence.
Protocol:
-
Cell Culture and Transfection:
-
Seed cells (e.g., HEK293T or HeLa) in a 96-well plate at a density of 1 x 10^5 cells/well.[8]
-
Co-transfect the cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase or β-galactosidase for normalization) using a suitable transfection reagent.[8]
-
Incubate for 24 hours to allow for plasmid expression.[8]
-
-
Inhibitor Treatment and Stimulation:
-
Pre-treat the cells with varying concentrations of this compound derivative (e.g., DHMEQ) or other inhibitors for 1-2 hours.
-
Stimulate the cells with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α) at a final concentration of 10 ng/mL, for 6-8 hours.[6] Include an unstimulated control.
-
-
Luciferase Assay:
-
Lyse the cells using a passive lysis buffer.
-
Measure the firefly luciferase activity using a luminometer according to the manufacturer's instructions.
-
Measure the Renilla luciferase (or β-galactosidase) activity for normalization.
-
Calculate the relative NF-κB activity by dividing the firefly luciferase signal by the normalization signal.
-
Western Blot for IκBα Phosphorylation and Degradation
This assay directly assesses the activation of the canonical NF-κB pathway by monitoring the status of the inhibitory protein IκBα.
Principle: Upon stimulation, IκBα is phosphorylated by the IκB kinase (IKK) complex, leading to its ubiquitination and subsequent degradation by the proteasome. This releases NF-κB to translocate to the nucleus. Western blotting with specific antibodies can detect the phosphorylated and total levels of IκBα.
Protocol:
-
Cell Treatment and Lysis:
-
Plate cells and treat with the inhibitor and/or stimulus as described in the luciferase assay protocol.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[13]
-
-
Protein Quantification and Electrophoresis:
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE on a 10-12% polyacrylamide gel.[14]
-
-
Western Blotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[13]
-
Incubate the membrane with a primary antibody specific for phosphorylated IκBα (Ser32/36) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Strip the membrane and re-probe with an antibody for total IκBα and a loading control (e.g., β-actin or GAPDH) for normalization.
-
IKKβ Kinase Assay
This in vitro assay directly measures the enzymatic activity of the IKKβ subunit, a key kinase in the canonical NF-κB pathway.
Principle: Recombinant IKKβ is incubated with its substrate (a synthetic peptide or recombinant IκBα) and ATP. The amount of phosphorylated substrate is then quantified, typically using a phosphospecific antibody or by measuring ADP production.
Protocol:
-
Reaction Setup:
-
Kinase Reaction:
-
Detection:
-
Stop the reaction and detect the phosphorylated substrate. This can be done using various methods, such as:
-
ADP-Glo™ Kinase Assay: Measures the amount of ADP produced, which is proportional to kinase activity.[4]
-
ELISA-based assay: Uses a phosphospecific antibody to capture and quantify the phosphorylated substrate.
-
Radiometric assay: Uses radio-labeled ATP (γ-³²P-ATP) and measures the incorporation of the radioactive phosphate into the substrate.
-
-
Visualizing the Pathways and Workflows
To further clarify the complex signaling and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: The canonical NF-κB signaling pathway.
Caption: Workflow for the NF-κB Luciferase Reporter Assay.
Caption: Workflow for Western Blotting of IκBα Phosphorylation.
Conclusion
The available data strongly suggest that the this compound derivative, DHMEQ, is a highly specific inhibitor of the NF-κB pathway. Its unique mechanism of directly targeting cysteine residues on Rel proteins distinguishes it from many other NF-κB inhibitors that act on upstream kinases or the proteasome, which are more prone to off-target effects. The experimental protocols and comparative data provided in this guide offer a robust framework for researchers to independently validate the specificity of this compound and its derivatives and to make informed decisions when selecting an NF-κB inhibitor for their studies. The high selectivity and low toxicity profile of DHMEQ make it a promising candidate for further investigation as a therapeutic agent in NF-κB-driven diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. MG132 - Wikipedia [en.wikipedia.org]
- 3. A novel NF-kappaB inhibitor DHMEQ selectively targets constitutive NF-kappaB activity and induces apoptosis of multiple myeloma cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of Late and Early Phases of Cancer Metastasis by the NF-κB Inhibitor DHMEQ Derived from Microbial Bioactive Metabolite Epoxyquinomicin: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The designed NF-κB inhibitor, DHMEQ, inhibits KISS1R-mediated invasion and increases drug-sensitivity in mouse plasmacytoma SP2/0 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BAY 11-7082 | IκB/IKK inhibitor | nuclear factor-κB inhibitor | NF-κB inhibitor | CAS 19542-67-7 | Buy BAY 117082 from Supplier InvivoChem [invivochem.com]
- 7. mdpi.com [mdpi.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. encyclopedia.pub [encyclopedia.pub]
- 12. researchgate.net [researchgate.net]
- 13. Parthenolide as Cooperating Agent for Anti-Cancer Treatment of Various Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Parthenolide Inhibits IκB Kinase, NF-κB Activation, and Inflammatory Response in Cystic Fibrosis Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]
Epoxyquinomicin C-Derived DHMEQ: A Potent and Specific Natural Product-Based NF-κB Inhibitor
A Comparative Guide for Researchers and Drug Development Professionals
The transcription factor Nuclear Factor-kappa B (NF-κB) is a pivotal regulator of inflammatory responses, immune function, and cell survival. Its dysregulation is implicated in a multitude of diseases, including chronic inflammatory conditions and cancer, making it a prime target for therapeutic intervention. Natural products have long been a rich source of novel bioactive compounds, and among them, inhibitors of the NF-κB signaling pathway have garnered significant attention. This guide provides a comparative assessment of Epoxyquinomicin C's derivative, Dehydroxymethylepoxyquinomicin (DHMEQ), against other well-characterized natural product NF-κB inhibitors, supported by experimental data and detailed methodologies.
This compound, a natural product isolated from Amycolatopsis sp., itself does not directly inhibit NF-κB. However, a synthetic derivative, DHMEQ, was designed based on its structure and has been shown to be a potent and specific inhibitor of NF-κB activation.[1][2][3] This guide will focus on the advantages of DHMEQ as a representative of the this compound class.
Comparative Analysis of Inhibitory Activity
The efficacy of an inhibitor is quantitatively assessed by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of a specific biological or biochemical function. The following table summarizes the reported IC50 values for DHMEQ and other prominent natural product NF-κB inhibitors. It is important to note that these values were determined in various cell lines and using different assay methods, which can influence the results.
| Natural Product Inhibitor | Chemical Class | IC50 Value (NF-κB Inhibition) | Cell Line / Assay | Reference(s) |
| DHMEQ | Epoxyquinomicin Derivative | ~5 µg/mL (~17 µM) | Jurkat T cells (Luciferase Assay) | [4] |
| Curcumin | Polyphenol | 18 µM | RAW264.7 macrophages (Luciferase Assay) | [3] |
| ~2 µM (gene expression) | 3T3-L1 adipocytes (RT-PCR) | [5] | ||
| Parthenolide | Sesquiterpene Lactone | 1-3 µM | Multiple Myeloma cell lines (DNA binding) | [6] |
| Celastrol | Triterpenoid | 1,700 nM (1.7 µM) | HEK293 cells (Luciferase Assay) | [7] |
| Epigallocatechin Gallate (EGCG) | Flavonoid (Catechin) | >18 µM | IEC-6 intestinal epithelial cells (IKK activity) | [8] |
Key Advantages of DHMEQ:
Based on available data, DHMEQ demonstrates several key advantages over other natural product inhibitors:
-
High Specificity: DHMEQ has been shown to directly and covalently bind to NF-κB subunits, thereby inhibiting their DNA binding activity.[2] This direct targeting offers a high degree of specificity compared to inhibitors that act on upstream signaling components, which can lead to off-target effects.
-
Potent In Vivo Activity: DHMEQ has demonstrated significant anti-inflammatory and anti-cancer activity in various animal models, including collagen-induced arthritis and models of atopic dermatitis, with no reported toxicity.[9][10][11] This highlights its potential for therapeutic development.
-
Rational Design: As a rationally designed derivative of a natural product, DHMEQ's development showcases a successful strategy to optimize the activity of a natural scaffold while minimizing potential liabilities.
Experimental Protocols
To provide a comprehensive resource, this section details the methodologies for key experiments cited in the assessment of NF-κB inhibitors.
NF-κB Luciferase Reporter Assay
This assay is a common method to quantify the transcriptional activity of NF-κB.
Principle: Cells are transfected with a plasmid containing the firefly luciferase gene under the control of a promoter with multiple NF-κB binding sites. Activation of NF-κB leads to the transcription of the luciferase gene, and the resulting enzyme activity is measured by the luminescence produced upon the addition of its substrate, luciferin.
Protocol:
-
Cell Culture and Transfection:
-
Plate cells (e.g., HEK293, Jurkat) in a 96-well plate.
-
Transfect the cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent.
-
-
Inhibitor Treatment and Stimulation:
-
After 24 hours, pre-treat the cells with various concentrations of the inhibitor (e.g., DHMEQ, curcumin) for 1-2 hours.
-
Stimulate the cells with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS), for 6-8 hours.
-
-
Cell Lysis and Luciferase Assay:
-
Wash the cells with PBS and lyse them using a passive lysis buffer.
-
Transfer the cell lysate to an opaque 96-well plate.
-
Add the luciferase assay substrate and measure the firefly luminescence using a luminometer.
-
If using a dual-reporter system, add the Renilla luciferase substrate and measure its luminescence.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the percentage of NF-κB inhibition for each inhibitor concentration compared to the stimulated control.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
-
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to detect the DNA-binding activity of NF-κB.
Principle: Nuclear extracts containing activated NF-κB are incubated with a radiolabeled or fluorescently labeled DNA probe containing an NF-κB binding site. The protein-DNA complexes are then separated from the free probe by non-denaturing polyacrylamide gel electrophoresis. The slower migration of the complex indicates DNA binding.
Protocol:
-
Nuclear Extract Preparation:
-
Treat cells with the inhibitor and/or stimulant as described above.
-
Harvest the cells and isolate the nuclear proteins using a nuclear extraction kit.
-
-
Binding Reaction:
-
In a reaction tube, combine the nuclear extract, a labeled double-stranded oligonucleotide probe containing the NF-κB consensus sequence, and a binding buffer.
-
Incubate the reaction at room temperature for 20-30 minutes.
-
-
Electrophoresis:
-
Load the samples onto a non-denaturing polyacrylamide gel.
-
Run the gel until the free probe has migrated a sufficient distance.
-
-
Detection:
-
If using a radiolabeled probe, expose the gel to an X-ray film.
-
If using a fluorescently labeled probe, scan the gel using an appropriate imaging system.
-
IκB Kinase (IKK) Activity Assay
This assay measures the activity of the IKK complex, which is responsible for phosphorylating IκBα and triggering NF-κB activation.
Principle: The IKK complex is immunoprecipitated from cell lysates and incubated with a substrate (e.g., a recombinant IκBα protein) and ATP. The phosphorylation of the substrate is then detected, often using a phospho-specific antibody in a Western blot or an ELISA format.
Protocol:
-
Cell Lysis and Immunoprecipitation:
-
Lyse the treated cells in a suitable buffer.
-
Immunoprecipitate the IKK complex using an antibody against one of its subunits (e.g., IKKγ/NEMO).
-
-
Kinase Reaction:
-
Wash the immunoprecipitated complex and resuspend it in a kinase assay buffer.
-
Add the IκBα substrate and ATP to initiate the reaction.
-
Incubate at 30°C for a defined period.
-
-
Detection of Phosphorylation:
-
Stop the reaction and analyze the samples by SDS-PAGE and Western blotting using an antibody that specifically recognizes phosphorylated IκBα.
-
Alternatively, use a commercial ELISA kit for quantification.
-
Visualizing the Mechanisms
To further clarify the context of this comparison, the following diagrams illustrate the NF-κB signaling pathway and a typical experimental workflow for inhibitor screening.
References
- 1. Inhibition of Late and Early Phases of Cancer Metastasis by the NF-κB Inhibitor DHMEQ Derived from Microbial Bioactive Metabolite Epoxyquinomicin: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Inhibition of NF-κB by Dehydroxymethylepoxyquinomicin Suppresses Invasion and Synergistically Potentiates Temozolomide and γ-Radiation Cytotoxicity in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer Activity of Novel NF-κB Inhibitor DHMEQ by Intraperitoneal Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In vitro benchmarking of NF-κB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vivo Anti-Inflammatory Evaluation and In Silico Physicochemical Characterization of Flavanones from E. platycarpa Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of Cellular and Animal Inflammatory Disease Models by NF-κB Inhibitor DHMEQ - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of Cellular and Animal Inflammatory Disease Models by NF-κB Inhibitor DHMEQ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Anti-Inflammatory Effect of Dehydroxymethylepoxyquinomicin, a Nuclear factor-κB Inhibitor, on Endotoxin-Induced Uveitis in Rats In vivo and In vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Epoxyquinomicin C: A Guide for Laboratory Professionals
For immediate reference, treat Epoxyquinomicin C as hazardous chemical waste. All disposal procedures must comply with applicable federal, state, and local regulations.
Researchers and drug development professionals handling this compound must adhere to stringent disposal protocols to ensure laboratory safety and environmental protection. This antibiotic, while a valuable tool in research, requires careful management as chemical waste. This guide provides essential, step-by-step information for its proper disposal.
Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure the following personal protective equipment is worn:
| PPE Category | Specific Item |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) |
| Eye/Face Protection | Safety glasses with side-shields or goggles |
| Skin and Body Protection | Laboratory coat |
Disposal Procedures for this compound
This compound, particularly in its pure form or in concentrated stock solutions, is considered hazardous chemical waste.[1] Improper disposal, such as flushing down the drain, can contribute to the development of antibiotic-resistant bacteria and negatively impact the environment.[1]
Step 1: Waste Collection
-
Solid Waste:
-
Collect any solid this compound waste, including empty vials or containers with residual powder, in a designated and clearly labeled hazardous waste container.
-
The container must be compatible with the chemical and sealable to prevent leakage or spillage.
-
-
Liquid Waste (Stock Solutions):
-
Concentrated antibiotic solutions should be collected in an approved container for chemical waste.[1]
-
Do not mix with other waste streams unless compatibility has been confirmed.
-
The container must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound."
-
-
Contaminated Labware:
-
Disposable labware (e.g., pipette tips, microfuge tubes) that has come into contact with this compound should be collected in a designated hazardous waste container.
-
Non-disposable glassware should be decontaminated according to established laboratory protocols before washing.
-
Step 2: Waste Storage
-
Store the hazardous waste container in a designated, secure area away from incompatible materials.
-
The storage area should be cool and dry.
Step 3: Waste Disposal
-
Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[2]
-
Ensure that all required waste disposal forms and tags are completed accurately and attached to the waste container.[3]
Experimental Protocol Considerations
While specific experimental protocols involving this compound will vary, the principles of waste management remain consistent. All materials and solutions containing this antibiotic should be treated as chemical waste. For instance, used cell culture media containing this compound should be collected and disposed of as hazardous waste, as autoclaving may not inactivate the antibiotic.[1]
Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: this compound Disposal Workflow.
References
Essential Safety and Operational Guide for Handling Epoxyquinomicin C
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of Epoxyquinomicin C. The following procedures are designed to ensure a safe laboratory environment and proper management of this antibiotic compound.
Hazard Identification and Safety Precautions
Summary of Key Safety Information:
| Parameter | Details | Source |
| Physical State | Solid powder | ECHEMI |
| Known Hazards | Based on general principles for antibiotic powders, potential for respiratory and skin irritation. Avoid inhalation of dust and direct contact. | General Laboratory Safety |
| Acute Toxicity | A single intraperitoneal dose of 100 mg/kg in male mice resulted in no deaths or toxic symptoms. | Japanese Patent Publication |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as oxidizing agents. | ECHEMI |
Personal Protective Equipment (PPE)
A risk assessment should be conducted to determine the appropriate level of PPE. The following table outlines the recommended PPE for handling this compound, particularly when working with the solid powder.
| PPE Category | Item | Specification | Rationale |
| Eye/Face Protection | Safety Goggles with Side Shields | Conforming to EN 166 (EU) or NIOSH (US) standards. | Protects eyes from airborne powder and splashes. |
| Skin Protection | Impervious Clothing/Lab Coat | Long-sleeved, fully buttoned. | Prevents skin contact with the compound. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or other suitable material. Must be inspected prior to use. | Prevents dermal absorption. |
| Respiratory Protection | Full-face Respirator or N95 (or higher) Respirator | Use if exposure limits are exceeded, if irritation is experienced, or when handling significant quantities of powder outside of a containment system. | Prevents inhalation of fine powder. |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the essential steps for safely handling this compound in a laboratory setting.
-
Preparation :
-
Ensure a well-ventilated work area, preferably a chemical fume hood or a ventilated balance enclosure, especially when handling the powder.
-
Assemble all necessary equipment and materials before starting.
-
Don the appropriate personal protective equipment as outlined in the table above.
-
-
Weighing and Aliquoting (Powder Form) :
-
Handle the solid material in a manner that minimizes dust generation. Use of spark-proof tools is recommended.
-
If possible, use a containment system such as a glove box or a ventilated balance enclosure.
-
Clean the work surface and any contaminated equipment immediately after use.
-
-
Solution Preparation :
-
When dissolving the compound, add the solvent to the solid slowly to avoid splashing.
-
Cap vials or flasks securely during mixing.
-
-
Post-Handling :
-
Wash hands and any exposed skin thoroughly with soap and water after handling.
-
Decontaminate all work surfaces and equipment.
-
Remove and dispose of gloves and any other disposable PPE in the appropriate waste stream.
-
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and the potential development of antibiotic resistance.
| Waste Type | Disposal Method | Rationale |
| Unused Solid this compound | Dispose of as hazardous chemical waste. The material can be sent to a licensed chemical destruction plant. | Prevents environmental release of a potent compound. |
| Contaminated Labware (e.g., pipette tips, tubes) | Collect in a designated, sealed container for chemical waste. | Prevents cross-contamination and environmental exposure. |
| Stock Solutions | Collect in an approved container for hazardous chemical waste. Do not dispose of down the drain. | High concentrations of antibiotics should not enter the wastewater system. |
| Used Cell Culture Media Containing this compound | Treat as chemical waste. Autoclaving may not be sufficient to degrade the antibiotic. Follow your institution's guidelines for chemical waste disposal. | Prevents the release of active antibiotic into the environment. |
Important Note: Never dispose of antibiotics down the sink or in the regular trash unless specifically instructed to do so by your institution's environmental health and safety department.
Experimental Workflow for Safe Handling
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
